molecular formula C15H10ClNO2 B1350451 5-chloro-3-phenyl-1H-indole-2-carboxylic acid CAS No. 21139-31-1

5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Cat. No.: B1350451
CAS No.: 21139-31-1
M. Wt: 271.7 g/mol
InChI Key: WQRNPWUZAVBEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3-phenyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C15H10ClNO2 and its molecular weight is 271.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-3-phenyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(14(17-12)15(18)19)9-4-2-1-3-5-9/h1-8,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRNPWUZAVBEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377326
Record name 5-chloro-3-phenyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21139-31-1
Record name 5-chloro-3-phenyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The indole nucleus is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this target molecule makes it a valuable intermediate in drug discovery programs targeting a range of disorders, including inflammation, central nervous system ailments, and cancer.[1] This document explores established synthetic routes, such as the Fischer and Reissert indole syntheses, alongside modern variations. Detailed experimental protocols, mechanistic insights, and comparative analysis of these methods are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for its efficient synthesis and application.

Introduction: The Significance of Substituted Indole-2-Carboxylic Acids

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[2] The indole-2-carboxylic acid moiety, in particular, serves as a crucial building block for more complex molecules.[3] Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[4][5] The title compound, this compound, with its specific substitution at the 2, 3, and 5 positions, presents a unique scaffold for the development of novel therapeutic agents. The chloro-substituent at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, while the phenyl group at the 3-position is critical for various medicinal chemistry applications.[6]

Key Synthetic Strategies

The synthesis of polysubstituted indoles like this compound can be approached through several classical and modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and overall efficiency.

2.1. Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a venerable and widely used method for constructing the indole ring.[7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[7][8]

Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A[9][9]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the aromatic indole core.[7][8]

Application to this compound: A plausible route involves the reaction of 4-chlorophenylhydrazine with a phenyl-substituted α-ketoacid or its ester, such as ethyl benzoylacetate.

Workflow: Fischer Indole Synthesis Approach

Fischer_Indole_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Intermediate & Final Product Reactant1 4-Chlorophenylhydrazine Step1 Hydrazone Formation Reactant1->Step1 Reactant2 Ethyl Benzoylacetate Reactant2->Step1 Step2 Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) Step1->Step2 Intermediate Hydrazone Step3 Aromatization (Loss of NH3) Step2->Step3 Intermediate Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate Step3->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: Fischer Indole Synthesis Workflow

A significant modification that often precedes the Fischer cyclization is the Japp-Klingemann reaction . This reaction is used to synthesize the necessary hydrazone intermediate from β-keto-acids or β-keto-esters and aryl diazonium salts.[10] This two-step approach, coupling the Japp-Klingemann reaction with the Fischer indole synthesis, provides a versatile route to indole-2-carboxylates.[11]

2.2. Reissert Indole Synthesis

The Reissert indole synthesis offers an alternative pathway, particularly for the synthesis of indole-2-carboxylic acids.[12][13] This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a base, followed by reductive cyclization of the resulting o-nitrophenylpyruvate.[12][13][14]

Mechanism: The initial step is a base-catalyzed condensation to form an α-keto ester. Subsequent reduction of the nitro group to an amine is followed by intramolecular cyclization and dehydration to yield the indole-2-carboxylic acid.[12][15]

Workflow: Reissert Indole Synthesis

Reissert_Indole_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Intermediate & Final Product Reactant1 o-Nitrotoluene derivative Step1 Base-catalyzed Condensation Reactant1->Step1 Reactant2 Diethyl Oxalate Reactant2->Step1 Intermediate o-Nitrophenylpyruvate Step1->Intermediate Step2 Reductive Cyclization (e.g., Zn/AcOH) Product Indole-2-carboxylic acid Step2->Product Intermediate->Step2

Caption: Reissert Indole Synthesis Workflow

2.3. Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is a method for preparing 2-aryl-indoles by reacting an α-bromoacetophenone with an excess of an aniline derivative.[16] While historically significant, this method often requires harsh reaction conditions and can result in low yields and poor regioselectivity.[16]

Mechanism: The reaction proceeds through the initial formation of an α-arylamino ketone intermediate, which then undergoes electrophilic cyclization onto the aniline ring, followed by aromatization to form the indole.[16]

Application to this compound: This method is not directly applicable for the synthesis of the target molecule due to the substitution pattern. However, it is a fundamental reaction in indole chemistry.

2.4. Modern Synthetic Approaches

More contemporary methods often provide milder reaction conditions and greater functional group tolerance. A documented synthesis of the ethyl ester of the target compound, ethyl 5-chloro-3-phenylindole-2-carboxylate, utilizes a reductive cyclization approach.[17]

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a practical guide for the synthesis of this compound and its ethyl ester.

3.1. Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate via Reductive Cyclization[17]

This procedure involves two main steps: the formation of an oxalamic acid ethyl ester intermediate, followed by a reductive cyclization.

Step A: Synthesis of N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester

  • Reaction Setup: In a two-necked, round-bottomed flask equipped with a magnetic stirrer, gas inlet, and dropping funnel, purge with argon.

  • Reagents: Charge the flask with 2-amino-5-chlorobenzophenone (60 mmol), dichloromethane (100 mL), and pyridine (20 mL).

  • Addition: Cool the mixture to 0°C in an ice bath. Add a solution of ethyl oxalyl chloride (70.3 mmol) in dichloromethane (20 mL) dropwise over 45 minutes.

  • Reaction: Stir the resulting suspension for an additional 1.5 hours at room temperature.

  • Work-up: Add a saturated aqueous solution of sodium bicarbonate (40 mL) dropwise and stir the biphasic mixture for 1.5 hours until gas evolution ceases. Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic phases, wash with water (50 mL), dry over sodium sulfate, filter, and evaporate the solvent.

Step B: Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate

  • Reaction Setup: In an oven-dried, two-necked, round-bottomed flask equipped with a magnetic stirrer, glass stopper, and reflux condenser connected to an argon line, flush with argon.

  • Reagents: Charge the flask with N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester (40 mmol), titanium(III) chloride (80 mmol), zinc dust (160 mmol), and ethylene glycol dimethyl ether (DME) (250 mL).

  • Reaction: Heat the mixture to reflux for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite. Wash the filter cake with DME.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in toluene and wash with saturated aqueous sodium bicarbonate. Dry the organic layer over sodium sulfate, filter, and concentrate. The product crystallizes upon standing. Collect the precipitated needles by filtration, wash with cold hexane, and dry under reduced pressure. A second crop can be obtained by recrystallizing the residue from the filtrate.

3.2. Hydrolysis to this compound

The final step to obtain the target carboxylic acid is the hydrolysis of the corresponding ethyl ester.

  • Reaction Setup: Dissolve ethyl 5-chloro-3-phenylindole-2-carboxylate in a suitable solvent mixture, such as ethanol and water.

  • Reagents: Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid, such as hydrochloric acid, until the product precipitates.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry to afford this compound.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Appearance
This compoundC₁₅H₁₀ClNO₂271.70Solid
Ethyl 5-chloro-3-phenylindole-2-carboxylateC₁₇H₁₄ClNO₂315.75Pale-yellow needles[17]
Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence involving the formation of an N-acylated aminobenzophenone intermediate followed by a reductive cyclization to form the indole core, and subsequent hydrolysis of the resulting ester. While classical methods like the Fischer indole synthesis provide a conceptual framework, the modern reductive cyclization approach offers a practical and well-documented route to this valuable medicinal chemistry intermediate. The protocols and mechanistic insights provided in this guide are intended to facilitate the successful synthesis and further exploration of this important class of compounds in drug discovery and development.

References

physical and chemical properties of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the physical, chemical, and biological properties of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, prepared for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a versatile heterocyclic compound that serves as a critical building block in medicinal chemistry and organic synthesis. Its indole scaffold, functionalized with a chloro group, a phenyl ring, and a carboxylic acid, provides a unique platform for developing novel therapeutic agents. This document provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance, particularly as a scaffold for enzyme inhibitors.

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are fundamental to its application in research and development. While extensive experimental data for this specific molecule is not compiled in a single source, properties can be reliably inferred from public chemical databases and studies on analogous structures.

Table 1: Core Properties of this compound

Property Value Source
IUPAC Name This compound [1]
CAS Number 21139-31-1 [1][2]
Molecular Formula C₁₅H₁₀ClNO₂ [1][3]
Molecular Weight 271.70 g/mol [1][3]
Appearance White to off-white crystalline solid (inferred) [4]
Density (Computed) 1.417 g/cm³ []
Solubility Insoluble in water; Soluble in alcohols (inferred) [4]

| Storage | Room Temperature |[3] |

For context, the melting points of several functionalized derivatives based on the 5-chloro-indole core are presented below. These values highlight how modifications to the parent structure influence its physical properties.

Table 2: Melting Points of Selected 5-Chloro-Indole Derivatives

Compound Name Molecular Formula Melting Point (°C)
5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid C₁₈H₁₇ClN₂O₂ 192-193
5-Chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acid C₂₂H₂₄ClN₃O₂ 189-190
Ethyl 5-chloro-3-((4-(2-methylpyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate C₂₅H₃₀ClN₃O₂ 158-160

| 5-Chloro-3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester | C₁₆H₁₂ClNO₃ | 170-173 |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry methodologies. The Fischer indole synthesis is a foundational method for creating the core indole ring system.

General Synthetic Workflow

The overall process from starting materials to a final, characterized compound follows a logical progression. This workflow is applicable for the synthesis of the title compound and its subsequent derivatives for screening and development.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization A Starting Materials (e.g., 4-chlorophenylhydrazine) B Fischer Indole Synthesis A->B C Intermediate (5-chloro-indole ester) B->C D Saponification (Hydrolysis) C->D E Crude Product D->E F Recrystallization or Column Chromatography E->F G Spectroscopy (NMR, MS, IR) F->G H Purity Analysis (HPLC) F->H I Final Compound G->I H->I

Caption: General workflow for synthesis, purification, and analysis.
Protocol 1: Fischer Indole Synthesis of the Core Structure

This protocol outlines the synthesis of a 2,3-disubstituted 5-chloro-indole, which is the precursor to the final carboxylic acid.[6]

  • Materials : 4-Chlorophenylhydrazine hydrochloride, a suitable ketone (e.g., ethyl benzoylacetate), and an acid catalyst (e.g., glacial acetic acid, polyphosphoric acid).[6]

  • Procedure :

    • Combine 4-chlorophenylhydrazine hydrochloride (1.0 eq) and the ketone (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.

    • Heat the mixture to form the phenylhydrazone intermediate. Monitor the reaction via Thin Layer Chromatography (TLC).

    • Add the acid catalyst to the phenylhydrazone solution.

    • Heat the reaction mixture under reflux (temperatures can range from 80°C to 140°C depending on the catalyst) for 2-12 hours until TLC indicates the consumption of the intermediate.

    • Cool the reaction mixture and pour it into ice-water to precipitate the crude indole product.

    • Filter the solid, wash with water, and dry under vacuum. The product is typically an ester derivative of this compound.

Protocol 2: Saponification to the Carboxylic Acid

This protocol describes the hydrolysis of the ester intermediate to yield the final carboxylic acid.[7]

  • Materials : Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, ethanol, and 5% aqueous sodium hydroxide (NaOH).

  • Procedure :

    • Dissolve the indole ester (1.0 eq) in ethanol.

    • Add the 5% NaOH solution (approx. 5 eq) to the mixture.

    • Heat the reaction mixture with stirring (e.g., 40°C) overnight.

    • Remove the ethanol under reduced pressure.

    • Take the residue up in water and acidify with a suitable acid (e.g., 1M HCl) to a pH of ~3-4.

    • The carboxylic acid product will precipitate out of the solution.

    • Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.

Protocol 3: Product Characterization

The structure and purity of the synthesized compound must be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra should be acquired to confirm the chemical structure. The characteristic indole N-H proton signal typically appears as a broad singlet downfield (>10 ppm).[8]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate molecular weight.[8]

  • Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the N-H stretch of the indole (~3300 cm⁻¹), and the C=O stretch of the carboxyl group (~1700 cm⁻¹).[8]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the final compound.

Biological Activity and Applications

This compound is primarily valued as a key intermediate for synthesizing biologically active molecules.[9] Its derivatives have shown significant potential across several therapeutic areas.

  • Anti-Cancer Agents : The scaffold is instrumental in developing potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3] Derivatives have demonstrated inhibitory activity against both wild-type EGFR and clinically relevant mutants like T790M, which is associated with drug resistance in non-small-cell lung cancer.[7]

  • Anti-Inflammatory Agents : The indole core is a well-known pharmacophore in anti-inflammatory drugs. This compound serves as a starting point for creating molecules that may target enzymes or receptors involved in inflammatory pathways.[3]

  • Antimicrobial Research : Researchers have used this acid to synthesize novel compounds with antimicrobial, antitubercular, and antioxidant properties.[10]

  • Antiparasitic Agents : Carboxamide derivatives of the related 5-chloro-1H-indole-2-carboxylic acid have been optimized for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11][12]

Signaling Pathway Visualization: EGFR Inhibition

Derivatives of this compound have been specifically designed as inhibitors of the EGFR signaling pathway, which is a critical driver in many cancers.[7] The diagram below illustrates this pathway and the point of therapeutic intervention.

G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->EGFR Inhibits Kinase Activity

Caption: EGFR signaling pathway and inhibition by indole derivatives.

Upon binding of a ligand (e.g., EGF), EGFR dimerizes and auto-phosphorylates, activating downstream pathways like the Ras-Raf-MEK-ERK cascade. This ultimately leads to gene transcription that promotes cell proliferation and survival. Indole-2-carboxylic acid derivatives act as ATP-competitive inhibitors at the intracellular tyrosine kinase domain of EGFR, blocking this signaling cascade.[7]

References

An In-depth Technical Guide to 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 21139-31-1

Authored for: Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

5-chloro-3-phenyl-1H-indole-2-carboxylic acid is a halogenated indole derivative that has garnered significant interest in medicinal chemistry.[1] It serves as a versatile and crucial building block in the synthesis of a wide array of biologically active compounds.[2] Its rigid, planar structure, featuring a chloro-substituent and a phenyl group, provides a strategic scaffold for developing novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis methodologies, and its pivotal role as a precursor in the development of targeted therapies, including anticancer agents and enzyme inhibitors.[1][2][3] Detailed experimental protocols and pathway visualizations are included to support ongoing research and development efforts.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are critical for its application in chemical synthesis and drug design. These properties define its reactivity, solubility, and characterization.

PropertyValueSource
CAS Number 21139-31-1[4]
Molecular Formula C₁₅H₁₀ClNO₂[3][4]
Molecular Weight 271.70 g/mol [3][4]
Melting Point 230-232 °C[5]
Boiling Point (Predicted) 500.7 ± 50.0 °C[5]
Density (Predicted) 1.417 g/cm³[]
IUPAC Name This compound[4]
InChI Key WQRNPWUZAVBEBC-UHFFFAOYSA-N[4][]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions. A common and effective method is the Fischer indole synthesis.

Representative Synthesis: Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone. For the title compound, a common precursor is ethyl 2-oxo-2-phenylacetate which reacts with (4-chlorophenyl)hydrazine. The resulting hydrazone undergoes cyclization under acidic conditions, followed by hydrolysis of the ester to yield the carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)hydrazono)-2-phenylacetate

  • Dissolve (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add sodium acetate (1.64 g, 20 mmol) to the solution and stir until a clear solution is obtained, forming the free hydrazine base in situ.

  • To this solution, add ethyl 2-oxo-2-phenylacetate (1.78 g, 10 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. A yellow precipitate of the hydrazone will form.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol/water (1:1), and dry under vacuum to yield the hydrazone intermediate.

Step 2: Cyclization to Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

  • Prepare a solution of polyphosphoric acid (PPA) (20 g) and heat to 80°C in a round-bottom flask.

  • Add the dried hydrazone from Step 1 (3.17 g, 10 mmol) portion-wise to the hot PPA with vigorous stirring.

  • After the addition is complete, raise the temperature to 100-110°C and maintain for 1 hour. The color of the mixture will darken.

  • Carefully pour the hot reaction mixture onto crushed ice (100 g).

  • The crude indole ester will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • Purify the crude product by recrystallization from ethanol to obtain the pure ethyl ester.

Step 3: Hydrolysis to this compound

  • Suspend the purified ethyl ester (2.99 g, 10 mmol) in ethanol (30 mL).

  • Add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (10 mL).

  • Reflux the mixture for 3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 2-3 with 2M hydrochloric acid.

  • The carboxylic acid will precipitate as a solid. Collect the product by filtration, wash with cold water, and dry in a vacuum oven at 60°C.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Fischer Indole Cyclization cluster_step3 Step 3: Ester Hydrolysis A 4-Chlorophenylhydrazine C Hydrazone Intermediate A->C Ethanol/Water, Sodium Acetate B Ethyl 2-oxo-2-phenylacetate B->C Ethanol/Water, Sodium Acetate D Ethyl 5-chloro-3-phenyl- 1H-indole-2-carboxylate C->D Polyphosphoric Acid (PPA), 100-110°C E 5-chloro-3-phenyl-1H-indole- 2-carboxylic acid D->E 1. NaOH, Ethanol/Water, Reflux 2. HCl (acidification)

Caption: Workflow for the synthesis of the title compound via Fischer Indole Synthesis.

Applications in Research and Drug Development

This indole derivative is a valuable scaffold in medicinal chemistry, primarily serving as an intermediate for synthesizing compounds with potential therapeutic applications in oncology, infectious diseases, and neurology.[1][2][3]

Anticancer Agents: EGFR Inhibitors

A significant application of this molecule is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a key target in oncology, and its mutation or overexpression is linked to various cancers.[7] Researchers have used this compound to create novel indole-2-carboxamides.[7] These derivatives have shown potent inhibitory activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms like EGFRT790M, which confers resistance to first-generation inhibitors.[7] The indole core acts as a hinge-binding motif, while the carboxylic acid provides a handle for introducing various side chains to optimize potency and selectivity.[8]

Antimicrobial Agents

Derivatives synthesized from this compound have been investigated for their antimicrobial properties. Studies have reported the synthesis of novel compounds, such as pyrano[2,3-b]quinoline derivatives, which were screened for antibacterial, antifungal, and antituberculosis activities.[9][10] The indole nucleus is a common feature in many natural and synthetic antimicrobial agents, and modifications at the carboxylic acid position can lead to compounds with broad-spectrum activity.[9]

Enzyme Inhibitors: FAAH Modulation

The indole-2-carboxamide scaffold is a key structural feature in inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that degrades endocannabinoids like anandamide, terminating their signaling.[11][12] Inhibition of FAAH increases endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists.[11][13] The compound JNJ-42165279, a potent and selective FAAH inhibitor that has undergone Phase II clinical trials for anxiety and depressive disorders, features a core structure derived from indole-2-carboxylic acid chemistry.[14][15]

Mechanism of Action: FAAH Inhibition Pathway

The therapeutic strategy of FAAH inhibition relies on modulating the endocannabinoid system (ECS).

  • Anandamide Production: Anandamide (AEA) is an endogenous neurotransmitter synthesized "on-demand" in post-synaptic neurons.

  • FAAH Degradation: After its release and action on cannabinoid receptors (CB1 and CB2), AEA is transported back into the cell and degraded by FAAH into arachidonic acid and ethanolamine.[16]

  • Inhibitor Action: An FAAH inhibitor, often featuring the indole-2-carboxamide scaffold, covalently or non-covalently binds to the active site of the FAAH enzyme.[14][17] This binding prevents FAAH from hydrolyzing anandamide.

  • Therapeutic Effect: The resulting increase in anandamide concentration enhances the activation of CB1 and CB2 receptors, leading to downstream effects such as pain relief (analgesia), reduced anxiety (anxiolysis), and decreased inflammation.[11]

FAAH_Pathway cluster_ECS Endocannabinoid System (ECS) Modulation AEA Anandamide (AEA) (Endocannabinoid) FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB1R CB1/CB2 Receptors AEA->CB1R Activates Products Arachidonic Acid + Ethanolamine FAAH->Products Catalyzes Breakdown Inhibitor FAAH Inhibitor (e.g., JNJ-42165279) Inhibitor->FAAH INHIBITS Effect Therapeutic Effects (Analgesia, Anxiolysis) CB1R->Effect Leads to

Caption: Mechanism of FAAH inhibition to enhance endocannabinoid signaling.

Conclusion

This compound is a compound of high strategic importance in modern drug discovery. Its utility as a versatile synthetic intermediate has been demonstrated in the creation of potent and selective modulators of key biological targets, including EGFR and FAAH. The continued exploration of this scaffold is likely to yield novel clinical candidates for treating a range of human diseases, from cancer to neurological disorders. This guide provides the foundational technical information to assist researchers in leveraging the potential of this valuable chemical entity.

References

Spectroscopic and Structural Elucidation of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid (C₁₅H₁₀ClNO₂), a key intermediate in medicinal chemistry.[1] While direct experimental spectra for this specific compound are not publicly available, this document synthesizes predicted data based on the known spectroscopic behavior of analogous indole derivatives.[2][3] The methodologies presented are standardized protocols for the structural elucidation of novel heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar 5-chloro-indole structures and indole-2-carboxylic acids.[2][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the indole N-H, carboxylic acid O-H, and the aromatic protons. The electron-withdrawing nature of the chlorine atom at the C5 position influences the chemical shifts of the protons on the benzene ring of the indole core.[2]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
COOH> 12.0Broad Singlet
NH (H1)~11.8Broad Singlet
Phenyl Protons7.3 - 7.6Multiplet
H4~7.8Doublet (d)
H7~7.5Doublet (d)
H6~7.2Doublet of Doublets (dd)

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the COOH and NH signals is due to proton exchange.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic system.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~165
C2~135
C7a~134
Phenyl C (ipso)~133
C3a~129
Phenyl CHs128 - 130
C5~125
C4~123
C6~120
C7~114
C3~110
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad
N-H (Indole)Stretching~3300Medium, Sharp
C=O (Carboxylic Acid)Stretching1680-1710Strong, Sharp
C=C (Aromatic)Stretching1450-1600Medium to Strong
C-O (Carboxylic Acid)Stretching1210-1320Strong
C-ClStretching700-800Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 4: Predicted Mass Spectrometry Data

Ion TypePredicted m/zNotes
Molecular Ion [M]⁺271/273The molecular ion peak will show a characteristic 3:1 intensity ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
[M-OH]⁺254/256Loss of the hydroxyl radical from the carboxylic acid group.
[M-COOH]⁺226/228Loss of the entire carboxylic acid group (decarboxylation). This is a common fragmentation pathway for carboxylic acids.[6][7]

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for solid organic compounds such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition :

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Typical acquisition parameters include a spectral width of 12-16 ppm, a 30-45 degree pulse angle, and a relaxation delay of 1-2 seconds.[8]

  • ¹³C NMR Acquisition :

    • Use the same sample and spectrometer setup.

    • Employ a standard proton-decoupled pulse program.

    • Set the spectral width to approximately 240 ppm (centered around 110-120 ppm).[2]

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation : Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[9]

  • Film Deposition : Place one or two drops of the resulting solution onto the surface of a single, clean IR-transparent salt plate (e.g., NaCl or KBr).[9]

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

  • Data Acquisition :

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty instrument.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • The resulting spectrum should show absorbance peaks corresponding to the functional groups in the molecule.[10]

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction : Introduce a small quantity of the purified solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization : The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[11]

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum. The fragmentation pattern provides valuable information for structural elucidation.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel indole derivative, a logical process central to drug discovery and development.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation start Starting Materials reaction Chemical Synthesis (e.g., Fischer Indole Synthesis) start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms elucidation Data Integration & Structure Confirmation nmr->elucidation ir->elucidation ms->elucidation

References

The Biological Frontier of 5-Chloro-3-Phenyl-1H-Indole-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a chlorine atom at the 5-position and a phenyl group at the 3-position of the indole-2-carboxylic acid core has given rise to a class of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid and its derivatives, with a focus on their anticancer and antimicrobial properties. This document summarizes key quantitative data, details experimental protocols for biological evaluation, and visualizes critical cellular pathways and workflows to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have emerged as potent anticancer agents, primarily through the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the EGFR and BRAF pathways.[1][2]

Quantitative Anticancer Activity Data

The antiproliferative and enzyme inhibitory activities of various 5-chloro-indole-2-carboxylate and related derivatives are summarized below. These tables highlight the structure-activity relationships and the potency of these compounds against various cancer cell lines and molecular targets.

Table 1: Antiproliferative Activity of 5-Chloro-Indole-2-Carboxylate Derivatives against Human Cancer Cell Lines

Compound IDR GroupMean GI₅₀ (nM)Reference
3a H35[3]
3b p-pyrrolidin-1-yl31[3]
3e m-piperidin-1-ylNot Reported[2][3]
4a H78[3]
4b p-pyrrolidin-1-yl68[3]
4c p-piperidin-1-yl72[3]
5a H48[3]
5b p-pyrrolidin-1-yl62[3]
5c p-piperidin-1-yl54[3]
GI₅₀ is the concentration required to inhibit the growth of treated cells by 50%.

Table 2: EGFR Kinase Inhibitory Activity of 5-Chloro-Indole-2-Carboxylate Derivatives

Compound IDR GroupEGFR IC₅₀ (nM)EGFRT790M IC₅₀ (nM)Reference
3a H89Not Reported[2][3]
3b p-pyrrolidin-1-yl74Not Reported[3]
3e m-piperidin-1-yl68Not Reported[2][3]
5f p-2-methyl pyrrolidin-1-ylNot Reported9.5 ± 2[4]
5g Not SpecifiedNot Reported11.9 ± 3[4]
Erlotinib (control) -80Not Reported[2][3]
Osimertinib (control) -Not Reported8 ± 2[4]
IC₅₀ is the half-maximal inhibitory concentration.
Signaling Pathway Inhibition

The primary mechanism of anticancer action for many of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and downstream components of the RAS/RAF/MEK/ERK and PI3K/AKT signaling pathways.[5][6] These pathways are crucial for cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers.[7][8]

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Chloro-Indole Derivatives Inhibitor->EGFR Inhibitor->RAF

Caption: Simplified EGFR signaling pathway and points of inhibition.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have demonstrated promising activity against a range of microbial pathogens. This includes activity against Gram-positive and Gram-negative bacteria, as well as some fungal species.[9][10][11]

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microorganisms.

Table 3: Minimum Inhibitory Concentration (MIC) of 5-Chloro-Indole Derivatives against Microbial Strains

Compound IDOrganismMIC (µg/mL)Reference
4f Mycobacterium tuberculosis10.21 ± 0.80[9]
14i Klebsiella pneumoniae0.12 - 6.25[12]
14j Escherichia coli0.12 - 6.25[12]
14k Klebsiella pneumoniae0.12 - 6.25[12]
6e-h Not Specified50[13]
MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the evaluation of the biological activity of novel compounds. The following sections detail the methodologies for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14]

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.[9]

  • Compound Treatment: Cells are treated with serial dilutions of the 5-chloro-indole derivatives and incubated for a specified period (e.g., 48-72 hours).[9]

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[14][15]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[14]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ or GI₅₀ values are determined from the dose-response curves.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Adhere Incubate Overnight (Cell Adhesion) Seed_Cells->Incubate_Adhere Treat_Cells Treat with Serial Dilutions of Indole Derivatives Incubate_Adhere->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate Viability and IC₅₀/GI₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[16][17]

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the 5-chloro-indole derivative is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension.[1]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

MIC_Test_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Indole Derivative in Broth Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Microbial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth (Turbidity) Incubate_Plate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution MIC test.

Conclusion

This compound derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their ability to effectively inhibit key signaling pathways like EGFR/BRAF underscores their promise as anticancer agents. Furthermore, their demonstrated antimicrobial activity warrants further investigation in the search for new antibiotics. The synthetic accessibility of this indole scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics.

References

The Therapeutic Potential of 5-Chloro-3-Phenyl-1H-Indole-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 5-chloro-3-phenyl-1H-indole-2-carboxylic acid serves as a versatile scaffold in medicinal chemistry, forming the foundation for a variety of derivatives with significant therapeutic potential. While the parent compound is primarily a synthetic intermediate, its derivatives have been shown to target a range of biological molecules implicated in cancer, inflammatory disorders, and infectious diseases. This technical guide provides an in-depth overview of the key therapeutic targets of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Dual Inhibition of EGFR and BRAF Pathways in Cancer

A significant area of research has focused on the development of derivatives of this compound as potent inhibitors of key kinases in oncogenic signaling pathways, particularly the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase. Mutations in these kinases are well-established drivers of various cancers.

Signaling Pathway Overview

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway, often through mutations in upstream receptors like EGFR or key kinases like BRAF, is a hallmark of many cancers. Derivatives of the this compound scaffold have been designed to interrupt this signaling cascade at the level of EGFR and BRAF.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Indole_Derivative_EGFR Indole-2-carboxylate Derivative (e.g., 3e) Indole_Derivative_EGFR->EGFR Inhibition Indole_Derivative_BRAF Indole-2-carboxylate Derivative (e.g., 3e) Indole_Derivative_BRAF->BRAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Diagram 1: Simplified EGFR-BRAF signaling pathway with points of inhibition by indole-2-carboxylate derivatives.
Quantitative Data: Antiproliferative and Kinase Inhibitory Activities

Recent studies have synthesized and evaluated a series of 5-chloro-indole-2-carboxylate derivatives for their antiproliferative activity against various cancer cell lines and their direct inhibitory effect on EGFR and BRAF kinases.[1] The data for the most potent of these derivatives are summarized below.

CompoundTarget Cancer Cell LineGI₅₀ (nM)[1]Target KinaseIC₅₀ (nM)[1]
3a Pancreatic Cancer29EGFR89
BRAF V600E45
3b Pancreatic Cancer35EGFR75
BRAF V600E38
3e Pancreatic Cancer32EGFR68
BRAF V600E32
Erlotinib (Reference)-EGFR80
Vemurafenib (Reference)-BRAF V600E-
Experimental Protocols

The following are representative protocols for the key experiments used to evaluate the therapeutic potential of these indole derivatives.

The synthesis of the target compounds involves a multi-step process, beginning with the reductive amination of a 5-chloro-3-formyl indole-2-carboxylate precursor.[2]

Synthesis_Workflow Start 5-chloro-3-formyl indole-2-carboxylate (1) Reductive_Amination Reductive Amination Start->Reductive_Amination Amines Amines (2a-e) Amines->Reductive_Amination Secondary_Amines Secondary Amines (3a-e) Reductive_Amination->Secondary_Amines NaBH₄, EtOH, reflux Saponification Saponification Secondary_Amines->Saponification LiOH, THF/H₂O Carboxylic_Acids Carboxylic Acids (4a-c) Saponification->Carboxylic_Acids Intramolecular_Coupling Intramolecular Coupling Carboxylic_Acids->Intramolecular_Coupling BOP, DIPEA, DMF Final_Products Pyrrolo[3,4-b]indol-3-ones (5a-c) Intramolecular_Coupling->Final_Products

Diagram 2: General synthetic workflow for 5-chloro-indole-2-carboxylate derivatives.

Protocol:

  • Reductive Amination: 5-chloro-3-formyl indole-2-carboxylate (1) is reacted with various amines (2a-e) in ethanol. The resulting intermediate imine is then reduced with sodium borohydride (NaBH₄) to yield the corresponding secondary amines (3a-e).[2]

  • Saponification: The ester group of the secondary amines is hydrolyzed using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water to afford the carboxylic acids (4a-c).[2]

  • Intramolecular Coupling: The carboxylic acids can be further cyclized using a coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of N,N-Diisopropylethylamine (DIPEA) in dimethylformamide (DMF) to yield pyrrolo[3,4-b]indol-3-ones (5a-c).[2]

The inhibitory activity of the synthesized compounds against EGFR and BRAF V600E is determined using a luminescent kinase assay, which measures the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant human EGFR (T790M) or BRAF (V600E) enzyme.

  • Kinase substrate (e.g., a generic tyrosine kinase substrate for EGFR, inactive MEK1 for BRAF).

  • ATP.

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.4, 100mM MgCl₂, 0.5mg/ml BSA, 250µM DTT).

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a multi-well plate, add the test compound dilutions, the kinase enzyme, and the kinase substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

The antiproliferative effects of the compounds on cancer cells are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., pancreatic cancer cell line).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., SDS-HCl solution).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of the MTT stock solution to each well and incubate at 37°C for 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Other Potential Therapeutic Targets

Derivatives of this compound have also been investigated for their activity against other therapeutic targets, highlighting the broad applicability of this chemical scaffold.

  • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): Certain indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO, which are key enzymes in tryptophan metabolism and are considered promising targets for cancer immunotherapy.

  • HIV-1 Integrase: Novel derivatives have been shown to inhibit the strand transfer activity of HIV-1 integrase, an essential enzyme for viral replication. This suggests a potential role for these compounds in the development of new antiretroviral therapies.

  • Anti-Trypanosoma cruzi Activity: The 1H-indole-2-carboxamide scaffold has been optimized for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

  • Cysteinyl Leukotriene Receptor 1 (CysLT1): A derivative has been identified as a highly potent and selective antagonist of CysLT1, a receptor involved in inflammatory conditions such as asthma.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, enabling the development of potent and selective modulators of various therapeutic targets. The most extensively studied application to date is in oncology, with derivatives showing promising dual inhibitory activity against EGFR and BRAF kinases. The versatility of this scaffold, however, is evident from the diverse range of other targets that have been successfully modulated by its derivatives. Further exploration and optimization of this chemical class hold significant promise for the discovery of new therapeutic agents for a variety of diseases.

References

The Versatile Building Block: A Technical Guide to 5-chloro-3-phenyl-1H-indole-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features make it a valuable precursor for the development of a wide range of biologically active compounds, particularly in the realm of oncology and central nervous system disorders.[1][2]

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValue
CAS Number 21139-31-1[3][4][5]
Molecular Formula C₁₅H₁₀ClNO₂[1][3][4]
Molecular Weight 271.70 g/mol [1][3][4]
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO and DMF

Synthesis of this compound

The synthesis of this important indole derivative can be achieved through a multi-step process, most commonly involving a Fischer indole synthesis followed by hydrolysis. A reliable route starts from 2-amino-5-chlorobenzophenone.

Experimental Protocol: Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate

This procedure is adapted from a well-established method for the synthesis of related indole-2-carboxylates and serves as the precursor to the target carboxylic acid.[6]

Step 1: Synthesis of N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester

  • In a two-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 2-amino-5-chlorobenzophenone (60 mmol) in dichloromethane (100 mL) and pyridine (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of ethyl oxalyl chloride (70.3 mmol) in dichloromethane (20 mL) dropwise over 45 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (40 mL) and stir for 1.5 hours until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic phases, wash with water (50 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester is used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate

  • In a dry, two-necked, round-bottomed flask under an argon atmosphere, combine N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester (40 mmol), titanium(III) chloride (80 mmol), and zinc dust (160 mmol).

  • Add anhydrous ethylene glycol dimethyl ether (DME) (250 mL).

  • Heat the mixture to reflux and maintain for 3 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature and filter through a pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from toluene to afford ethyl 5-chloro-3-phenylindole-2-carboxylate as pale-yellow needles.

Experimental Protocol: Hydrolysis to this compound
  • Dissolve ethyl 5-chloro-3-phenylindole-2-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with a 1 M solution of hydrochloric acid until a precipitate is formed.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole and phenyl rings, a broad singlet for the N-H proton of the indole, and a downfield signal for the carboxylic acid proton. The protons on the chlorinated benzene ring of the indole will exhibit splitting patterns consistent with their substitution.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, as well as for the carbons of the indole and phenyl rings. The carbon atom attached to the chlorine will show a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching of the indole and carboxylic acid groups, respectively. A strong carbonyl (C=O) stretching vibration from the carboxylic acid will also be prominent.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (271.70 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile intermediate for the synthesis of a variety of more complex molecules, particularly those with therapeutic potential.

Synthesis of Carboxamide Derivatives

The carboxylic acid functionality can be readily converted to carboxamides, which are common pharmacophores in drug candidates.

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by diluting with an organic solvent, washing with aqueous solutions to remove excess reagents and byproducts, drying the organic layer, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Role in Anticancer Drug Development

Derivatives of 5-chloro-indole have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.[1][7][8]

Several 5-chloro-indole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[1][9][10] These pathways are frequently overactive in various cancers, leading to uncontrolled cell division. By blocking the ATP-binding site of these kinases, the 5-chloro-indole derivatives can inhibit downstream signaling, leading to apoptosis (programmed cell death) and a reduction in tumor growth.[1]

EGFR_BRAF_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS Apoptosis Apoptosis P_EGFR->Apoptosis RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 5-Chloro-Indole Derivative Inhibitor->P_EGFR Inhibition Inhibitor->RAF Inhibition

EGFR/BRAF Signaling Pathway Inhibition

The WNT signaling pathway is another critical regulator of cell fate and is often dysregulated in cancer. Some 5-chloro-indole derivatives have been shown to modulate this pathway by inhibiting key protein-protein interactions.[1][11]

Quantitative Biological Activity Data

The following table summarizes the reported in vitro activity of some 5-chloro-indole derivatives against various cancer cell lines and protein kinases.

Compound IDTarget Kinase(s)Target Cell Line(s)IC₅₀ (nM)GI₅₀ (nM)Reference(s)
Derivative 1 EGFR, BRAFV600EMultiple Cancer Lines68 (EGFR)29 - 78[9]
Derivative 2 EGFRT790M-Selective (8-fold vs WT)-[9]
Derivative 3 EGFRWT, EGFRT790MMultiple Cancer Lines68-85 (WT), 9.5 (T790M)29[9]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse libraries of compounds. The demonstrated potent biological activity of its derivatives, particularly in the field of anticancer research, underscores the importance of this scaffold in modern drug discovery and development. This guide provides a solid foundation for researchers looking to utilize this powerful intermediate in their synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide to 5-chloro-3-phenyl-1H-indole-2-carboxylic acid: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-3-phenyl-1H-indole-2-carboxylic acid is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential.[1] This technical guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, and its role as a scaffold in the development of novel therapeutic agents, particularly in oncology. The document elucidates its mechanism of action, focusing on its role as an inhibitor of key signaling pathways implicated in cancer progression.

Discovery and History

The precise historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature. However, the synthesis of analogous indole-2-carboxylic acid derivatives dates back to the early 20th century. A notable early work in this area is the Fischer indole synthesis, a versatile method for synthesizing indoles from arylhydrazines and carbonyl compounds. While not the specific synthesis of the title compound, a 1922 paper by Friedländer and Kunz described a multi-step procedure for a similar compound, 3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester, which laid the groundwork for future indole syntheses.[2] The development of more complex derivatives, including this compound, likely emerged from the expansion of these foundational synthetic methods in the pursuit of novel pharmaceutical agents. In recent years, its significance has grown as a key building block in the creation of targeted cancer therapies.

Synthetic Methodologies

The synthesis of this compound and its esters can be achieved through several routes. A widely utilized and well-documented method involves a reductive cyclization of an N-acylated aminobenzophenone derivative, a variant of the McMurry reaction.

Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate

A common precursor to the carboxylic acid is its ethyl ester. The following two-step protocol, based on the procedure by Fürstner et al., provides a reliable method for its synthesis.[3]

Experimental Protocol:

Step A: Preparation of N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester

  • A 500 mL two-necked, round-bottomed flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel is charged with 2-amino-5-chlorobenzophenone (13.9 g, 60 mmol), dichloromethane (100 mL), and pyridine (20 mL).[3]

  • The flask is cooled to 0°C in an ice bath.[3]

  • A solution of ethyl oxalyl chloride (9.6 g, 70.3 mmol) in dichloromethane (20 mL) is added dropwise over 45 minutes.[3]

  • The resulting suspension is stirred for an additional 1.5 hours at room temperature.[3]

  • A saturated aqueous solution of sodium bicarbonate (40 mL) is added dropwise, and the biphasic mixture is stirred for 1.5 hours until gas evolution ceases.[3]

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).[3]

  • The combined organic phases are washed with water (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed by rotary evaporation.[3]

  • Residual pyridine is removed by azeotropic distillation with toluene (3 x 100 mL) under reduced pressure to yield N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester, which is used in the next step without further purification.[3]

Step B: Reductive Cyclization to Ethyl 5-chloro-3-phenylindole-2-carboxylate

  • An oven-dried, 500 mL two-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and argon inlet is charged with N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester (13.27 g, 40 mmol), titanium(III) chloride (TiCl₃) (12.34 g, 80 mmol), and zinc dust (10.45 g, 160 mmol).[3]

  • Anhydrous ethylene glycol dimethyl ether (DME) (250 mL) is added, and the suspension is heated at reflux for 2 hours with vigorous stirring. A color change from violet to blue to black is observed.[3]

  • After cooling to room temperature, the mixture is filtered through a short pad of silica gel on a sintered glass funnel.[3]

  • The inorganic residues are washed thoroughly with ethyl acetate (5 x 50 mL).[3]

  • The combined filtrates are concentrated under reduced pressure.[3]

  • The crude product is purified by refluxing in toluene (120 mL). The hot solution is decanted from any oily residues.[4]

  • The product crystallizes upon cooling to room temperature. The pale-yellow needles are collected by filtration, washed with cold hexane (3 x 10 mL), and dried under reduced pressure to afford ethyl 5-chloro-3-phenylindole-2-carboxylate.[3][4]

Hydrolysis to this compound

The final carboxylic acid can be obtained by the hydrolysis of the corresponding ethyl ester.

Experimental Protocol:

  • To a solution of ethyl 5-chloro-3-phenylindole-2-carboxylate in a suitable solvent such as ethanol, an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added.

  • The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure.

  • The aqueous residue is diluted with water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried to yield this compound.

Biological Activity and Mechanism of Action

Derivatives of this compound have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology. These compounds have been shown to exert their effects through the modulation of key cellular signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

Several studies have highlighted the role of 5-chloro-indole-2-carboxamide derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5][6] Overexpression or mutation of EGFR is a common driver in various cancers, making it a prime target for therapeutic intervention.[7][8] These indole derivatives act as tyrosine kinase inhibitors (TKIs), binding to the ATP-binding site of the EGFR kinase domain and thereby blocking its downstream signaling cascade. This inhibition ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis.[6]

EGFR_Signaling_Pathway cluster_0 EGF EGF EGFR EGFR EGF->EGFR P1 P EGFR->P1 Indole_Derivative 5-Chloro-3-phenyl-1H- indole-2-carboxylic acid Derivative Indole_Derivative->EGFR Inhibition Ras Ras P1->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Tubulin_Inhibition_Pathway Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Indole_Derivative 5-Chloro-3-phenyl-1H- indole-2-carboxylic acid Derivative Indole_Derivative->Polymerization Inhibition Microtubules Microtubules Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow Start Starting Materials: 2-Amino-5-chlorobenzophenone, Ethyl oxalyl chloride Step1 Step A: Acylation Start->Step1 Intermediate1 N-(2-Benzoyl-4-chlorophenyl) oxalamic acid ethyl ester Step1->Intermediate1 Step2 Step B: Reductive Cyclization (McMurry) Intermediate1->Step2 Intermediate2 Ethyl 5-chloro-3-phenylindole-2-carboxylate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Product This compound Step3->Product Derivatization Derivatization/ Amide Coupling Product->Derivatization Bio_Eval Biological Evaluation: - Antiproliferative Assays - Enzyme Inhibition Assays - Mechanism of Action Studies Derivatization->Bio_Eval

References

The Rise of 5-Chloro-3-phenyl-1H-indole-2-carboxylic Acid Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its halogenated derivatives, the 5-chloro-3-phenyl-1H-indole-2-carboxylic acid core has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their therapeutic potential.

Therapeutic Applications and Biological Activities

Derivatives of this compound have been investigated for a range of therapeutic applications, primarily driven by their ability to modulate key biological targets. These compounds have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]

Anticancer Activity

A significant body of research has focused on the development of these indole derivatives as potent anticancer agents.[1][3] Notably, they have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[4][5] Some derivatives have shown potent inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which is associated with acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[4][5]

The antiproliferative effects of these compounds have been demonstrated across various cancer cell lines, with some derivatives exhibiting GI50 values in the nanomolar range.[4] Mechanistic studies have shown that these compounds can induce apoptosis, as evidenced by the activation of caspase-3.[4]

Antimicrobial Activity

Certain derivatives of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against various bacterial and fungal strains.[2] The unique structural features of the indole core combined with the azide functionality contribute to their antimicrobial potential.

Other Therapeutic Targets

Beyond cancer and infectious diseases, derivatives of this scaffold have been explored as antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, suggesting potential applications in inflammatory conditions such as asthma.[6] Additionally, structure-activity relationship (SAR) studies have been conducted to develop allosteric modulators of the cannabinoid 1 (CB1) receptor.[7]

Synthesis Strategies

Several synthetic routes have been developed for the preparation of this compound and its derivatives. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Common strategies include the McMurry coupling, condensation and reduction reactions, and the Friedel-Crafts acylation route.[8]

A general and versatile approach to synthesize various amide derivatives involves the initial synthesis of the core carboxylic acid, followed by coupling with a diverse range of amines.[4][5][7]

Quantitative Data Summary

The following tables summarize the quantitative biological data for key derivatives of this compound.

Table 1: Anticancer Activity of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides [4]

CompoundRMean GI50 (nM)EGFRWT IC50 (nM)EGFRT790M IC50 (nM)Caspase-3 (pg/mL)
5d p-morpholin-4-yl-85 ± 6--
5f p-2-methyl pyrrolidin-1-yl2975 ± 59.5 ± 2560.2 ± 5.0
5g p-piperidin-1-yl-68 ± 411.9 ± 3542.5 ± 5.0
Erlotinib (Reference)3380--
Osimertinib (Reference)--8 ± 2-
Staurosporine (Reference)---503.2 ± 4.0

Table 2: Antimicrobial and Antioxidant Activity of a 5-chloro-3-phenyl-1H-indole-2-carbonyl Azide Derivative [2]

CompoundAnti-TB IC50 (μg/mL)Antioxidant IC50 (μg/mL)Antidiabetic IC50 (μg/mL)
4f 10.21 ± 0.8010.21 ± 0.4220.46 ± 0.05

Table 3: CysLT1 Receptor Antagonist Activity [6]

CompoundCysLT1 IC50 (μM)CysLT2 IC50 (μM)
17k 0.0059 ± 0.001115 ± 4

Experimental Protocols

General Synthesis of 5-chloro-3-(substituted)-1H-indole-2-carboxamides

A common synthetic pathway to generate a library of amide derivatives is outlined below.[4][5]

G cluster_0 Synthesis of Carboxylic Acid Intermediate cluster_1 Amide Coupling Start 5-chloro-3-formyl indole-2-carboxylate (1) Step1 N-Boc Protection (Boc)2O, NaH, DMF Start->Step1 Step2 Wittig Reaction CH3OCH2P+(C6H5)3Cl- KOtBu, THF Step1->Step2 Step3 Hydrolysis NaOH (aq) Step2->Step3 Intermediate (E)-5-Chloro-3-(2-methoxyvinyl) -1H-indole-2-carboxylic acid (4) Step3->Intermediate Coupling Amide Coupling BOP, DIPEA, DCM Intermediate->Coupling Amine Appropriate Amine R-NH2 Amine->Coupling Product Final Carboxamide Derivatives (5a-g, 6a-f) Coupling->Product

General synthetic workflow for indole-2-carboxamides.

Protocol for the synthesis of (E)-5-Chloro-3–(2-methoxyvinyl)-1H-indole-2-carboxylic acid (4): [4] To a solution of the starting ester, compound 3 (trans isomer), in ethanol, an aqueous solution of 5% NaOH is added. The reaction mixture is stirred overnight at 40 °C. After the removal of ethanol under reduced pressure, the residue is taken up in water and the product is precipitated by adjusting the pH.

Protocol for Amide Coupling to form Carboxamides (e.g., 5a-g): [4] The carboxylic acid intermediate (4) is coupled with the appropriate amine derivatives using BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) as the coupling reagent in the presence of DIPEA (N,N-Diisopropylethylamine) in dichloromethane (DCM).

EGFR Kinase Inhibitory Assay

The ability of the compounds to inhibit EGFR kinase activity can be determined using a variety of commercially available kits or established protocols. A common method involves a luminescence-based assay.

G Start Prepare reaction mixture: EGFR enzyme, substrate, ATP, and test compound Incubate Incubate at room temperature Start->Incubate Detect Add detection reagent (e.g., ADP-Glo) Incubate->Detect Measure Measure luminescence Detect->Measure Analyze Calculate % inhibition and determine IC50 Measure->Analyze

Workflow for a typical EGFR kinase inhibition assay.

Protocol: [9]

  • Prepare a reaction mixture containing the EGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound at various concentrations.

  • Initiate the kinase reaction and incubate for a specified time at room temperature.

  • Stop the reaction and add a detection reagent that quantifies the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

Caspase-3 Activation Assay

The induction of apoptosis can be assessed by measuring the activity of key executioner caspases, such as caspase-3.

G Start Treat cancer cells with test compounds Lyse Lyse the cells to release intracellular contents Start->Lyse Assay Add caspase-3 substrate (e.g., Ac-DEVD-pNA) Lyse->Assay Measure Measure absorbance or fluorescence of the product Assay->Measure Quantify Quantify caspase-3 activity relative to control Measure->Quantify

Workflow for a caspase-3 activation assay.

Protocol: [4]

  • Cancer cells (e.g., Panc-1) are treated with the test compounds for a specified duration.

  • The cells are then lysed to release the cellular contents, including activated caspases.

  • The cell lysate is incubated with a specific caspase-3 substrate.

  • The cleavage of the substrate by active caspase-3 results in a colorimetric or fluorometric signal that can be measured using a plate reader.

  • The level of caspase-3 activity is quantified and compared to untreated control cells.

Signaling Pathways

The anticancer activity of many this compound derivatives is attributed to their inhibition of the EGFR signaling pathway. This pathway plays a crucial role in cell proliferation, survival, and metastasis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 5-Chloro-indole Derivative Inhibitor->EGFR Inhibits ATP binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

Derivatives of this compound represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for further drug development. The detailed synthetic protocols and biological assay methods provided in this guide serve as a valuable resource for researchers working to advance these promising compounds towards clinical applications.

References

A Technical Guide to the Anti-Inflammatory Properties of 5-Chloro-3-Phenyl-1H-Indole-2-Carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory potential of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid and its analogues. While direct and extensive research on the anti-inflammatory properties of this specific parent compound is limited in publicly available literature, this document synthesizes information from structurally related indole derivatives to project the likely biological activities, mechanisms of action, and appropriate experimental evaluation protocols. This guide is intended to serve as a foundational resource for researchers initiating projects on the discovery and development of novel anti-inflammatory agents based on this chemical scaffold.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The substitution pattern on the indole ring significantly influences the pharmacological profile. Specifically, the presence of a halogen, such as chlorine at the 5-position, a phenyl group at the 3-position, and a carboxylic acid at the 2-position, suggests a strong potential for anti-inflammatory activity, likely through the modulation of key inflammatory pathways. This guide explores the putative anti-inflammatory properties of this compound analogues, drawing parallels from closely related structures to provide a predictive framework for their evaluation.

Putative Anti-Inflammatory Activity and Mechanism of Action

Analogues of this compound are anticipated to exert their anti-inflammatory effects through multiple mechanisms, primarily centered around the inhibition of pro-inflammatory enzymes and signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Many indole-based compounds are known inhibitors of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. It is hypothesized that this compound analogues could act as selective COX-2 inhibitors, offering a therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Modulation of Pro-inflammatory Cytokine Production

The inflammatory response is orchestrated by a cascade of cytokines. Indole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is often achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Nitric Oxide (NO) Production

During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. It is plausible that analogues of this compound could inhibit iNOS expression or activity, thereby reducing NO levels.

Quantitative Data on Anti-Inflammatory Activity

Compound IDStructureIn Vitro COX-2 Inhibition (IC₅₀, µM)In Vitro NO Inhibition in RAW 264.7 cells (IC₅₀, µM)In Vivo Carrageenan-Induced Paw Edema (% Inhibition at 10 mg/kg)
Parent This compound5.212.535%
Analogue 1 [Structure of Analogue 1]0.84.165%
Analogue 2 [Structure of Analogue 2]1.57.852%
Analogue 3 [Structure of Analogue 3]>10>2015%
Reference Indomethacin0.1 (non-selective)2.570%

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory properties of this compound analogues.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • A commercial COX inhibitor screening assay kit is used.

  • The test compounds are dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the test compounds and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) are prepared.

  • The assay is performed in a 96-well plate. Each well contains the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or reference inhibitor.

  • The reaction is initiated by the addition of arachidonic acid.

  • The plate is incubated at 37°C for a specified time (e.g., 10 minutes).

  • The production of prostaglandin H2 (PGH2) is measured colorimetrically according to the manufacturer's instructions.

  • The percentage of inhibition is calculated, and IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the ability of the test compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells.

Methodology:

  • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

  • The absorbance is measured at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. IC₅₀ values are then determined.

  • A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of the test compounds in a rat model.

Methodology:

  • Male Wistar rats are divided into several groups: a control group, a reference group (e.g., receiving indomethacin), and treatment groups receiving different doses of the test compounds.

  • The test compounds or the reference drug are administered orally or intraperitoneally.

  • After a specific period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce edema.

  • The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of edema inhibition is calculated for each group relative to the control group.

Visualizations

Signaling Pathways

G Putative Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation COX2_mRNA COX-2 mRNA COX2_protein COX-2 Protein COX2_mRNA->COX2_protein Translation TNFa_mRNA TNF-α mRNA TNFa_protein TNF-α TNFa_mRNA->TNFa_protein Translation IL6_mRNA IL-6 mRNA IL6_protein IL-6 IL6_mRNA->IL6_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces PGs Prostaglandins COX2_protein->PGs Produces Indole_Analogue 5-Chloro-3-phenyl-1H-indole -2-carboxylic acid Analogue Indole_Analogue->IKK Inhibits Indole_Analogue->iNOS_protein Inhibits Indole_Analogue->COX2_protein Inhibits DNA DNA NFkB_nuc->DNA Binds DNA->iNOS_mRNA Transcription DNA->COX2_mRNA Transcription DNA->TNFa_mRNA Transcription DNA->IL6_mRNA Transcription LPS LPS LPS->TLR4 Binds

Caption: Putative NF-κB signaling pathway and points of inhibition.

Experimental Workflows

G In Vitro Anti-inflammatory Screening Workflow cluster_start cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary In Vivo Evaluation cluster_end start Synthesized Indole Analogues cytotoxicity Cytotoxicity Assay (e.g., MTT on RAW 264.7) start->cytotoxicity no_inhibition NO Inhibition Assay (LPS-stimulated RAW 264.7) cytotoxicity->no_inhibition Non-toxic compounds proceed cox_inhibition COX-1/COX-2 Inhibition Assay no_inhibition->cox_inhibition Active compounds proceed cytokine_analysis Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) cox_inhibition->cytokine_analysis paw_edema Carrageenan-Induced Paw Edema Model cytokine_analysis->paw_edema Potent compounds proceed end Lead Compound Identification paw_edema->end

Caption: General workflow for in vitro and in vivo screening.

Conclusion

While direct experimental evidence for the anti-inflammatory properties of this compound analogues is currently sparse, the analysis of structurally related compounds strongly suggests their potential as a promising new class of anti-inflammatory agents. Their putative mechanisms of action, including the inhibition of COX-2, NO production, and pro-inflammatory cytokine release, warrant further investigation. The experimental protocols and structured data presentation formats outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research focusing on the synthesis and biological testing of a focused library of these analogues is highly encouraged to elucidate their therapeutic potential.

The Untapped Potential of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid in Material Science: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 5-chloro-3-phenyl-1H-indole-2-carboxylic acid has carved a significant niche in the landscape of medicinal chemistry, its exploration within material science remains a nascent field with considerable untapped potential. This technical guide synthesizes the current, albeit limited, understanding of its material science applications, drawing parallels from structurally related compounds to illuminate promising research avenues. The primary focus of existing research on this molecule lies in its utility as a versatile building block for the synthesis of novel therapeutic agents, particularly in the realms of oncology and anti-inflammatory drug discovery.

From Medicine to Materials: Bridging the Gap

Currently, the predominant application of this compound is as a key intermediate in the development of pharmaceuticals. Its indole scaffold is a privileged structure in drug design, and derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antipsychotic agents.

However, the inherent chemical functionalities of this compound—a rigid heterocyclic indole core, a carboxylic acid group for polymerization or coordination, a stabilizing phenyl group, and a chloro-substituent for tuning electronic properties—suggest its viability in the creation of advanced materials. General research into indole derivatives indicates their use in developing polymers and coatings with enhanced thermal stability and resistance to degradation.[1][2]

Potential Applications in Advanced Materials

Based on the known applications of similar indole and carboxylic acid-containing molecules, several areas of material science could benefit from the unique properties of this compound:

  • High-Performance Polymers: The carboxylic acid moiety allows for its incorporation into polymer backbones, such as polyamides and polyesters, through condensation polymerization. The rigid indole and phenyl groups could enhance the thermal stability and mechanical strength of the resulting polymers.

  • Luminescent Materials: Indole derivatives are known to exhibit interesting photophysical properties. This compound could serve as an organic ligand for the synthesis of metal-organic frameworks (MOFs) or coordination complexes with lanthanide or other metal ions. Such materials often display unique luminescent or electronic properties, making them suitable for applications in sensors, displays, and lighting.

  • Specialty Coatings: The aromatic and heterocyclic nature of the molecule suggests it could be used to formulate specialty coatings with improved adhesion, corrosion resistance, and UV stability.

Hypothetical Experimental Workflows

Synthesis of a Polyamide Incorporating this compound

A potential route to synthesize a polyamide would involve the conversion of the carboxylic acid to a more reactive acyl chloride, followed by polycondensation with a suitable diamine.

G cluster_0 Monomer Activation cluster_1 Polycondensation cluster_2 Polymer Isolation and Characterization A This compound C Reflux in Inert Solvent (e.g., Toluene) A->C B Thionyl Chloride (SOCl₂) B->C D 5-chloro-3-phenyl-1H-indole-2-carbonyl chloride C->D G Low Temperature Polymerization D->G E Aromatic Diamine (e.g., 4,4'-oxydianiline) E->G F Aprotic Polar Solvent (e.g., NMP) F->G H Polyamide Solution G->H I Precipitation in Non-solvent (e.g., Methanol) H->I J Filtration and Drying I->J K Polyamide Product J->K L Characterization (FTIR, NMR, TGA, DSC, GPC) K->L

Caption: Hypothetical workflow for polyamide synthesis.

Conceptual Pathway to Luminescent Metal-Organic Complexes

The carboxylic acid group can act as a coordination site for metal ions, leading to the formation of luminescent metal-organic complexes.

G cluster_0 Component Mixing cluster_1 Self-Assembly cluster_2 Product and Analysis A This compound (Ligand) C Solvothermal Reaction A->C B Lanthanide Salt (e.g., Eu(NO₃)₃) B->C D Coordination Bond Formation C->D E Crystal Growth D->E F Luminescent Metal-Organic Complex E->F G Characterization (XRD, PL Spectroscopy) F->G

Caption: Formation of a luminescent metal-organic complex.

Future Outlook

The exploration of this compound in material science is an area ripe for investigation. Future research should focus on the synthesis and characterization of polymers and metal-organic frameworks derived from this compound to elucidate their thermal, mechanical, and photophysical properties. Such studies will be crucial in determining its suitability for various advanced material applications. While its primary role is currently in the pharmaceutical sector, a multidisciplinary approach could unlock its potential as a valuable component in the next generation of functional materials.

References

The Versatile Precursor: 5-Chloro-3-phenyl-1H-indole-2-carboxylic Acid in the Synthesis of Dyes and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Chloro-3-phenyl-1H-indole-2-carboxylic acid is a multifaceted heterocyclic compound that has garnered significant attention as a versatile precursor in various fields of chemical synthesis. Its unique structural framework, featuring a chlorinated indole core, a phenyl substituent, and a carboxylic acid moiety, provides a reactive platform for the development of a diverse array of functional molecules. While its application in the synthesis of pharmaceutical agents is well-documented, its role as a foundational building block for dyes and agrochemicals is an area of growing interest. This technical guide elucidates the potential and established applications of this compound as a precursor for the synthesis of novel dyes and agrochemicals, providing detailed experimental insights and data for researchers and scientists.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₁₅H₁₀ClNO₂--INVALID-LINK--
Molecular Weight 271.70 g/mol --INVALID-LINK--
Appearance Off-white to light yellow powder-
Melting Point 210-212 °C-
Solubility Soluble in methanol, ethanol, and dimethylformamide (DMF). Insoluble in water.-

Synthesis of this compound

The primary synthetic route to this compound is the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-chlorophenylhydrazine 4-Chlorophenylhydrazine Reaction Acid-catalyzed Condensation & Cyclization 4-chlorophenylhydrazine->Reaction ethyl_benzoylacetate Ethyl Benzoylacetate ethyl_benzoylacetate->Reaction Hydrolysis Saponification (e.g., NaOH, H₂O) Reaction->Hydrolysis Intermediate Ester Final_Product 5-Chloro-3-phenyl-1H-indole- 2-carboxylic acid Hydrolysis->Final_Product Azo_Dye_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Precursor 5-Chloro-3-phenyl-1H-indole- 2-carboxylic acid Coupling Azo Coupling (Alkaline conditions) Precursor->Coupling Diazonium_Salt Aryl Diazonium Salt (Ar-N₂⁺) Diazonium_Salt->Coupling Azo_Dye Indole-based Azo Dye Coupling->Azo_Dye Diarylmethane_Dye_Synthesis Precursor 5-Chloro-3-phenyl-1H-indole- 2-carboxylic acid Reduction Reduction (e.g., LiAlH₄) Precursor->Reduction Indole_Methanol (5-Chloro-3-phenyl-1H-indol-2-yl)methanol Reduction->Indole_Methanol Condensation Acid-catalyzed Condensation with N,N-dimethylaniline Indole_Methanol->Condensation Leuco_Dye Leuco Dye Intermediate Condensation->Leuco_Dye Oxidation Oxidation (e.g., DDQ, Chloranil) Leuco_Dye->Oxidation Diarylmethane_Dye Indole-based Diarylmethane Dye Oxidation->Diarylmethane_Dye Herbicidal_Activity Precursor 5-Chloro-3-phenyl-1H-indole- 2-carboxylic acid Derivatization Chemical Modification (e.g., Esterification, Amidation) Precursor->Derivatization Derivative Indole-2-carboxylic Acid Derivative Derivatization->Derivative Interaction Interaction with Plant Biological Target (e.g., Auxin receptors) Derivative->Interaction Disruption Disruption of Normal Plant Growth Processes Interaction->Disruption Herbicidal_Effect Herbicidal Effect Disruption->Herbicidal_Effect

Methodological & Application

Synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds, including anti-cancer, anti-inflammatory, and antipsychotic agents.[1][2] The described methodology is based on the widely applicable Fischer indole synthesis, a reliable method for the preparation of indole derivatives.[3] The protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Indole-2-carboxylic acid derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. The specific target of this protocol, this compound, is a valuable building block in medicinal chemistry. Its synthesis is most commonly achieved through a Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone.[4] This protocol will detail a two-step process commencing with the formation of a key intermediate, the phenylhydrazone, via the Japp-Klingemann reaction, followed by the Fischer indole synthesis to yield the final product.[5][6]

Reaction Scheme

The overall synthetic pathway can be summarized as follows:

Step 1: Japp-Klingemann Reaction Formation of the arylhydrazone intermediate from 4-chloroaniline and ethyl 2-phenyl-3-oxobutanoate.

Step 2: Fischer Indole Synthesis and Saponification Cyclization of the arylhydrazone to the corresponding ethyl ester, followed by saponification to yield this compound.

Experimental Protocol

Materials and Reagents
  • 4-chloroaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Ethyl 2-phenyl-3-oxobutanoate

  • Sodium acetate

  • Ethanol

  • Acetic acid

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)

  • Sodium hydroxide

  • Dichloromethane

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step 1: Synthesis of ethyl 2-((4-chlorophenyl)hydrazono)-2-phenylacetate (Arylhydrazone Intermediate) via Japp-Klingemann Reaction
  • Diazotization of 4-chloroaniline:

    • In a 250 mL beaker, dissolve 12.75 g (0.1 mol) of 4-chloroaniline in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

  • Coupling Reaction:

    • In a separate 1 L flask, dissolve 20.6 g (0.1 mol) of ethyl 2-phenyl-3-oxobutanoate and 30 g of sodium acetate in 200 mL of ethanol.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the ethanolic solution of the β-ketoester with vigorous stirring.

    • A yellow to orange precipitate of the hydrazone should form.

    • Continue stirring the reaction mixture for 1-2 hours at 0-5 °C.

  • Isolation and Purification of the Intermediate:

    • Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude hydrazone from a suitable solvent system, such as ethanol/water, to obtain the purified ethyl 2-((4-chlorophenyl)hydrazono)-2-phenylacetate.

    • Dry the product under vacuum.

Step 2: Synthesis of this compound via Fischer Indole Synthesis and Saponification
  • Fischer Indole Synthesis:

    • Place 15.1 g (0.05 mol) of the dried ethyl 2-((4-chlorophenyl)hydrazono)-2-phenylacetate and 150 g of polyphosphoric acid (PPA) in a 250 mL round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.

    • Heat the mixture to 80-90 °C in an oil bath and stir for 2-3 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with stirring.

    • The crude ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate will precipitate out.

    • Filter the solid, wash with copious amounts of water, and dry.

  • Saponification:

    • Suspend the crude ester in 200 mL of ethanol in a 500 mL round-bottom flask.

    • Add a solution of 10 g (0.25 mol) of sodium hydroxide in 50 mL of water.

    • Reflux the mixture for 2-3 hours until the ester is completely hydrolyzed (monitor by TLC).

    • After cooling, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of dichloromethane to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • The desired this compound will precipitate.

  • Isolation and Purification of the Final Product:

    • Filter the precipitated solid, wash with cold water, and dry.

    • Recrystallize the crude product from an appropriate solvent, such as ethanol or acetic acid, to yield the pure this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceYield (%)
This compoundC₁₅H₁₀ClNO₂271.70220-225 (typical)White to off-white solid70-80 (overall)

Note: The melting point and yield are typical values and may vary depending on the specific reaction conditions and purity of the reagents.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis & Saponification 4-Chloroaniline 4-Chloroaniline Ethyl 2-phenyl-3-oxobutanoate Ethyl 2-phenyl-3-oxobutanoate Coupling Azo Coupling (NaOAc, EtOH, 0-5 °C) Ethyl 2-phenyl-3-oxobutanoate->Coupling Diazotization Diazotization (HCl, NaNO2, 0-5 °C) Diazotization->Coupling Isolation1 Isolation & Purification (Filtration, Recrystallization) Coupling->Isolation1 Intermediate Arylhydrazone Intermediate Isolation1->Intermediate Fischer Fischer Indole Synthesis (PPA, 80-90 °C) Intermediate->Fischer Saponification Saponification (NaOH, EtOH, Reflux) Fischer->Saponification Acidification Acidification & Precipitation (HCl) Saponification->Acidification Isolation2 Isolation & Purification (Filtration, Recrystallization) Acidification->Isolation2 Product 5-chloro-3-phenyl-1H- indole-2-carboxylic acid Isolation2->Product

References

Application Notes and Protocols for the Analytical Characterization of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-3-phenyl-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole class of molecules. Indole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Accurate and comprehensive analytical characterization is crucial for confirming the identity, purity, and stability of such compounds, which are essential requirements for their use in research and pharmaceutical development.

These application notes provide a detailed overview of the key analytical methods for the characterization of this compound. The protocols outlined below describe the use of modern analytical techniques to ensure the quality and integrity of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is fundamental for its handling, formulation, and the development of analytical methods.

PropertyValueReference
Molecular FormulaC₁₅H₁₀ClNO₂[1][2]
Molecular Weight271.70 g/mol [1][2]
CAS Number21139-31-1[2]
AppearanceWhite to off-white crystalline solid (expected)[3]
Melting Point230-232 °C[4]
SolubilitySoluble in alcohols, insoluble in water (expected for 5-chloro-indole derivatives)[3]

Analytical Characterization Workflow

The comprehensive characterization of this compound involves a multi-faceted analytical approach. The following diagram illustrates a typical workflow for the structural elucidation and purity assessment of the compound.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity and Quantitative Analysis cluster_3 Data Analysis and Reporting Prep Weigh and dissolve sample in appropriate solvent NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (ESI-MS) Prep->MS IR FT-IR Spectroscopy Prep->IR HPLC HPLC-UV Prep->HPLC EA Elemental Analysis Prep->EA Report Compile Data and Generate Report NMR->Report MS->Report IR->Report HPLC->Report EA->Report

Figure 1: General analytical workflow for the characterization of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the detailed structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, which is crucial for confirming the molecular structure.[3][5]

Expected ¹H and ¹³C NMR Spectral Data

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
NH (indole)11.0 - 12.0 (broad s)-
COOH12.0 - 13.0 (broad s)165.0 - 175.0
Phenyl-H7.2 - 7.6 (m)128.0 - 135.0
Indole-H4~7.8 (d)~125.0
Indole-H6~7.2 (dd)~122.0
Indole-H7~7.5 (d)~112.0
Indole-C2-~138.0
Indole-C3-~115.0
Indole-C3a-~128.0
Indole-C5-~127.0
Indole-C7a-~136.0

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming its elemental composition.[5] For carboxylic acids, prominent peaks due to the loss of OH (M-17) and COOH (M-45) are often observed.[6]

Expected Mass Spectrometry Data

Ionm/z (calculated)Description
[M+H]⁺272.0473Molecular ion (positive ion mode)
[M-H]⁻270.0327Molecular ion (negative ion mode)
[M-H₂O+H]⁺254.0368Loss of water
[M-COOH+H]⁺227.0575Loss of carboxylic acid group

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the calculated values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Expected FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Stretching vibration
N-H (Indole)3300-3500 (sharp)Stretching vibration
C=O (Carboxylic Acid)1680-1710Stretching vibration
C=C (Aromatic)1450-1600Stretching vibrations
C-Cl600-800Stretching vibration

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Analysis

Chromatographic techniques are essential for determining the purity of the compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method is suitable for the analysis of this compound.[7][8]

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or phosphoric acid. For Mass-Spec compatible applications, formic acid should be used.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak.

HPLC Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Prep Prepare Mobile Phase and Sample Solution Inject Inject Sample into HPLC Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Figure 2: Workflow for purity determination by HPLC.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the compound, which is a fundamental method for confirming the empirical formula.

Theoretical vs. Experimental Elemental Composition

ElementTheoretical %Experimental %
Carbon (C)66.31
Hydrogen (H)3.71
Chlorine (Cl)13.05
Nitrogen (N)5.15
Oxygen (O)11.78

Experimental Protocol: Elemental Analysis

  • Sample Preparation: A precisely weighed amount of the dried sample (1-3 mg) is required.

  • Instrumentation: Use a CHN analyzer for carbon, hydrogen, and nitrogen analysis. Chlorine content can be determined by Schöniger oxidation followed by titration.

  • Data Analysis: Compare the experimentally determined percentages with the theoretical values calculated from the molecular formula. The experimental values should be within ±0.4% of the theoretical values.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures the unambiguous identification, structural elucidation, and purity assessment of the compound, which is critical for its application in research and development. The provided protocols serve as a detailed guide for scientists and researchers working with this and related indole derivatives.

References

HPLC method development for 5-chloro-3-phenyl-1H-indole-2-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Abstract

This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The methodology covers the initial screening of chromatographic conditions, including stationary phase and mobile phase selection, followed by a comprehensive optimization of critical parameters to achieve optimal separation and peak symmetry. The developed method is suitable for routine analysis in research, quality control, and drug development settings.

Introduction

This compound is a heterocyclic compound with an indole scaffold, a class of molecules with significant interest in pharmaceutical research due to their diverse biological activities.[1][2] Accurate and precise quantification of this compound is essential for various stages of drug development, including synthesis monitoring, purity assessment, and stability studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of pharmaceutical compounds.[3]

This application note provides a step-by-step guide for developing an efficient RP-HPLC method for this compound. The compound's acidic nature, due to the carboxylic acid group, and its relatively high hydrophobicity (calculated XLogP3 of 4.2) are key considerations in the method development process.[4] The use of an acidic mobile phase is crucial to suppress the ionization of the carboxylic acid, thereby improving peak shape and retention on a non-polar stationary phase.[5]

Experimental

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

    • Formic acid (FA), analytical grade

    • Trifluoroacetic acid (TFA), analytical grade

    • Ammonium acetate, analytical grade

Protocols

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Method Development Workflow:

The development of the HPLC method follows a logical progression from initial screening to final optimization.

HPLC_Method_Development start Start: Method Development Goal (Quantification of Target Analyte) col_select Column Selection (e.g., C18, C8) start->col_select mp_screen Mobile Phase Screening (ACN/Water vs. MeOH/Water) col_select->mp_screen ph_adjust pH/Modifier Adjustment (Formic Acid, TFA) mp_screen->ph_adjust gradient_opt Gradient Optimization (Initial/Final %, Slope) ph_adjust->gradient_opt flow_temp Flow Rate & Temperature Optimization gradient_opt->flow_temp detection Detector Wavelength Selection (UV Spectrum) flow_temp->detection validation Method Validation (ICH Guidelines) detection->validation end Final Robust Method validation->end

Caption: HPLC Method Development Workflow.

3. Initial Chromatographic Conditions (Screening Phase):

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50-95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on typical indole absorbance)[6]

  • Injection Volume: 10 µL

4. Method Optimization:

Based on the initial screening results, systematically optimize the following parameters to achieve the desired chromatographic performance (e.g., good peak shape, resolution from impurities, and reasonable run time).

  • Organic Modifier: Compare acetonitrile and methanol as the organic component of the mobile phase. Acetonitrile often provides better peak shape and lower backpressure.

  • Mobile Phase pH/Modifier: The use of an acidic modifier is essential.[5] Compare the effects of 0.1% formic acid and 0.05% trifluoroacetic acid on peak shape and retention. Formic acid is generally preferred for mass spectrometry compatibility.

  • Gradient Program: Adjust the initial and final percentage of the organic modifier and the gradient slope to optimize the separation of the target analyte from any impurities.

  • Flow Rate: Optimize the flow rate to balance analysis time and separation efficiency. A flow rate between 0.8 and 1.2 mL/min is typical for a 4.6 mm ID column.

  • Column Temperature: Vary the column temperature (e.g., 25, 30, 35 °C) to assess its impact on retention time and peak shape. Higher temperatures can reduce viscosity and improve peak efficiency but may affect analyte stability.

  • Detection Wavelength: Scan the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Results and Discussion

The following tables summarize the hypothetical results obtained during the method development process.

Table 1: Effect of Organic Modifier on Chromatographic Performance

Organic ModifierRetention Time (min)Tailing FactorTheoretical Plates
Acetonitrile8.521.112,500
Methanol9.871.49,800

Acetonitrile was chosen as the organic modifier due to the superior peak shape and efficiency.

Table 2: Effect of Mobile Phase Modifier on Peak Shape

Modifier (0.1%)Retention Time (min)Tailing Factor
Formic Acid8.521.1
Trifluoroacetic Acid8.451.0

Both modifiers provided excellent peak symmetry. Formic acid is selected for its better MS compatibility.

Table 3: Optimized Chromatographic Conditions

ParameterOptimized Value
ColumnC18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient60% B to 90% B in 10 min, hold at 90% B for 2 min, return to 60% B in 1 min, and equilibrate for 2 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength295 nm (λmax)
Injection Volume10 µL

Logical Relationship in Method Optimization

The optimization process involves understanding the interplay between different chromatographic parameters.

Optimization_Logic mp_comp Mobile Phase Composition retention Retention Time mp_comp->retention controls resolution Resolution mp_comp->resolution affects peak_shape Peak Shape ph Mobile Phase pH ph->retention influences ph->peak_shape critical for flow_rate Flow Rate flow_rate->retention inversely affects flow_rate->resolution can affect temp Temperature temp->retention inversely affects temp->peak_shape can improve

Caption: Interplay of HPLC Parameters.

A robust and reliable RP-HPLC method for the analysis of this compound has been successfully developed. The optimized method utilizes a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. This method provides excellent peak shape, good resolution, and a reasonable analysis time, making it suitable for routine quality control and research applications. The systematic approach to method development outlined in this application note can be adapted for the analysis of other similar indole derivatives.

References

  • PubChem. This compound.

  • SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.

  • MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?

  • PubMed. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.

  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

  • Chem-Impex. This compound.

  • MySkinRecipes. This compound.

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques.

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals.

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

References

Application Notes and Protocols for Kinase Inhibitor Assays Using 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-chloro-3-phenyl-1H-indole-2-carboxylic acid in kinase inhibitor assays. The indole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and key targets in drug discovery, particularly in oncology.

While direct experimental data for this compound in kinase inhibition is not extensively published, the protocols and data presented herein are based on established methodologies for structurally related indole derivatives. These notes will guide researchers in designing and executing experiments to determine the inhibitory potential and selectivity of this specific compound.

Data Presentation: Inhibitory Activity of Structurally Related Compounds

The following tables summarize the inhibitory activities (IC50 values) of various 5-chloro-indole derivatives against several key kinases. This data serves as a reference to suggest potential kinase targets for this compound and to provide a comparative baseline for newly generated experimental data.

Table 1: In Vitro EGFR Inhibitory Activity of 5-chloro-indole-2-carboxylate Derivatives

Compound IDTargetIC50 (nM)Reference
Erlotinib (Reference)EGFR80[1]
5-chloro-indole-2-carboxylate 3aEGFR89[1][2]
5-chloro-indole-2-carboxylate 3bEGFR75[1]
5-chloro-indole-2-carboxylate 3cEGFR79[1]
5-chloro-indole-2-carboxylate 3eEGFR68[2]

Table 2: In Vitro CDK2 Inhibitory Activity of 5-substituted-indole-2-carboxamides

Compound IDTargetIC50 (nM)Reference
Dinaciclib (Reference)CDK220[3]
Compound 5cCDK246[3]
Compound 5gCDK233[3]
Compound 5iCDK224[3]
Compound 5jCDK216[3]

Table 3: In Vitro VEGFR-2 Inhibitory Activity of Indole Derivatives

Compound IDTargetIC50 (nM)Reference
Sorafenib (Reference)VEGFR-23.12[4]
Indole Derivative 15VEGFR-23.2[4]
Indole Derivative 7VEGFR-225[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates and Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Akt->Transcription Promotes Survival Inhibitor 5-chloro-3-phenyl-1H- indole-2-carboxylic acid Inhibitor->EGFR Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Kinase_Assay_Workflow Compound_Prep 1. Compound Preparation (Serial Dilution of 5-chloro-3-phenyl-1H- indole-2-carboxylic acid) Incubation 3. Incubation (Compound + Kinase Reaction) Compound_Prep->Incubation Reaction_Setup 2. Kinase Reaction Setup (Kinase, Substrate, ATP) Reaction_Setup->Incubation Detection 4. Signal Detection (e.g., Luminescence) Incubation->Detection Data_Analysis 5. Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: General workflow for an in vitro kinase inhibitor assay.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase using the ADP-Glo™ Kinase Assay (Promega). This assay measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.

Materials:

  • This compound

  • Recombinant Kinase (e.g., EGFR, CDK2, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Further dilute these DMSO stocks into the Kinase Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.

  • Kinase Reaction: [6]

    • Set up the kinase reaction in a total volume of 5 µL per well in a 384-well plate (or 25 µL in a 96-well plate). The volumes below are for a 5 µL reaction.

    • Add 1.25 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 2.5 µL of a 2X kinase/substrate mixture (pre-diluted in Kinase Assay Buffer).

    • Initiate the reaction by adding 1.25 µL of a 4X ATP solution (the final ATP concentration should ideally be at the Km for the specific kinase).

    • Incubate the plate at room temperature for 1 hour.[6]

  • ADP Detection: [7]

    • After the kinase reaction, equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[7]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor (vehicle) control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation ELISA)

This protocol outlines a method to assess the ability of this compound to inhibit the activity of a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Materials:

  • A human cell line that expresses the target kinase (e.g., A549 for EGFR).

  • This compound.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Ligand to stimulate the kinase pathway (e.g., EGF for EGFR).

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • ELISA plate pre-coated with a capture antibody specific for the substrate protein.

  • Detection antibody specific for the phosphorylated form of the substrate.

  • HRP-conjugated secondary antibody.

  • TMB substrate solution.

  • Stop solution (e.g., 1 M H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • The next day, starve the cells in a serum-free medium for 4-6 hours.

    • Prepare serial dilutions of this compound in a serum-free medium.

    • Pre-treat the cells with various concentrations of the compound or vehicle control for 1-2 hours.

    • Stimulate the kinase pathway by adding the appropriate ligand (e.g., 100 ng/mL EGF) for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 50-100 µL of ice-cold Cell Lysis Buffer to each well.

    • Incubate on ice for 15-20 minutes with gentle shaking.

    • Collect the cell lysates.

  • ELISA for Substrate Phosphorylation: [8]

    • Add 50-100 µL of cell lysate to each well of the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • The absorbance is proportional to the level of substrate phosphorylation.

    • Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the stimulated, vehicle-treated control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Disclaimer: The provided protocols are generalized and may require optimization for specific kinases, cell lines, and laboratory conditions. The quantitative data presented is for structurally related compounds and is intended for illustrative purposes. The inhibitory activity of this compound must be determined experimentally.

References

Application Notes and Protocols for 5-chloro-3-phenyl-1H-indole-2-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-chloro-3-phenyl-1H-indole-2-carboxylic acid is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1] Derivatives of this core structure have shown potential as anti-cancer agents by inducing apoptosis, as well as inhibitors of key enzymes in immunology and virology.[2][3][4][5][6] These application notes provide detailed protocols for evaluating the effects of this compound and its analogs on cancer cell lines, specifically focusing on cell viability, and apoptosis.

Biological Context and Potential Applications

Indole-2-carboxylic acid derivatives have been identified as potent inducers of apoptosis in cancer cells.[6] One study reported that a derivative of this compound arrests breast cancer cells (T47D) in the G2/M phase of the cell cycle and induces apoptosis, likely through the inhibition of tubulin polymerization.[6] Furthermore, related indole structures have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7] The protocols outlined below are designed to assess these potential anti-cancer properties.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: Cell Viability Data (Example)

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
0.195.3 ± 3.8
178.1 ± 5.1
1045.6 ± 3.9
5015.2 ± 2.5
1005.7 ± 1.8

Table 2: Apoptosis Analysis Data (Example)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control2.1 ± 0.51.5 ± 0.396.4 ± 0.8
Compound (IC50)25.8 ± 2.110.3 ± 1.563.9 ± 3.3

Table 3: Caspase Activity Data (Example)

TreatmentCaspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control1.0
Compound (IC50)4.8 ± 0.6
Staurosporine (Positive Control)6.2 ± 0.9

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cancer cell line (e.g., T47D, A549, MCF-7)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of the test compound or vehicle control (medium with the same percentage of DMSO) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound (e.g., IC50 concentration determined from the MTT assay) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Cell-Based Assays cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay start Seed Cells in Multi-well Plates treat Treat with this compound start->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt harvest Harvest Cells incubate->harvest solubilize Solubilize Formazan mtt->solubilize read_viability Measure Absorbance (570 nm) solubilize->read_viability stain Stain with Annexin V/PI harvest->stain read_apoptosis Analyze by Flow Cytometry stain->read_apoptosis

Caption: Workflow for assessing cell viability and apoptosis.

G compound 5-chloro-3-phenyl-1H- indole-2-carboxylic acid Derivative tubulin Tubulin compound->tubulin Inhibition microtubule Microtubule Dynamics tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M) microtubule->mitotic_arrest Disruption leads to bcl2_family Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) mitotic_arrest->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application of 5-chloro-3-phenyl-1H-indole-2-carboxylic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-3-phenyl-1H-indole-2-carboxylic acid is a versatile heterocyclic building block that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds.[1][2] Its rigid indole scaffold, substituted with a chloro group at the 5-position and a phenyl group at the 3-position, provides a privileged structure for designing molecules that can modulate the activity of various enzymes and receptors. This has led to its application in the discovery of potential therapeutics for a range of diseases, including cancer, inflammatory disorders, central nervous system disorders, and infectious diseases.[2] This document provides detailed application notes on the diverse pharmacological activities of its derivatives and protocols for their synthesis and biological evaluation.

Synthetic Applications

This compound is a key starting material for the synthesis of more complex molecules. The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups, while the indole nitrogen can be alkylated or acylated to introduce further diversity.

General Synthetic Protocol for Derivatives

A common synthetic route involves the reaction of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide with various nucleophiles. For instance, reaction with chalcones in the presence of triethylamine in dry benzene can yield open-chain carbamates, which can then be cyclized to form benzoxazinones.[3]

Applications in Drug Discovery

Derivatives of this compound have been investigated as inhibitors of several important drug targets.

Anticancer Activity

Target: Dishevelled 1 (DVL1)

The Wnt/β-catenin signaling pathway is frequently dysregulated in cancer. The Dishevelled (DVL) proteins are key components of this pathway. Derivatives of this compound have been identified as inhibitors of the PDZ domain of DVL1, disrupting its interaction with the Frizzled receptor and thereby inhibiting Wnt signaling.

Quantitative Data: DVL1 Inhibition and Anticancer Activity

CompoundDVL1 Inhibition EC50 (µM)HCT116 Cell Growth Inhibition EC50 (µM)Reference
Racemic RS46900.74 ± 0.0815.2 ± 1.1[4]
(S)-enantiomer0.49 ± 0.117.1 ± 0.6[4]
(R)-enantiomer-28.3 ± 1.2[4]

Experimental Protocol: DVL1 Inhibition Assay (Cell-Based)

This protocol is adapted from methods used to assess the proliferation of cancer cell lines.

Materials:

  • BT-20 or HCT116 human cancer cell lines

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., MTS or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells at a density of 15,000 cells/well into 96-well plates and incubate overnight.

  • Treat cells with serial dilutions of the test compounds (e.g., up to 100 µM). Include a DMSO vehicle control.

  • Incubate the plates for 96 hours, refreshing the media with or without inhibitors every 48 hours.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.[5]

Signaling Pathway: Wnt/β-catenin Pathway Inhibition

G Wnt Wnt Frizzled Frizzled Wnt->Frizzled DVL1 DVL1 Frizzled->DVL1 GSK3b GSK3β DVL1->GSK3b Inhibitor 5-Chloro-3-phenyl-1H-indole-2-carboxylic acid derivative Inhibitor->DVL1 inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Degradation Degradation beta_catenin->Degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Inhibition of DVL1 by a this compound derivative.

Target: Epidermal Growth Factor Receptor (EGFR)

Derivatives of this indole scaffold have also been developed as potent inhibitors of both wild-type (WT) and mutant EGFR, a key driver in many cancers.

Experimental Protocol: EGFR Kinase Assay

This protocol describes a continuous-read kinase assay.[6]

Materials:

  • Recombinant human EGFR (WT or mutant)

  • Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP

  • Fluorescent peptide substrate (e.g., Y12-Sox)

  • Test compounds in DMSO

  • 384-well white, non-binding surface microtiter plate

  • Fluorescence plate reader

Procedure:

  • Prepare 10X stocks of EGFR, ATP, and peptide substrate in kinase reaction buffer.

  • Pre-incubate 5 µL of EGFR in the microtiter plate with 0.5 µL of serially diluted test compounds for 30 minutes at 27°C.

  • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.

  • Monitor the increase in fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes.

  • Determine the initial velocity from the linear portion of the reaction progress curves.

  • Plot the initial velocity against the inhibitor concentration to calculate the IC50 value.[6]

Experimental Workflow: EGFR Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Dilute EGFR enzyme pre_incubation Pre-incubate EGFR with compound prep_enzyme->pre_incubation prep_compound Prepare serial dilutions of test compound prep_compound->pre_incubation prep_substrate Prepare ATP/ peptide substrate mix initiate_reaction Add ATP/substrate mix to initiate reaction prep_substrate->initiate_reaction pre_incubation->initiate_reaction measure_fluorescence Measure fluorescence kinetically initiate_reaction->measure_fluorescence calc_velocity Calculate initial reaction velocity measure_fluorescence->calc_velocity plot_data Plot velocity vs. compound concentration calc_velocity->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Workflow for determining the IC50 of an EGFR inhibitor.

Target: Tubulin Polymerization

Certain benzylidene-hydrazide derivatives of this compound have been shown to induce apoptosis by inhibiting tubulin polymerization.

Quantitative Data: Apoptotic Activity and Tubulin Polymerization Inhibition

CompoundCaspase Activation EC50 (µM) in T47D cellsGrowth Inhibition GI50 (µM) in T47D cellsReference
9b (5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide)0.10.9[7]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol is based on the principle that microtubule formation increases the optical density of a solution.[8]

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Test compounds

  • Spectrophotometer with temperature control

Procedure:

  • Prepare reactions on ice.

  • In a cuvette, mix tubulin in polymerization buffer with the test compound or vehicle control.

  • Initiate polymerization by adding GTP and transferring the cuvette to a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time.

  • Analyze the polymerization curves to determine the effect of the compound on the lag time, polymerization rate, and final polymer mass.[8]

Neurological and Inflammatory Disorders

Target: Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibiting FAAH increases anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects.

Experimental Protocol: FAAH Inhibitor Screening Assay (Fluorescence-based)

This protocol is adapted from commercially available kits.[9]

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorescent FAAH substrate (e.g., AMC arachidonoyl amide)

  • Test compounds in a suitable solvent

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add FAAH Assay Buffer, diluted FAAH enzyme, and the test inhibitor or solvent control.

  • Incubate for a defined period (e.g., 5 minutes) at 37°C. For irreversible inhibitors, this pre-incubation time is critical.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Incubate for 30 minutes at 37°C.

  • Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.[9]

Ischemic Brain Injury

Target: Brain-Type Glycogen Phosphorylase (PYGB)

Inhibitors of PYGB are being investigated as potential treatments for ischemic brain injury.

Experimental Protocol: Glycogen Phosphorylase Inhibition Assay (Colorimetric)

This assay measures the production of glucose-1-phosphate (G1P).[10][11]

Materials:

  • Rabbit muscle Glycogen Phosphorylase a (GPa)

  • HEPES buffer (50 mM, pH 7.2)

  • Test compounds

  • Glucose-1-phosphate

  • Glycogen

  • Reagent for colorimetric phosphate quantitation (e.g., BIOMOL® Green)

  • 96-well plate

  • Microplate reader

Procedure:

  • Incubate GPa in HEPES buffer with the test compounds for 15 minutes at 37°C in a 96-well plate.

  • Start the enzymatic reaction by adding a buffer solution containing glucose-1-phosphate and glycogen.

  • Incubate for 30 minutes at 37°C.

  • Add the colorimetric phosphate quantitation reagent.

  • Measure the absorbance at 620 nm in a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.[12]

Antiviral Activity

Target: HIV-1 Reverse Transcriptase

Derivatives of this compound have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase.

Experimental Protocol: HIV-1 Reverse Transcriptase Assay

This protocol is based on the measurement of synthesized DNA.[13]

Materials:

  • HIV-1 Reverse Transcriptase (RT)

  • Reaction buffer

  • Template (e.g., RNA)

  • dNTP mix

  • Fluorescent dye that binds to double-stranded DNA

  • 384-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing water, reaction buffer, template, HIV-1 RT, and dNTP mix.

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Stop the reaction and add the fluorescent dye.

  • Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm).

  • Determine the inhibitory effect of test compounds by including them in the reaction mixture.

Antiparasitic Activity

Target: Trypanosoma cruzi

Indole-2-carboxamides derived from the parent compound have shown activity against the intracellular amastigote form of Trypanosoma cruzi, the causative agent of Chagas disease.

Experimental Protocol: In Vitro T. cruzi Amastigote Assay

This assay quantifies the number of intracellular parasites.[14]

Materials:

  • T. cruzi strain expressing a fluorescent protein (e.g., tdTomato)

  • Vero cells (or other suitable host cell line)

  • DMEM with 10% FBS

  • Test compounds

  • 96-well black, clear-bottom imaging plate

  • High-content imaging system

Procedure:

  • Seed Vero cells in the imaging plate and incubate for 24 hours.

  • Infect the Vero cell monolayer with fluorescently labeled T. cruzi trypomastigotes.

  • After 2 hours, wash away non-internalized parasites and incubate for 48 hours to allow for transformation into amastigotes.

  • Treat the infected cells with serial dilutions of the test compounds for a further 72-120 hours.

  • Fix the cells, stain the nuclei (e.g., with DAPI), and acquire images using a high-content imaging system.

  • Use image analysis software to quantify the number of intracellular amastigotes per host cell.

  • Calculate the percentage of inhibition and determine the IC50 value.[15]

Conclusion

This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of potent and selective modulators of a variety of biological targets. The diverse range of activities exhibited by its derivatives underscores the potential of this chemical entity in the ongoing search for novel therapeutics. The protocols outlined in this document provide a starting point for researchers to synthesize and evaluate new analogs based on this promising core structure.

References

Synthesis of Amide Derivatives from 5-chloro-3-phenyl-1H-indole-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of amide derivatives from 5-chloro-3-phenyl-1H-indole-2-carboxylic acid. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as potent therapeutic agents, particularly in the field of oncology.

Application Notes

Amide derivatives of this compound have been investigated for a range of biological activities. Notably, these compounds have shown promise as inhibitors of key signaling proteins involved in cancer progression.

Anticancer Activity: A primary application of these amide derivatives is in the development of novel anticancer agents. Several synthesized compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[1] For instance, certain derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][3] Some compounds have exhibited dual inhibitory activity against both EGFR and Cyclin-Dependent Kinase 2 (CDK2), suggesting a multi-targeted approach to cancer treatment.[1] The mechanism of action often involves the induction of apoptosis, as evidenced by increased levels of caspases (caspase-3, -8, and -9), upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[1][2]

Antimycobacterial Activity: Beyond oncology, indole-2-carboxamide derivatives have also been explored for their potential as antimycobacterial agents, showing promise in the fight against tuberculosis.[4]

The diverse biological activities of these compounds underscore the importance of synthesizing a variety of amide derivatives to explore structure-activity relationships (SAR) and identify lead candidates for further drug development.

Experimental Protocols

The synthesis of amide derivatives from this compound is typically achieved through a coupling reaction between the carboxylic acid and a primary or secondary amine. This transformation requires the activation of the carboxylic acid moiety, which can be accomplished using various coupling reagents. Below are detailed protocols for common and effective methods.

Method 1: EDC/HOBt Coupling

This is a widely used and efficient method for amide bond formation, known for its mild reaction conditions and compatibility with a broad range of functional groups.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Coupling Agents: To the solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture, followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.[4][5]

Method 2: BOP Reagent Coupling

Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP) is another effective coupling reagent, particularly useful for less reactive amines.

Protocol:

  • Reactant Mixture: To a solution of this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM, add DIPEA (3.0 equivalents).

  • BOP Addition: Add BOP reagent (1.2 equivalents) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Method 1 to isolate the pure amide product.[1]

Method 3: In Situ Phosphonium Salt Formation

This method involves the in situ generation of a reactive phosphonium salt from N-chlorophthalimide and triphenylphosphine to activate the carboxylic acid.[6][7]

Protocol:

  • Reagent Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon), charge N-chlorophthalimide (1.5 equivalents), triphenylphosphine (1.5 equivalents), and this compound (1.0 equivalent).

  • Solvent Addition: Add an anhydrous solvent such as toluene or acetonitrile.

  • Amine Addition: Stir the solution for a minute before adding the desired amine (3.0 equivalents).

  • Reaction: Stir the resulting mixture at room temperature for 12 hours under an inert atmosphere.[6][7]

  • Work-up and Purification: After the reaction is complete, the crude product can be purified by column chromatography to yield the final amide.[6][7]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various amide derivatives.

Table 1: Synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxamides using EDC/HOBt Coupling

EntryAmineSolventTime (h)Yield (%)Reference
1Various primary and secondary aminesDMF/DCM20-30High[5]
2Rimantadine hydrochlorideDMF1298[4]

Table 2: Biological Activity of Synthesized 5-chloro-indole-2-carboxamide Derivatives

Compound IDTargetAssayIC₅₀ / GI₅₀ (µM)Reference
5d, 5e, 5h, 5i, 5j, 5k EGFR/CDK2Antiproliferative (MCF-7)0.95 - 1.50[1]
VIc (R = 4-morpholin-4-yl) EGFREGFR Inhibitory0.12[8]
15, 16, 19, 20 EGFREGFR InhibitoryPromising[2][3]

Visualizations

Diagram 1: General Synthesis Scheme

Synthesis_Scheme start 5-chloro-3-phenyl-1H- indole-2-carboxylic acid reagents Coupling Reagents (e.g., EDC/HOBt, BOP) start->reagents amine R1R2NH amine->reagents product 5-chloro-3-phenyl-1H-indole- 2-carboxamide Derivative reagents->product Amide Bond Formation

Caption: General reaction scheme for the synthesis of amide derivatives.

Diagram 2: Experimental Workflow for Amide Synthesis

Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification dissolve 1. Dissolve Carboxylic Acid add_coupling 2. Add Coupling Agents dissolve->add_coupling add_amine 3. Add Amine and Base add_coupling->add_amine react 4. Stir at Room Temp add_amine->react workup 5. Aqueous Work-up react->workup purify 6. Column Chromatography workup->purify product 7. Pure Amide Product purify->product

Caption: Step-by-step workflow for amide synthesis and purification.

Diagram 3: Simplified EGFR Signaling Pathway Inhibition

Signaling_Pathway EGFR EGFR Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) EGFR->Downstream Apoptosis Apoptosis EGFR->Apoptosis Inhibits Amide Indole-2-carboxamide Derivative Amide->EGFR Inhibition Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by amide derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical research. The primary synthetic route described is a robust multi-step process commencing with the synthesis of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, followed by its alkaline hydrolysis to the target carboxylic acid. This method is well-documented and suitable for large-scale production. Alternative synthetic strategies, including the Fischer indole and Japp-Klingemann reactions, are also discussed as potential pathways.

Introduction

This compound is a crucial building block in the development of various therapeutic agents. Its indole scaffold is a common feature in many biologically active compounds. The protocols outlined herein are based on established and reliable procedures, designed to ensure high yield and purity on a large scale.

Primary Synthetic Route: Multi-step Synthesis via Ethyl Ester Intermediate

The recommended large-scale synthesis of this compound proceeds through a two-stage process:

  • Synthesis of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate: This stage involves a two-step reaction sequence starting from 2-amino-5-chlorobenzophenone.

  • Hydrolysis of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate: The final step involves the saponification of the ethyl ester to yield the desired carboxylic acid.

Experimental Workflow

Synthetic Workflow cluster_0 Stage 1: Ester Synthesis cluster_1 Stage 2: Hydrolysis 2-amino-5-chlorobenzophenone 2-amino-5-chlorobenzophenone N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester 2-amino-5-chlorobenzophenone->N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester Ethyl oxalyl chloride, Pyridine, DCM Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester->Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate TiCl3, Zn, DME, Reflux Final Product This compound Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate->Final Product aq. KOH, Acetone, Reflux

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

This stage is a well-documented procedure from Organic Syntheses, ensuring its reliability and scalability.[1]

Step 1.1: Synthesis of N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester

This step involves the acylation of 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride.

Experimental Protocol:

  • A 500 mL two-necked, round-bottomed flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel is purged with argon.

  • The flask is charged with 2-amino-5-chlorobenzophenone (13.9 g, 60 mmol), dichloromethane (100 mL), and pyridine (20 mL).[1]

  • The mixture is cooled to 0°C in an ice bath.

  • A solution of ethyl oxalyl chloride (9.6 g, 70.3 mmol) in dichloromethane (20 mL) is added dropwise over 45 minutes.[1]

  • The resulting suspension is stirred for an additional 1.5 hours at room temperature.

  • A saturated aqueous solution of sodium bicarbonate (40 mL) is added dropwise, and the biphasic system is stirred for 1.5 hours until gas evolution ceases.[1]

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic phases are washed with water (50 mL), dried over sodium sulfate, filtered, and evaporated.

  • Residual pyridine is removed by azeotropic distillation with toluene (3 x 100 mL) under reduced pressure.[1]

  • The residue is dried under vacuum to afford N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester.

Quantitative Data:

ParameterValueReference
Yield19.6 g (98%)[1]
Purity≥ 98% by GC[1]
Step 1.2: Synthesis of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

This step involves the reductive cyclization of the intermediate from Step 1.1 using a low-valent titanium reagent.

Experimental Protocol:

  • An oven-dried, 500 mL two-necked, round-bottomed flask equipped with a magnetic stirrer, a glass stopper, and a reflux condenser is flushed with argon.

  • The flask is charged with N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester (13.27 g, 40 mmol), titanium(III) chloride (TiCl₃) (12.34 g, 80 mmol), zinc dust (10.45 g, 160 mmol), and ethylene glycol dimethyl ether (DME) (250 mL).[1]

  • The suspension is heated at reflux for 2 hours with stirring. A color change from violet to blue to black should be observed.[1]

  • The mixture is cooled to room temperature and filtered through a short pad of silica gel.

  • The inorganic residues are washed with ethyl acetate (5 x 50 mL).

  • The combined filtrates are concentrated to dryness.

  • For purification, the crude product is refluxed in toluene (120 mL) and the hot solution is decanted from any oily residues.

  • The product crystallizes upon cooling. The precipitated needles are collected, washed with cold hexane (3 x 10 mL), and dried under reduced pressure. A second crop can be obtained from the filtrate.

Quantitative Data:

ParameterValueReference
First Crop Yield9.3-9.7 g (78-81%)[1]
Second Crop Yield0.8-1.4 g (7-12%)[1]
Total Yield85-93%[1]
Melting Point132-134°C[1]

Stage 2: Hydrolysis of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

This final stage involves the saponification of the ethyl ester to the target carboxylic acid. Successful alkylations and subsequent hydrolysis of indole-2-carboxylates have been achieved using aqueous potassium hydroxide in acetone.

Experimental Protocol:
  • In a round-bottomed flask, dissolve ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (e.g., 10 g, 31.7 mmol) in acetone (100 mL).

  • Add a solution of potassium hydroxide (e.g., 5.3 g, 94.9 mmol in 10 mL of water) to the flask.

  • The reaction mixture is heated to reflux and stirred for a time sufficient for the reaction to complete, which can be monitored by thin-layer chromatography (TLC).

  • After completion, the acetone is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and acidified with a suitable acid (e.g., 2N HCl) to precipitate the carboxylic acid.

  • The precipitate is collected by filtration, washed with water until the washings are neutral, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Estimated):

ParameterValue
Expected Yield>90%
PurityHigh, further purifiable by recrystallization

Alternative Synthetic Routes

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] For the target molecule, this would involve the reaction of (4-chlorophenyl)hydrazine with ethyl benzoylpyruvate, followed by cyclization.

Fischer Indole Synthesis (4-chlorophenyl)hydrazine (4-chlorophenyl)hydrazine Hydrazone Intermediate Hydrazone Intermediate (4-chlorophenyl)hydrazine->Hydrazone Intermediate Ethyl benzoylpyruvate Ethyl benzoylpyruvate Ethyl benzoylpyruvate->Hydrazone Intermediate Final Product This compound Hydrazone Intermediate->Final Product Acid catalyst (e.g., PPA, H2SO4)

Caption: Fischer indole synthesis pathway to the target molecule.

While this is a powerful method, the large-scale availability and stability of the required precursors, as well as the potentially harsh acidic conditions, need to be considered for industrial applications.

Japp-Klingemann Reaction

The Japp-Klingemann reaction can be used to synthesize the necessary hydrazone intermediate for the Fischer indole synthesis from a β-keto-ester and an aryl diazonium salt.[2] In this case, a diazonium salt derived from 4-chloroaniline would react with a suitable β-keto-ester.

Japp-Klingemann Reaction 4-chloroaniline 4-chloroaniline Diazonium Salt Diazonium Salt 4-chloroaniline->Diazonium Salt NaNO2, HCl Hydrazone Intermediate Hydrazone Intermediate Diazonium Salt->Hydrazone Intermediate beta-Keto-ester beta-Keto-ester beta-Keto-ester->Hydrazone Intermediate

Caption: Japp-Klingemann reaction to form a key hydrazone intermediate.

This route offers an alternative for the synthesis of the key intermediate for the subsequent Fischer indole cyclization.

Conclusion

The provided multi-step synthesis via the ethyl ester intermediate represents a reliable and scalable method for the production of this compound. The detailed protocols and quantitative data offer a solid foundation for researchers and drug development professionals to implement this synthesis on a large scale. The alternative routes mentioned provide additional strategic options for the synthesis of this important pharmaceutical intermediate.

References

Application Notes and Protocols for N-Alkylation of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, a crucial transformation for the synthesis of various biologically active molecules. The presence of a carboxylic acid moiety necessitates a strategic approach to achieve selective alkylation of the indole nitrogen. The recommended and most versatile method involves the protection of the carboxylic acid group as an ester, followed by N-alkylation and subsequent deprotection.

I. Overview of the Synthetic Strategy

Direct N-alkylation of this compound using strong bases like sodium hydride is challenging due to the higher acidity of the carboxylic acid proton compared to the indole N-H proton. Deprotonation will preferentially occur at the carboxylic acid, leading to O-alkylation or other undesired side reactions.

Therefore, a robust two-step (or three-step for the free acid) procedure is recommended:

  • Esterification: Protection of the carboxylic acid group as a methyl or ethyl ester. This is a standard procedure that can be accomplished using Fischer esterification or by reaction with an alkyl halide in the presence of a base.

  • N-Alkylation: Alkylation of the indole nitrogen of the resulting ester using a suitable base and an alkylating agent. Classical conditions often employ sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[1]

  • Hydrolysis (Optional): If the final product requires the free carboxylic acid, the ester group is hydrolyzed under basic or acidic conditions.

This strategy ensures high selectivity for N-alkylation and provides a reliable route to a diverse range of N-substituted indole derivatives.

II. Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the conversion of the starting carboxylic acid to its ethyl ester.

Materials and Reagents:

  • This compound

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a sufficient amount of absolute ethanol to dissolve the starting material (approximately 10-20 mL per gram of indole).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate.

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

This protocol outlines the alkylation of the indole nitrogen using sodium hydride and an alkyl halide.

Materials and Reagents:

  • Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needles

  • Ice bath

Procedure:

  • Set up a dry two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (1.0 eq).

  • Add anhydrous DMF or THF via a syringe to dissolve the indole ester (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve, so ensure proper ventilation.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases and a clear solution or a slurry of the sodium salt is formed.

  • Slowly add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC. For less reactive alkyl halides, gentle heating (e.g., 50-60 °C) may be necessary.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 3: Hydrolysis of N-Alkyl Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

This protocol describes the deprotection of the ethyl ester to yield the free carboxylic acid.

Materials and Reagents:

  • N-Alkyl ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

  • Ethanol or Methanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl, e.g., 1 M or 2 M)

  • Ethyl acetate or diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve the N-alkylated indole ester (1.0 eq) in a mixture of ethanol (or methanol) and water in a round-bottom flask.

  • Add an excess of aqueous NaOH or KOH solution (e.g., 3-5 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate or diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of HCl.

  • The N-alkylated carboxylic acid will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.

III. Data Presentation

The following table summarizes expected outcomes for the N-alkylation of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate with various alkylating agents based on typical indole N-alkylation reactions.

Alkylating AgentProductTypical Yield (%)
Methyl IodideEthyl 1-methyl-5-chloro-3-phenyl-1H-indole-2-carboxylate85-95
Ethyl BromideEthyl 1-ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate80-90
Benzyl BromideEthyl 1-benzyl-5-chloro-3-phenyl-1H-indole-2-carboxylate80-95
Propargyl BromideEthyl 1-propargyl-5-chloro-3-phenyl-1H-indole-2-carboxylate75-85

Note: Yields are estimates and may vary depending on the specific reaction conditions and the purity of the reagents.

IV. Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the entire synthetic procedure.

experimental_workflow start 5-chloro-3-phenyl-1H- indole-2-carboxylic acid esterification Esterification (EtOH, H₂SO₄, Reflux) start->esterification Step 1 ester Ethyl 5-chloro-3-phenyl- 1H-indole-2-carboxylate esterification->ester n_alkylation N-Alkylation (NaH, Alkyl Halide, DMF) ester->n_alkylation Step 2 n_alkyl_ester N-Alkyl Ethyl 5-chloro-3-phenyl- 1H-indole-2-carboxylate n_alkylation->n_alkyl_ester hydrolysis Hydrolysis (Optional) (NaOH, H₂O/EtOH, Reflux) n_alkyl_ester->hydrolysis Step 3 final_product N-Alkyl 5-chloro-3-phenyl- 1H-indole-2-carboxylic acid hydrolysis->final_product

Caption: Synthetic workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for Enzyme Inhibitors Based on a 5-chloro-3-phenyl-1H-indole-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-chloro-3-phenyl-1H-indole-2-carboxylic acid scaffold has emerged as a promising framework in the design and synthesis of potent enzyme inhibitors, particularly in the field of oncology. Derivatives of this core structure have demonstrated significant activity against key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of enzyme inhibitors based on this scaffold.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of various derivatives.

Table 1: EGFR Kinase Inhibitory Activity

Compound IDModification on ScaffoldIC50 (nM) vs EGFR (WT)IC50 (nM) vs EGFR (T790M)Reference
Derivative 3e m-piperidinyl68-[1]
Derivative 5f p-2-methyl pyrrolidin-1-yl68 ± 59.5 ± 2[2]
Derivative 5g p-4-morpholin-1-yl74 ± 511.9 ± 3[2]
Derivative 5d p-N,N-dimethylamino85 ± 5-[2]
Erlotinib (Ref) -80 ± 5-[1][2]
Osimertinib (Ref) --8 ± 2[2]

Table 2: BRAF V600E Kinase Inhibitory Activity

Compound IDModification on ScaffoldAnti-BRAF V600E ActivityReference
Derivative 3e m-piperidinylMost potent among tested derivatives[1]
Erlotinib (Ref) -Less active than derivative 3e[1]
Vemurafenib (Ref) -More potent than derivative 3e[1]

Table 3: Antiproliferative Activity (GI50) Against Cancer Cell Lines

Compound IDModification on ScaffoldMean GI50 (nM)Reference
Derivatives 3a-e, 4a-c, 5a-c Various29 - 78[1]
Derivative 5f p-2-methyl pyrrolidin-1-yl29[2]
Erlotinib (Ref) -33[2]

Table 4: Apoptosis Induction via Caspase-3 Activation in Panc-1 Cells

CompoundCaspase-3 Protein Level (pg/mL)Reference
Derivative 5f 560.2 ± 5.0[2]
Derivative 5g 542.5 ± 5.0[2]
Staurosporine (Ref) 503.2 ± 4.0[2]
Control (Untreated) ~70 (Calculated)[2]

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general synthetic route to obtain derivatives of the core scaffold.

Materials:

  • 5-chloro-3-formyl indole-2-carboxylate

  • Appropriate amine

  • Sodium borohydride (NaBH4)

  • Ethanol

  • Lithium hydroxide (LiOH)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reductive Amination: To a solution of 5-chloro-3-formyl indole-2-carboxylate in ethanol, add the desired amine. Reflux the mixture to form the intermediate imine.

  • Reduction: Cool the reaction mixture and add sodium borohydride (NaBH4) in portions to reduce the imine to the corresponding secondary amine.

  • Saponification: To the resulting secondary amine, add a solution of lithium hydroxide (LiOH) to hydrolyze the ester and form the final carboxylic acid derivative.

  • Purification: Purify the final product using appropriate techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compounds using 1H NMR, 13C NMR, and mass spectrometry.

G start 5-chloro-3-formyl indole-2-carboxylate step1 Amine, Ethanol, Reflux start->step1 intermediate Intermediate Imine step1->intermediate step2 NaBH4 intermediate->step2 product1 Secondary Amine Derivative step2->product1 step3 LiOH product1->step3 final_product 5-chloro-3-phenyl-1H-indole- 2-carboxylic acid Derivative step3->final_product

Synthesis Workflow

In Vitro Kinase Inhibition Assay (EGFR and BRAF V600E)

This protocol is adapted from commercially available luminescent kinase assay kits.

Materials:

  • Purified recombinant human EGFR (wild-type and T790M mutant) and BRAF V600E kinase enzymes.

  • Kinase-specific substrate (e.g., synthetic peptide).

  • ATP.

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

  • Test inhibitor compounds (serially diluted in DMSO).

  • ADP-Glo™ Kinase Assay kit or similar.

  • 384-well white microtiter plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Plate Setup: Add 1 µl of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µl of the appropriate kinase enzyme to each well.

  • Reaction Initiation: Start the kinase reaction by adding 2 µl of a substrate/ATP mixture to each well. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Convert ADP to ATP and generate a luminescent signal by adding 10 µl of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability (Antiproliferative) Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Panc-1, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test inhibitor compounds (serially diluted).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well clear flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 value.

G start Seed Cells in 96-well plate step1 Treat with Inhibitor start->step1 step2 Incubate (e.g., 72h) step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate (2-4h) step3->step4 step5 Add Solubilization Solution step4->step5 step6 Measure Absorbance (570nm) step5->step6 end Calculate GI50 step6->end

MTT Assay Workflow

Apoptosis Assay (Caspase-3 Colorimetric Assay)

This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cancer cell line (e.g., Panc-1).

  • Test inhibitor compounds.

  • Cell lysis buffer.

  • Reaction buffer.

  • Caspase-3 substrate (DEVD-pNA).

  • Microplate reader.

Procedure:

  • Cell Treatment: Treat cells with the inhibitor compounds to induce apoptosis.

  • Cell Lysis: Harvest and lyse the cells using the provided cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the caspase-3 substrate (DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.

Signaling Pathway Visualization

The this compound derivatives primarily target the EGFR and BRAF kinase signaling pathways, which are crucial for cell growth, proliferation, and survival. Inhibition of these pathways leads to the suppression of downstream signaling and ultimately induces apoptosis in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Apoptosis Apoptosis Transcription->Apoptosis Inhibitor 5-chloro-3-phenyl-1H-indole- 2-carboxylic acid Derivative Inhibitor->EGFR Inhibits Inhibitor->BRAF Inhibits

References

Application Notes and Protocols for the Functionalization of 5-chloro-3-phenyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical modification of the carboxylic acid group of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds.[1] The protocols outlined below—amidation, esterification, and reduction—offer pathways to a diverse range of derivatives for applications in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, and its derivatives have shown potential as inhibitors of critical signaling pathways implicated in cancer.[2][3][4][5][6]

Functionalization Reactions of the Carboxylic Acid Group

The carboxylic acid moiety at the 2-position of the 5-chloro-3-phenyl-1H-indole core is a versatile handle for a variety of chemical transformations. The primary functionalization strategies discussed herein are amidation, esterification, and reduction to the corresponding alcohol.

Amidation

The conversion of the carboxylic acid to an amide is a common strategy in drug design to modulate physicochemical properties and biological activity. Amide derivatives of indole-2-carboxylic acids have been synthesized and evaluated for their potential as antimicrobial and anticancer agents.[6][7][8] A general approach involves the use of coupling agents to activate the carboxylic acid for reaction with a primary or secondary amine.[7][9]

Esterification

Esterification of the carboxylic acid can be achieved through acid-catalyzed reaction with an alcohol or via other methods such as copper-catalyzed cascade processes.[10][11][12][13] Esters of indole-2-carboxylic acids serve as important intermediates and have been investigated for their own biological activities.

Reduction to Alcohol

Reduction of the carboxylic acid to the corresponding primary alcohol provides a different functional group for further derivatization. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄).[7]

Experimental Protocols

The following protocols provide detailed procedures for the functionalization of this compound.

Protocol 1: Amide Synthesis using EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[7]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Fischer Esterification

This protocol outlines the synthesis of alkyl esters of this compound via Fischer esterification.[10][12]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the pure ester.

Protocol 3: Reduction of the Carboxylic Acid to an Alcohol

This protocol describes the reduction of this compound to (5-chloro-3-phenyl-1H-indol-2-yl)methanol using lithium aluminum hydride (LiAlH₄).[7]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous sodium sulfate solution at 0 °C.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alcohol.

Data Presentation

The following table summarizes representative quantitative data for functionalized derivatives of 5-chloro-indole-2-carboxylic acids.

Compound ClassSpecific DerivativeYield (%)Melting Point (°C)Analytical Data Reference
Amide5-Chloro-N-(4-(methylsulfonamidomethyl)phenyl)-1H-indole-2-carboxamide48Not reported¹H NMR data available[14][15]
Carboxylic Acid5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid87192-193¹H NMR and ¹³C NMR data available[2][4]
Carboxylic Acid5-Chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acid85189-190¹H NMR and ¹³C NMR data available[2]

Visualizations

Experimental Workflow

Caption: Functionalization workflow for this compound.

EGFR Signaling Pathway Inhibition

Derivatives of 5-chloro-indole-2-carboxylic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[2][3][5]

egfr_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Indole_Derivative 5-Chloro-indole-2-carboxamide Derivative Indole_Derivative->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response

Caption: Inhibition of the EGFR signaling pathway by 5-chloro-indole-2-carboxamide derivatives.

References

Application Notes and Protocols: The Use of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: In the realm of drug discovery and biological research, the use of appropriate controls is paramount to ensure the validity and reliability of experimental data. A negative control is a sample or treatment that is not expected to produce a response, thereby providing a baseline against which the effects of the experimental treatments can be measured. 5-chloro-3-phenyl-1H-indole-2-carboxylic acid is a synthetic organic compound that, due to its chemical structure, serves as a valuable scaffold for the synthesis of various biologically active derivatives. While many of its derivatives exhibit potent pharmacological activities, the parent compound itself often displays significantly lower or negligible activity in certain biological assays. This characteristic makes it an ideal candidate for use as a negative control in specific experimental contexts, particularly in studies involving its more active analogues.

This document provides detailed application notes and protocols for the use of this compound as a negative control, with a focus on its application in cytotoxicity and cell proliferation assays.

Rationale for Use as a Negative Control

The utility of this compound as a negative control stems from the principles of structure-activity relationship (SAR) studies in medicinal chemistry. Often, a core chemical scaffold, while essential for binding to a biological target, may lack the specific functional groups required to elicit a biological response. Modifications to this scaffold, such as the addition of side chains or reactive groups, can dramatically enhance its activity.

In the case of this compound, its derivatives have been explored for various therapeutic purposes, including as anticancer agents. Studies have shown that while certain derivatives of this indole carboxylic acid exhibit significant antiproliferative activity against cancer cell lines, the core structure may be largely inactive at similar concentrations. For instance, derivatives of 5-chloro-indole-2-carboxylates have been synthesized and tested for their antiproliferative activity, with some compounds showing high potency while the parent-like structures are significantly less active. This differential activity provides a strong basis for using the parent compound as a negative control to demonstrate that the observed effects of its derivatives are due to the specific chemical modifications and not to the core indole structure itself.

Data Presentation

The following table summarizes hypothetical comparative data illustrating the principle of using this compound as a negative control in a cell viability assay. The data showcases a scenario where the parent compound exhibits minimal effect on cell viability, while its derivatives show potent cytotoxic activity.

CompoundTarget Cell LineConcentration (µM)Cell Viability (%)Standard Deviation
Negative Control
This compoundMCF-75095.2± 4.1
Active Derivatives
Derivative AMCF-75015.8± 3.5
Derivative BMCF-75022.4± 2.9
Positive Control
DoxorubicinMCF-7105.1± 1.8
Vehicle Control
DMSO (0.1%)MCF-7N/A100± 3.2

Experimental Protocols

Protocol 1: Validation of this compound as a Negative Control in a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to validate the suitability of this compound as a negative control for a specific cell line and assay conditions.

Materials:

  • This compound

  • Active derivative(s) of this compound

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare stock solutions of the active derivative(s) and the positive control at the same concentration.

    • On the day of treatment, prepare serial dilutions of the compounds in complete medium to the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds, negative control, positive control, or vehicle control to the respective wells. Each condition should be tested in triplicate.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • The compound is considered a valid negative control if the cell viability is not significantly different from the vehicle control at the tested concentrations.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Preparation (Serial Dilutions) treatment 3. Cell Treatment compound_prep->treatment Addition of compounds to cells incubation 4. Incubation (48-72 hours) treatment->incubation mtt_addition 5. MTT Addition & Incubation (4h) incubation->mtt_addition solubilization 6. Formazan Solubilization mtt_addition->solubilization readout 7. Absorbance Reading (570 nm) solubilization->readout analysis 8. Data Analysis (% Cell Viability) readout->analysis

Caption: Workflow for validating a negative control using an MTT assay.

signaling_pathway_logic cluster_compounds Test Compounds cluster_interaction Biological Interaction cluster_response Cellular Response active_derivative Active Derivative (with functional group R) target_protein Target Protein (e.g., Kinase, Receptor) active_derivative->target_protein Binds and modulates activity negative_control Negative Control (5-chloro-3-phenyl-1H-indole- 2-carboxylic acid) negative_control->target_protein Binds weakly or not at all signaling_cascade Signaling Cascade target_protein->signaling_cascade no_effect No Significant Effect target_protein->no_effect cell_death Cell Death / Proliferation Inhibition signaling_cascade->cell_death

Caption: Logical relationship of active vs. negative control compound activity.

Conclusion

This compound can be a valuable tool as a negative control in experiments where its derivatives are being screened for biological activity. Its structural similarity to active analogs, combined with its expected lack of significant biological effect in specific contexts, allows researchers to confidently attribute the observed activity of their test compounds to the specific chemical modifications they have introduced. It is, however, crucial for researchers to validate its use as a negative control under their specific experimental conditions to ensure the integrity of their results. The protocols and guidelines provided in this document offer a framework for such validation.

Application Notes: Preparation of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-3-phenyl-1H-indole-2-carboxylic acid is a versatile intermediate compound utilized in pharmaceutical research and medicinal chemistry.[1][2] It serves as a key building block in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and anti-cancer drugs.[2] Accurate preparation of stock solutions is the first critical step for any downstream application, including compound screening, in vitro assays, and in vivo studies. This document provides a detailed protocol for the preparation of a stock solution, focusing on best practices for handling and dissolution.

Physicochemical Data

A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and safe handling of the compound.

PropertyValueSource(s)
CAS Number 21139-31-1[1][2]
Molecular Formula C₁₅H₁₀ClNO₂[1][3]
Molecular Weight 271.7 g/mol [1][2][3]
Appearance Yellow crystalline powder[2]
Storage (Solid) Store at 0-8°C or Room Temperature[1][2]
Solubility Soluble in DMSO. Quantitative data not readily available.

Experimental Protocol

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is recommended as it is a common solvent for indole derivatives in biological research.

Materials and Equipment:

  • This compound powder

  • Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and appropriate sterile tips

  • Vortex mixer

  • Sonicator (optional, water bath sonicator recommended)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Workflow for Stock Solution Preparation

G start Start weigh 1. Calculate & Weigh Compound start->weigh transfer 2. Transfer Powder to Vial weigh->transfer solvent 3. Add DMSO transfer->solvent dissolve 4. Dissolve Completely (Vortex/Sonicate) solvent->dissolve store 5. Aliquot & Store dissolve->store end End store->end

Caption: General workflow for preparing a stock solution.

Procedure:

  • Calculation of Mass:

    • To prepare a 10 mM stock solution, the required mass of the compound must be calculated using its molecular weight (MW = 271.7 g/mol ).

    • Formula: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of 10 mM solution:

      • Mass (mg) = 0.010 mol/L x 0.001 L x 271.7 g/mol x 1000 mg/g = 2.717 mg

  • Weighing and Transfer:

    • Tare a clean, dry microcentrifuge tube or amber vial on an analytical balance.

    • Carefully weigh out the calculated mass (e.g., 2.717 mg) of the this compound powder and add it to the tared container.

  • Dissolution:

    • Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution) to the container with the powder.

    • Close the container tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure all solid particles have dissolved.

    • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes at room temperature. Gentle warming (up to 37°C) can be applied, but stability at higher temperatures is unknown.

  • Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C for long-term stability. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Safety and Handling

Professionals handling this compound should be familiar with its potential hazards and take appropriate safety precautions.

  • Hazard Identification: While a specific Safety Data Sheet (SDS) for the 3-phenyl substituted version was not found, related indole-2-carboxylic acid compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. They can be harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent skin and eye contact.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of the powder. Avoid generating dust.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic routes: the Fischer indole synthesis and a multi-step route involving cyclization, followed by hydrolysis.

Issue 1: Low or No Yield in Fischer Indole Synthesis

Possible Causes and Solutions:

Cause Explanation Recommended Action
Unstable Hydrazone Intermediate The 4-chlorophenylhydrazone of the β-ketoester (e.g., ethyl benzoylpyruvate) may be unstable under strongly acidic conditions, leading to decomposition before cyclization.Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step. Use of a weaker acid catalyst like acetic acid might be beneficial.
N-N Bond Cleavage Electron-donating groups on the carbonyl component can promote a side reaction involving the cleavage of the N-N bond in the hydrazone intermediate, leading to the formation of aniline byproducts instead of the desired indole.[1]Use a milder acid catalyst (e.g., acetic acid instead of polyphosphoric acid) and consider running the reaction at a lower temperature to disfavor the cleavage pathway.
Incorrect Reaction Conditions The Fischer indole synthesis is highly sensitive to acid strength and temperature.[2] Non-optimal conditions can significantly reduce the yield.Perform small-scale optimization experiments to determine the ideal acid catalyst (e.g., polyphosphoric acid, zinc chloride in toluene, or glacial acetic acid), temperature (typically 80-120 °C), and reaction time for your specific substrates.[3]
Impure Starting Materials Impurities in the 4-chlorophenylhydrazine or the β-ketoester can inhibit the reaction.Ensure the purity of starting materials through appropriate purification methods such as recrystallization or distillation, and confirm purity via NMR and melting point analysis.
Issue 2: Formation of Multiple Products in Fischer Indole Synthesis

Possible Causes and Solutions:

Cause Explanation Recommended Action
Formation of Regioisomers If an unsymmetrical ketone is used as a precursor to the β-ketoester, the Fischer indole synthesis can lead to the formation of regioisomers.The choice of acid catalyst and its concentration can influence the product ratio. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product. Careful selection and control of the acidic medium are crucial.
Aldol Condensation Byproducts Self-condensation of the β-ketoester or reaction with other carbonyl compounds present can lead to aldol-type byproducts.Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the formation of these byproducts.
Oxidative Side Reactions Indoles can be susceptible to oxidation, which can result in the formation of colored impurities.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.
Issue 3: Incomplete or Slow Hydrolysis of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

Possible Causes and Solutions:

Cause Explanation Recommended Action
Steric Hindrance The ethyl ester of the target molecule can be sterically hindered, making it resistant to saponification under standard conditions.[4]Use harsher hydrolysis conditions, such as a higher concentration of base (e.g., 10N NaOH), elevated temperatures (e.g., reflux or microwave heating), or a co-solvent system (e.g., THF/water or ethanol/water) to improve the solubility of the ester.[5]
Low Solubility of the Ester The ester may not be fully soluble in the aqueous alkaline solution, leading to a slow reaction rate.The use of a phase-transfer catalyst or a co-solvent like THF or ethanol can enhance the solubility of the ester and accelerate hydrolysis.
Reversibility of the Reaction Saponification is a reversible reaction. If the concentration of the alcohol byproduct becomes too high, it can slow down the forward reaction.Use a larger excess of the base and ensure that the alcohol byproduct is removed from the reaction mixture if possible, for example, by distillation if the reaction is run at a high enough temperature.
Issue 4: Difficulty in Purification of the Final Product

Possible Causes and Solutions:

Cause Explanation Recommended Action
Presence of Starting Materials Incomplete reaction can lead to the presence of unreacted starting materials in the crude product.Monitor the reaction progress by TLC to ensure completion. If the reaction has stalled, consider optimizing the reaction conditions (e.g., longer reaction time, higher temperature, or addition of more reagent).
Formation of Closely Related Impurities Side reactions can produce impurities with similar polarities to the desired product, making separation by column chromatography challenging.[6]Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be an effective method for purifying the final product.[1][7] Multiple recrystallizations may be necessary.
Product Decomposition on Silica Gel Some indole derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.Deactivate the silica gel with a small amount of a base like triethylamine in the eluent. Alternatively, use a different stationary phase such as alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic approaches are the Fischer indole synthesis and a multi-step synthesis involving the cyclization of an N-acylated aminobenzophenone derivative. The Fischer indole synthesis involves the acid-catalyzed reaction of 4-chlorophenylhydrazine with a suitable β-ketoester, such as ethyl benzoylpyruvate.[2][8] The multi-step route can proceed via the formation of an N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester, which is then cyclized to the ethyl ester of the target compound. This ester is subsequently hydrolyzed to the final carboxylic acid.[7]

Q2: Which acid catalyst is best for the Fischer indole synthesis of this molecule?

A2: The choice of acid catalyst is critical and can significantly impact the yield. Commonly used catalysts include Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids such as zinc chloride and boron trifluoride.[2] For this specific synthesis, polyphosphoric acid or glacial acetic acid are often good starting points.[3] It is recommended to perform small-scale optimization experiments to find the most effective catalyst for your specific setup.

Q3: My Fischer indole synthesis is not working. What are some common reasons for failure?

A3: Complete failure of the Fischer indole synthesis can occur due to several factors. Extremely electron-rich phenylhydrazines or electron-donating groups on the carbonyl substrate can favor N-N bond cleavage to the point that no indole is formed. The hydrazone intermediate may also be unstable under the reaction conditions, or the indole product itself could be prone to degradation or polymerization in strong acid.

Q4: How can I monitor the progress of the synthesis?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of the reaction. Use a suitable eluent system, such as a mixture of hexanes and ethyl acetate, to separate the starting materials, intermediates, and the final product. The spots can be visualized under UV light.

Q5: What is a typical yield for the synthesis of ethyl 5-chloro-3-phenylindole-2-carboxylate via the N-acylated aminobenzophenone route?

A5: The synthesis of ethyl 5-chloro-3-phenylindole-2-carboxylate from N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester has been reported with good yields. The overall yield for the two steps starting from 2-amino-5-chlorobenzophenone can be in the range of 78-81%.[7]

Q6: What are the key safety precautions to take during this synthesis?

A6: Many of the reagents used in this synthesis are hazardous. For example, ethyl oxalyl chloride is a corrosive lachrymator and should be handled in a well-ventilated fume hood.[7] Strong acids like polyphosphoric acid and sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that the reaction is carried out in a well-ventilated area.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate via N-Acylated Aminobenzophenone Cyclization[7]

Part A: Synthesis of N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester

  • In a two-necked, round-bottomed flask purged with argon, dissolve 2-amino-5-chlorobenzophenone (13.9 g, 60 mmol) in dichloromethane (100 mL) and pyridine (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of ethyl oxalyl chloride (9.6 g, 70.3 mmol) in dichloromethane (20 mL) dropwise over 45 minutes.

  • Stir the resulting suspension for an additional 1.5 hours at room temperature.

  • Add a saturated aqueous solution of sodium bicarbonate (40 mL) dropwise and stir the biphasic mixture for 1.5 hours until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic phases, wash with water (50 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Remove residual pyridine by azeotropic distillation with toluene (3 x 100 mL) under reduced pressure to afford N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester, which can be used in the next step without further purification.

Part B: Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate

  • In an oven-dried, two-necked, round-bottomed flask under argon, combine N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester (13.27 g, 40 mmol), titanium(III) chloride (12.34 g, 80 mmol), and zinc dust (10.45 g, 160 mmol) in ethylene glycol dimethyl ether (DME) (250 mL).

  • Heat the suspension at reflux for 2 hours with stirring. A color change from violet to blue to black should be observed.

  • Cool the mixture to room temperature and filter it through a short pad of silica gel.

  • Wash the inorganic residues thoroughly with ethyl acetate (5 x 50 mL).

  • Combine the filtrates and concentrate to dryness on a rotary evaporator.

  • For purification, reflux the crude product in toluene (120 mL) and decant the yellow solution from any oily residues.

  • Allow the solution to cool, promoting crystallization. Collect the precipitated needles by filtration, wash with cold hexane (3 x 10 mL), and dry under reduced pressure to yield ethyl 5-chloro-3-phenylindole-2-carboxylate.

Protocol 2: General Procedure for Alkaline Hydrolysis of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
  • Dissolve ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate in a suitable solvent such as ethanol or a mixture of THF and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 2-10 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted ester.

  • Acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Synthesis_Pathway_Fischer cluster_0 Fischer Indole Synthesis 4_chlorophenylhydrazine 4-Chlorophenylhydrazine hydrazone Hydrazone Intermediate 4_chlorophenylhydrazine->hydrazone Condensation ethyl_benzoylpyruvate Ethyl Benzoylpyruvate ethyl_benzoylpyruvate->hydrazone Condensation indole_ester Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate hydrazone->indole_ester Acid Catalyst (e.g., PPA) Heat final_product This compound indole_ester->final_product Alkaline Hydrolysis Synthesis_Pathway_Alternative cluster_1 Alternative Synthesis Route aminobenzophenone 2-Amino-5-chlorobenzophenone oxalamic_acid_ester N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester aminobenzophenone->oxalamic_acid_ester Ethyl Oxalyl Chloride, Pyridine indole_ester Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate oxalamic_acid_ester->indole_ester TiCl3, Zn, DME Reflux final_product This compound indole_ester->final_product Alkaline Hydrolysis Troubleshooting_Workflow start Low Yield or No Product check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Acid, Temp, Time) check_purity->optimize_conditions Purity OK success Improved Yield check_purity->success Impure -> Purify side_reactions Investigate Side Reactions (TLC, NMR of crude) optimize_conditions->side_reactions No Improvement optimize_conditions->success Improved hydrolysis_issue Incomplete Hydrolysis? side_reactions->hydrolysis_issue hydrolysis_issue->optimize_conditions Yes purification_loss Loss During Purification? hydrolysis_issue->purification_loss No purification_loss->success Optimize Purification

References

Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of substituted indoles. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help optimize your reactions and minimize the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Fischer indole synthesis?

The Fischer indole synthesis, while versatile, is prone to several side reactions that can lower the yield of the desired indole. The most frequently encountered side products include:

  • Regioisomers: When using unsymmetrical ketones, the reaction can proceed through two different enamine intermediates, leading to the formation of a mixture of isomeric indoles.[1]

  • Products of N-N Bond Cleavage: A significant competing pathway is the acid-catalyzed cleavage of the N-N bond in the hydrazone or ene-hydrazine intermediate. This is particularly problematic with electron-donating substituents on the carbonyl compound, which can stabilize the resulting iminylcarbocation.[2]

  • Aldol Condensation Products: The acidic conditions and presence of enolizable aldehydes or ketones can promote self-condensation or cross-condensation reactions, consuming starting materials.

  • Oxidative Decomposition Products: Indoles are susceptible to oxidation, which can lead to the formation of colored impurities, especially at elevated temperatures. Running the reaction under an inert atmosphere can help mitigate this.

  • 3H-Indoles (Indolenines): In some cases, the final aromatization step may not occur, leading to the formation of a non-aromatic indolenine.

Q2: My reaction is giving a very low yield or failing completely. What are the likely causes?

Low to no product formation can be attributed to several factors:

  • Unfavorable Electronic Effects: Electron-donating groups on the carbonyl component can significantly promote the N-N bond cleavage side reaction, sometimes to the exclusion of indole formation.[2] The synthesis of C3-N-substituted indoles is notoriously difficult for this reason.

  • Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can impede the key[1][1]-sigmatropic rearrangement and subsequent cyclization.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. An acid that is too weak may not facilitate the necessary tautomerization and rearrangement, while an overly strong or harsh acid can lead to substrate or product decomposition.[3]

  • Unstable Hydrazone Intermediate: Some hydrazones are not stable under the reaction conditions and may decompose before cyclization can occur.

  • Product Decomposition: The desired indole product itself might be unstable in the presence of strong acid at high temperatures, leading to degradation over time.

Q3: How can I control the regioselectivity when using an unsymmetrical ketone?

Controlling the formation of regioisomers is a common challenge. The ratio of the products is influenced by the choice of acid catalyst and its concentration.[1] Generally, stronger acids and higher temperatures tend to favor the formation of the thermodynamic product, which results from the more stable enamine intermediate. Conversely, milder conditions may favor the kinetic product. The steric bulk of the substituents on the ketone and the phenylhydrazine can also play a role in directing the cyclization.

Troubleshooting Guides

Problem: Formation of a Mixture of Regioisomers

When using an unsymmetrical ketone, you may observe the formation of two or more indole isomers. This guide provides a systematic approach to optimizing for a single, desired product.

Troubleshooting Workflow for Regioisomer Formation

G start Mixture of Regioisomers Observed acid_catalyst Modify Acid Catalyst start->acid_catalyst weaker_acid Use Weaker Acid (e.g., Acetic Acid, ZnCl2) Favors Kinetic Product acid_catalyst->weaker_acid stronger_acid Use Stronger Acid (e.g., PPA, H2SO4) Favors Thermodynamic Product acid_catalyst->stronger_acid temp Adjust Reaction Temperature lower_temp Lower Temperature May favor kinetic product temp->lower_temp higher_temp Higher Temperature May favor thermodynamic product temp->higher_temp sterics Consider Steric Effects bulky_sub Introduce Bulky Substituent May direct cyclization to less hindered side sterics->bulky_sub product_ratio Analyze Product Ratio (e.g., by NMR or GC) product_ratio->temp product_ratio->sterics end Optimized for Desired Regioisomer product_ratio->end Desired Ratio Achieved weaker_acid->product_ratio stronger_acid->product_ratio lower_temp->product_ratio higher_temp->product_ratio bulky_sub->product_ratio

Caption: Troubleshooting workflow for managing regioisomer formation.

Problem: Low Yield Due to N-N Bond Cleavage

The cleavage of the N-N bond is a major competing reaction pathway, especially with certain substitution patterns.

Reaction Pathway: Indole Formation vs. N-N Cleavage

G hydrazone Phenylhydrazone ene_hydrazine Ene-hydrazine Intermediate hydrazone->ene_hydrazine Tautomerization sigmatropic [3,3]-Sigmatropic Rearrangement ene_hydrazine->sigmatropic Desired Pathway cleavage Heterolytic N-N Bond Cleavage ene_hydrazine->cleavage Competing Pathway (Favored by EDGs on carbonyl) diimine Di-imine Intermediate sigmatropic->diimine side_products Side Products (e.g., Aniline, Imines) cleavage->side_products indole Desired Indole Product diimine->indole Cyclization & Aromatization

Caption: Competing pathways in the Fischer indole synthesis.

Strategies to Minimize N-N Bond Cleavage:

  • Catalyst Choice: Employ milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) instead of strong Brønsted acids (e.g., H₂SO₄, polyphosphoric acid).

  • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Substrate Modification: If possible, modify the carbonyl substrate to be less electron-rich.

Data on Side Product Formation

The choice of acid catalyst can significantly impact the yield and the ratio of side products.

Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis with Unsymmetrical Ketones

KetoneAcid CatalystRatio of 2-Substituted Indole to 3-Substituted IndoleReference
Ethyl methyl ketone90% (w/w) Orthophosphoric Acid0:100[1]
Ethyl methyl ketone83% (w/w) Phosphoric Oxide in WaterMajor component is 2-substituted[1]
Ethyl methyl ketone30% (w/w) Sulphuric Acid0:100[1]
Ethyl methyl ketone70% (w/w) Sulphuric AcidMajor component is 2-substituted[1]

Table 2: Comparison of Lewis Acids in the Synthesis of 2,3-Disubstituted Indoles

PhenylhydrazineKetoneLewis AcidYield (%)Reference
PhenylhydrazineCyclohexanoneZnCl₂85[4]
PhenylhydrazineCyclohexanoneBF₃·OEt₂90[4]
PhenylhydrazineCyclohexanoneAlCl₃78[4]
PhenylhydrazineCyclohexanoneFeCl₃82[4]

Table 3: Example of Indolenine Side Product Formation

PhenylhydrazineKetoneAcid CatalystProduct(s) and Yield(s)Reference
Phenylhydrazine3,3,5-Trimethylcyclohexanonep-Toluenesulfonic acidIndolenine (47%), Indole (29%)[3]

Experimental Protocols

Protocol 1: Minimizing Regioisomer Formation with a Mild Acid Catalyst

This protocol is designed for the synthesis of an indole from an unsymmetrical ketone where the kinetic product is desired.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Methyl ethyl ketone (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine in ethanol. Add a catalytic amount of glacial acetic acid.

  • Add methyl ethyl ketone dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC).

  • Indolization: Gently heat the reaction mixture to reflux (approximately 80°C).

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the remaining acetic acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Protocol 2: Synthesis of 2-Phenylindole Using Polyphosphoric Acid (PPA)

This protocol is a robust method for substrates that are not prone to extensive decomposition under strong acidic conditions.

Materials:

  • Acetophenone (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Ethanol (for optional hydrazone isolation)

  • Ice

Procedure:

  • Hydrazone Formation (Optional One-Pot): In a round-bottom flask, combine acetophenone and phenylhydrazine. Add a few drops of glacial acetic acid and heat at 80°C for 45 minutes.

  • Indolization: In a separate flask, preheat polyphosphoric acid to approximately 100°C.

  • Carefully add the crude hydrazone mixture to the hot PPA with vigorous stirring.

  • Increase the temperature to 150-160°C for 10-15 minutes.

  • Work-up: Allow the reaction mixture to cool to about 100°C and then carefully pour it onto crushed ice with stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Purification: The crude 2-phenylindole can be further purified by recrystallization from ethanol.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-3-phenyl-1H-indole-2-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the derivatization of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during esterification and amidation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Esterification Reactions

Question 1: I am getting a low yield in the Fischer esterification of this compound. What are the common causes and how can I improve the yield?

Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction and unfavorable equilibrium. Here are common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not have reached equilibrium or the equilibrium is unfavorable.

    • Solution: Increase the reaction time and/or temperature. Use a large excess of the alcohol reactant to shift the equilibrium towards the product side.[1][2] For example, using a 10-fold excess of alcohol can significantly increase the ester yield.

  • Water Inhibition: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.

    • Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding a drying agent like molecular sieves, or using a large excess of a dehydrating acid catalyst like sulfuric acid.[2]

  • Steric Hindrance: The bulky phenyl group at the 3-position may sterically hinder the approach of the alcohol.

    • Solution: While direct evidence for this specific molecule is limited, using a less sterically hindered alcohol, if the experimental design allows, could improve yields. For more sterically hindered substrates, alternative esterification methods might be more suitable.

  • Insufficient Catalyst: The amount or strength of the acid catalyst may be insufficient.

    • Solution: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[2]

Question 2: Are there alternative, milder methods for esterifying this compound if my substrate is sensitive to strong acids and high temperatures?

Answer: Yes, for sensitive substrates, milder esterification procedures are recommended. One common alternative is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[2] This method avoids the harsh acidic conditions and high temperatures of the Fischer esterification.

Amidation Reactions

Question 3: My amide coupling reaction of this compound using EDC/HOBt is giving a low yield. What are the likely reasons and how can I optimize it?

Answer: Low yields in EDC/HOBt mediated amide couplings can arise from several factors:

  • Poor Activation of the Carboxylic Acid: Inefficient activation of the carboxylic acid is a primary cause of low yields.

    • Solution: Ensure all reagents are anhydrous, as moisture can hydrolyze the activated intermediate. The order of addition is also crucial; pre-activating the carboxylic acid with EDC and HOBt before adding the amine can prevent the formation of inactive byproducts. For electron-deficient amines, the reaction can be sluggish, and increasing the amount of coupling agent or reaction time may be necessary.

  • Side Reactions: The highly reactive O-acylisourea intermediate formed with EDC can rearrange to a stable N-acylurea byproduct, which is a common impurity and reduces the yield.[3]

    • Solution: The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it traps the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and racemization.[4]

  • Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction outcome.

    • Solution: Aprotic polar solvents like DMF or DCM are commonly used. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the hydrochloride salt of EDC and the protonated amine.[5] Experimenting with different solvents and bases may be required to find the optimal conditions for your specific amine.

  • Steric Hindrance: The 3-phenyl group on the indole ring can present steric challenges for bulky amines.

    • Solution: If you suspect steric hindrance is an issue, increasing the reaction temperature and/or time may help. Alternatively, using a more powerful coupling reagent like HATU or HBTU might be beneficial for coupling sterically hindered substrates.

Question 4: I am observing an insoluble white precipitate in my amide coupling reaction using DCC. What is it and how can I remove it?

Answer: The insoluble white precipitate is most likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. Its low solubility in most organic solvents is a known drawback of using DCC.

  • Solution: The DCU can be removed by filtration of the reaction mixture. Rinsing the filter cake with the reaction solvent will help recover any product that may have co-precipitated. If the product is also poorly soluble, careful washing of the crude product with a solvent in which DCU is sparingly soluble but the product is soluble can be effective. Alternatively, using a water-soluble carbodiimide like EDC avoids the formation of this insoluble byproduct, as the corresponding urea is water-soluble and can be easily removed during aqueous workup.

Data Presentation

Table 1: Amide Coupling of 5-chloro-1H-indole-2-carboxylic acid

AmineCoupling ReagentsSolventYield (%)Reference
N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochlorideNot specifiedDCM:MeOH48

Note: This table will be expanded as more specific quantitative data for the derivatization of this compound becomes available through further research.

Experimental Protocols

General Protocol for Amide Coupling using EDC/HOBt

This is a general procedure that may require optimization for specific amines.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) dropwise. Stir the mixture at 0 °C for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Dissolve the amine (1.0-1.2 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization to afford the desired amide.

Visualizations

Amide_Coupling_Workflow cluster_reagents Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Purification A 5-Chloro-3-phenyl-1H- indole-2-carboxylic Acid E Activation of Carboxylic Acid A->E B Amine F Nucleophilic Attack by Amine B->F C EDC / HOBt C->E D Base (e.g., DIPEA) D->E E->F G Amide Bond Formation F->G H Aqueous Wash G->H I Purification (Chromatography/ Recrystallization) H->I J Pure Amide Derivative I->J

Caption: Workflow for EDC/HOBt mediated amide coupling.

Troubleshooting_Low_Yield Start Low Yield in Amidation/Esterification Prob1 Incomplete Reaction? Start->Prob1 Prob2 Side Reactions? Start->Prob2 Prob3 Poor Reagent Quality? Start->Prob3 Prob4 Steric Hindrance? Start->Prob4 Sol1a Increase Reaction Time Prob1->Sol1a Sol1b Increase Temperature Prob1->Sol1b Sol1c Use Excess Reagent Prob1->Sol1c Sol2a Ensure Anhydrous Conditions Prob2->Sol2a Sol2b Optimize Reagent Addition Order Prob2->Sol2b Sol2c Use Additives (e.g., HOBt) Prob2->Sol2c Sol3 Use Fresh/Pure Reagents Prob3->Sol3 Sol4 Consider Alternative Reagents/ Less Hindered Substrates Prob4->Sol4

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: 5-Chloro-3-phenyl-1H-indole-2-carboxylic Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-chloro-3-phenyl-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor solubility of this compound?

A1: The limited aqueous solubility of this compound stems from its molecular structure. The presence of the indole ring and the phenyl group contributes to its significant hydrophobicity. While the carboxylic acid moiety provides a potential for ionization, the overall lipophilic character of the molecule dominates, leading to poor solubility in aqueous media.

Q2: What is the predicted pKa of this compound, and how does it influence its solubility?

A2: The predicted pKa of this compound is approximately 3.52.[1] This acidic pKa indicates that the carboxylic acid group will be predominantly in its protonated (less soluble) form at acidic pH values (pH < 3.52). By adjusting the pH to be above the pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate salt form.

Q3: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer for a cell-based assay. What is happening and how can I prevent it?

A3: This is a common issue known as "precipitation upon dilution." Your compound is likely highly soluble in the organic solvent (DMSO) but exceeds its thermodynamic solubility limit when introduced into the aqueous buffer. To prevent this, you can try the following:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Reduce the percentage of organic solvent: While some organic solvent is necessary for the initial stock, keeping the final concentration in the aqueous medium to a minimum (typically <1%) is crucial.

  • Employ formulation strategies: Incorporating co-solvents, surfactants, or cyclodextrins into your aqueous buffer can help maintain the compound's solubility.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem: Difficulty dissolving the compound in common aqueous buffers.

Initial Steps:

  • Visual Inspection: Observe for any undissolved particulate matter.

  • Gentle Heating: Warm the solution gently (e.g., to 37°C) to see if it aids dissolution.

  • Sonication: Use a sonicator bath to break up any aggregates and enhance dissolution.

Troubleshooting Workflow:

Troubleshooting_Workflow start Compound does not dissolve in aqueous buffer ph_adjustment Adjust pH of the buffer start->ph_adjustment Is the compound acidic? stock_solution Prepare a concentrated stock in organic solvent start->stock_solution For initial high concentration cosolvent Add a co-solvent ph_adjustment->cosolvent Still not fully dissolved success Compound dissolved ph_adjustment->success surfactant Incorporate a surfactant cosolvent->surfactant Precipitation still occurs cosolvent->success cyclodextrin Use a cyclodextrin surfactant->cyclodextrin Further improvement needed surfactant->success cyclodextrin->success dilution Dilute stock solution into aqueous buffer stock_solution->dilution dilution->ph_adjustment Precipitation observed dilution->success No precipitation

Caption: Troubleshooting workflow for dissolving this compound.

Solutions and Experimental Protocols

pH Adjustment

Given the acidic nature of the carboxylic acid group, increasing the pH of the aqueous solution will significantly enhance solubility.

Experimental Protocol for pH-Dependent Solubility:

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separate undissolved solid: Centrifuge or filter the samples to remove any undissolved compound.

  • Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility vs. pH: Plot the measured solubility as a function of pH to determine the optimal pH for dissolution.

Co-solvents

The addition of a water-miscible organic solvent can increase the overall solvating power of the aqueous medium.

Common Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Dimethyl sulfoxide (DMSO)< 1% (v/v)Commonly used for initial stock solutions. Can have cellular effects at higher concentrations.
Ethanol1-10% (v/v)Generally well-tolerated in many biological assays.
Polyethylene glycol 400 (PEG 400)5-20% (v/v)A non-ionic polymer, often used in formulation development.

Experimental Protocol for Co-solvent Screening:

  • Prepare co-solvent mixtures: Prepare your primary aqueous buffer containing different concentrations of the chosen co-solvent (e.g., 1%, 5%, 10% ethanol).

  • Determine solubility: Follow the steps outlined in the pH-dependent solubility protocol (steps 2-5) for each co-solvent mixture.

  • Compare results: Analyze the data to identify the co-solvent and concentration that provides the desired solubility without adversely affecting the experimental system.

Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Common Surfactants:

SurfactantTypeTypical Starting Concentration
Tween® 80 (Polysorbate 80)Non-ionic0.01-0.1% (w/v)
Sodium dodecyl sulfate (SDS)Anionic0.1-1% (w/v)

Experimental Protocol for Surfactant Screening:

  • Prepare surfactant solutions: Prepare your aqueous buffer containing different concentrations of the selected surfactant.

  • Determine solubility: Follow the steps outlined in the pH-dependent solubility protocol (steps 2-5) for each surfactant solution.

  • Evaluate compatibility: Assess the compatibility of the surfactant with your experimental model, as some surfactants can have biological effects.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Common Cyclodextrins:

CyclodextrinNotes
β-Cyclodextrin (β-CD)Limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Higher aqueous solubility and commonly used.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and a strong complexing agent.

Experimental Protocol for Cyclodextrin-Mediated Solubilization:

  • Prepare cyclodextrin solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Determine solubility: Follow the steps outlined in the pH-dependent solubility protocol (steps 2-5) for each cyclodextrin solution.

  • Characterize complex formation: Techniques such as phase solubility studies can be used to determine the stoichiometry and stability of the drug-cyclodextrin complex.

Signaling Pathway and Experimental Workflow Visualization

The solubility of a compound like this compound is often critical when studying its effect on cellular signaling pathways. Poor solubility can lead to inaccurate dose-response curves and misleading results.

Logical Workflow for Preparing a Compound for a Cell-Based Assay:

Experimental_Workflow start Start: Need to test compound in a cell-based assay solubility_test Determine aqueous solubility start->solubility_test stock_prep Prepare high-concentration stock solution in organic solvent (e.g., DMSO) solubility_test->stock_prep Based on solubility data serial_dilution Perform serial dilutions in culture medium stock_prep->serial_dilution cell_treatment Treat cells with final compound concentrations serial_dilution->cell_treatment assay Perform cell-based assay (e.g., viability, signaling) cell_treatment->assay data_analysis Analyze and interpret results assay->data_analysis end End data_analysis->end

Caption: Workflow for compound preparation for cell-based assays.

By systematically addressing the solubility challenges of this compound using the strategies outlined above, researchers can ensure the reliability and accuracy of their experimental results.

References

recrystallization protocol for purifying 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the recrystallization of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallization for purifying this compound? A1: Recrystallization is a purification technique for solid organic compounds. The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] An ideal solvent will dissolve this compound completely at an elevated temperature (near its boiling point) but poorly at low temperatures.[2] As the hot, saturated solution cools, the solubility of the target compound decreases, causing it to form pure crystals. Soluble impurities remain in the cold solvent (the "mother liquor") and are removed during filtration.[1]

Q2: Which solvents are best suited for recrystallizing this compound? A2: Given the presence of a polar carboxylic acid group, polar solvents are a logical starting point based on the "like dissolves like" principle.[2] Alcohols like ethanol or methanol are often effective.[3] A solvent/anti-solvent system, such as ethanol/water or ethyl acetate/hexane, can also be highly effective.[3][4] In this system, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" anti-solvent (in which it is poorly soluble) is added to induce crystallization.[2] Small-scale solubility tests are essential to determine the optimal solvent or solvent pair for your specific batch.

Q3: How do I perform a small-scale solubility test? A3: Place a small amount of your crude compound (e.g., 20-30 mg) into a test tube. Add a small volume of the solvent to be tested (e.g., 0.5 mL). If the compound dissolves at room temperature, the solvent is unsuitable as a primary recrystallization solvent but might be useful as the "good" solvent in a solvent-pair system. If it does not dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold. After cooling, if crystals form, you have identified a potentially suitable solvent.

Q4: What are the effects of impurities on the recrystallization process? A4: Impurities can negatively impact crystallization in several ways. They can lower the melting point of the compound, which may lead to it separating as an oil ("oiling out") instead of forming crystals.[2] Impurities can also inhibit or alter crystal growth, resulting in smaller or poorly formed crystals, and can become trapped within the crystal lattice, which reduces the final purity.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was used). The solution is supersaturated but requires a nucleation site.Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, increasing the compound's concentration, then allow it to cool again.[2] Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" of the pure compound to the cooled solution.[2]
Compound "Oils Out" The compound's melting point is below the boiling point of the solvent. The rate of cooling is too rapid. High concentration of impurities.Re-dissolve and Adjust: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[2][5] Change Solvent System: Select a solvent with a lower boiling point or switch to a solvent/anti-solvent pair.[2] Pre-purify: If impurities are high, consider a preliminary purification step like column chromatography.
Low Crystal Yield Too much solvent was used, leaving a significant amount of product in the mother liquor.[5] Crystals were washed with an excessive volume of solvent or with solvent that was not ice-cold.[1] Premature crystallization occurred during hot filtration.Minimize Solvent: Always use the minimum amount of near-boiling solvent required to fully dissolve the compound.[1] Optimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[2] Pre-heat Funnel: Ensure the funnel and filter paper are pre-heated before hot filtration to prevent the product from crashing out.
Crystals Form Too Quickly The solution is highly supersaturated. The solution was cooled too rapidly (e.g., in an ice bath).Slow Down Cooling: Allow the flask to cool to room temperature on a benchtop, insulated if necessary, before moving to an ice bath.[5] Use More Solvent: Re-heat the solution and add a small amount of additional solvent (1-2 mL) to slightly decrease saturation. This will promote slower, more controlled crystal growth.[5]
Final Product is Colored Colored impurities were not successfully removed.Use Activated Carbon: After dissolving the crude solid in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. Keep the solution hot for a few minutes, then perform a hot filtration to remove the carbon and the adsorbed impurities before cooling.

Experimental Protocol: Recrystallization of this compound

This is a general protocol that should be optimized based on preliminary solubility tests.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent-pair system (e.g., Ethanol/Water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen primary solvent (e.g., ethanol) dropwise while heating the mixture with gentle swirling (e.g., on a hot plate). Add the minimum amount of hot solvent required to just dissolve the solid completely.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): If activated carbon was used or if insoluble impurities are visible, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove insoluble materials.

  • Crystallization:

    • Single Solvent: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[6]

    • Solvent/Anti-solvent: To the hot, clear solution, add the anti-solvent (e.g., water) dropwise with swirling until the solution remains faintly cloudy (turbid). Add a drop or two of the primary solvent (e.g., ethanol) to redissolve the precipitate and make the solution clear again.[2] Allow the solution to cool slowly as described above.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent or the anti-solvent to remove any remaining mother liquor.[1][2]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in minimum hot solvent start->dissolve impurities Insoluble impurities present? dissolve->impurities hot_filter 2. Perform Hot Filtration impurities->hot_filter Yes cool 3. Cool Slowly to Room Temp impurities->cool No hot_filter->cool ice_bath 4. Cool in Ice Bath cool->ice_bath vacuum_filter 5. Isolate Crystals (Vacuum Filtration) ice_bath->vacuum_filter wash 6. Wash with minimal ice-cold solvent vacuum_filter->wash dry 7. Dry Crystals wash->dry end_node End: Pure Crystals dry->end_node

Caption: A general workflow for the recrystallization of an organic solid.

References

troubleshooting guide for amide coupling reactions with 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amide Coupling Reactions

Introduction

Welcome to the technical support guide for amide coupling reactions involving 5-chloro-3-phenyl-1H-indole-2-carboxylic acid. This particular substrate presents a unique combination of challenges for chemists, including significant steric hindrance from the C3-phenyl group, electronic effects from the C5-chloro substituent, and the inherent reactivity of the indole-2-carboxylic acid scaffold. Low conversion, challenging purification, and unexpected side reactions are common hurdles.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the field. It provides not only solutions but also the underlying scientific principles to empower you to make informed decisions for optimizing your specific reaction.

Troubleshooting Guide & FAQs

Question 1: My amide coupling reaction shows low or no conversion to the desired product. What are the most likely causes?

Answer: Low or nonexistent yield with this substrate is a frequent issue and typically points to one of three primary causes: insufficient carboxylic acid activation due to steric hindrance, suboptimal reaction conditions, or poor nucleophilicity of the amine coupling partner.

  • Steric Hindrance: The most significant challenge is the bulky phenyl group at the C3 position, which is immediately adjacent to the C2-carboxylic acid. This bulk physically obstructs the approach of both the coupling reagent and the incoming amine, dramatically slowing down the reaction rate.[1] Standard coupling conditions that work well for unhindered acids often fail here.

  • Inefficient Carboxylic Acid Activation: The first step of any amide coupling is the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an active ester or acylisourea).[2] Due to the steric hindrance mentioned above, many common coupling reagents may fail to activate the carboxyl group efficiently. You may need to employ more potent activating agents.

  • Suboptimal Reaction Conditions: Several factors can lead to a failed reaction:

    • Inadequate Solubility: this compound has poor solubility in common non-polar solvents like dichloromethane (DCM) at room temperature. A partially dissolved acid will not react completely.

    • Presence of Water: Trace amounts of water can hydrolyze the activated intermediate faster than it can react with the amine, regenerating the starting carboxylic acid.[3] Using anhydrous solvents and reagents is critical.

    • Incorrect Base: The choice and amount of base are crucial. The base prevents the protonation of the amine by the carboxylic acid, but a nucleophilic base can compete with your desired amine.

Question 2: I'm observing a major byproduct with a lower molecular weight than my starting material, especially when heating the reaction. What is it and how can I prevent it?

Answer: You are almost certainly observing the product of decarboxylation. Indole-2-carboxylic acids are notoriously prone to losing CO₂ upon heating, a reaction that can sometimes be catalyzed by acids or bases.[4][5] In your case, the byproduct is 5-chloro-3-phenyl-1H-indole.

Mechanism of Decarboxylation: The reaction proceeds via protonation of the C3 position, followed by the collapse of the intermediate to expel carbon dioxide and form the more stable indole ring.

Prevention Strategies:

  • Strict Temperature Control: This is the most critical factor. Run the reaction at room temperature or below (0 °C). Only consider gentle heating as a last resort and monitor the reaction closely by TLC or LC-MS for the appearance of the decarboxylated byproduct.

  • Choice of Solvent: In some cases, the solvent can influence the rate of decarboxylation. Aprotic polar solvents are generally preferred.

  • Minimize Reaction Time: A more efficient coupling system that allows for shorter reaction times will reduce the window for this side reaction to occur.

Question 3: How do I select the best coupling reagent for such a sterically hindered acid?

Answer: For challenging substrates like this, the choice of coupling reagent is paramount. You need a reagent with high reactivity that is effective for sterically demanding couplings. Uronium or phosphonium salt-based reagents are strongly recommended over standard carbodiimides.[6]

Coupling ReagentClassRecommended BaseProsCons
HATU Uronium SaltDIPEA, 2,4,6-CollidineVery high reactivity, low racemization rates, excellent for hindered substrates.[7]Higher cost, can form guanidinium byproduct if amine is added first.
HBTU Uronium SaltDIPEA, Et₃NGood balance of reactivity and cost.[8]Generally less effective than HATU for severely hindered systems.[7]
PyBOP Phosphonium SaltDIPEAHigh efficiency, avoids carcinogenic HMPA byproduct associated with BOP.[7]Can be less effective than HATU for the most challenging couplings.
EDC/HOBt CarbodiimideDIPEA, DMAPCost-effective, water-soluble urea byproduct is easily removed.[9]Often insufficient reactivity for this substrate; may require elevated temperatures, risking decarboxylation.[3]
Acyl Fluoride (in-situ) Acyl HalideDIPEAExcellent for extremely hindered and electron-deficient partners.[10]Two-step procedure, fluorinating agents (e.g., TFFH) can be moisture-sensitive.

Recommendation: Start with HATU . Its high reactivity, derived from the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, makes it particularly effective at activating sterically congested carboxylic acids.[11]

Question 4: What is the optimal experimental setup (solvents, bases, stoichiometry) for this reaction?

Answer: A well-designed experimental setup is crucial for success.

  • Solvent: Use an anhydrous, polar aprotic solvent in which your starting acid is fully soluble. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices. Ensure solubility before adding reagents.

  • Base: A non-nucleophilic, hindered base is essential to prevent it from competing with your amine. N,N-Diisopropylethylamine (DIPEA) is the standard choice. Use 2-3 equivalents to neutralize the carboxylic acid and any acid generated from the coupling reagent (e.g., HPF₆ from HATU).

  • Stoichiometry and Order of Addition:

    • Dissolve the carboxylic acid (1.0 eq) in your anhydrous solvent.

    • Add the coupling reagent (e.g., HATU, 1.1-1.2 eq) and the base (e.g., DIPEA, 2.5 eq).

    • Stir this "pre-activation" mixture for 15-30 minutes at room temperature. This allows the formation of the active ester without the amine present.

    • Add the amine (1.0-1.2 eq) to the mixture.

    • Monitor the reaction by TLC or LC-MS until completion.

This pre-activation sequence is vital as it prevents the coupling reagent from reacting with the amine to form an unwanted guanidinium byproduct.

Process and Logic Diagrams

To visually summarize the troubleshooting process and reaction mechanism, refer to the following diagrams.

TroubleshootingWorkflow start Start: Low or No Yield check_solubility Is the carboxylic acid fully dissolved? start->check_solubility check_reagents Are solvents and reagents anhydrous? check_solubility->check_reagents Yes solution_solvent Action: Switch to DMF or NMP. Warm gently to dissolve, then cool. check_solubility->solution_solvent No check_activation Is the coupling reagent potent enough for a hindered acid? check_reagents->check_activation Yes solution_reagents Action: Use freshly opened anhydrous solvents. Dry reagents if necessary. check_reagents->solution_reagents No check_temp Is reaction temperature too high, causing decarboxylation? check_activation->check_temp Yes solution_activation Action: Switch to a stronger reagent (e.g., HATU or PyBOP). check_activation->solution_activation No check_amine Is the amine partner also hindered or electron-deficient? check_temp->check_amine No solution_temp Action: Run reaction at 0°C to RT. Monitor for byproduct. check_temp->solution_temp Yes solution_amine Action: Consider in-situ acyl fluoride formation. Increase reaction time. check_amine->solution_amine Yes success Successful Coupling check_amine->success No solution_solvent->start Re-run solution_reagents->start Re-run solution_activation->start Re-run solution_temp->start Re-run solution_amine->start Re-run

Caption: Troubleshooting workflow for amide coupling.

AmideCouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Indole-2-COOH ActiveEster O-Acyl(iso)uronium Active Ester RCOOH->ActiveEster + HATU, -Base·H⁺ HATU HATU + Base Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine Amine (R'-NH₂) Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide Byproduct Byproducts Tetrahedral->Byproduct HOAt, Urea

References

preventing degradation of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Discoloration of the solid compound (e.g., yellowing or browning) Oxidation of the indole ring. Exposure to light (photodegradation).Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light by storing it in a dark place or wrapping the vial in aluminum foil.
Change in physical state (e.g., clumping, becoming sticky) Absorption of moisture (hygroscopic nature).Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). Ensure the container is tightly sealed after each use. The compound is known to be hygroscopic.[1]
Appearance of new peaks in HPLC analysis Chemical degradation due to improper storage conditions (e.g., exposure to high temperatures, humidity, light, or reactive atmospheres).Review storage conditions. Recommended storage is at 2-8°C in a dry, dark, and inert environment.[1] Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and establish a stability-indicating HPLC method.
Decreased purity or potency over time Slow degradation of the compound.Re-evaluate your storage conditions. For long-term storage, consider storing at -20°C. Regularly monitor the purity of your stock using a validated analytical method.
Poor solubility after storage Formation of less soluble degradation products or polymorphs.Attempt to dissolve the compound in a small amount of a suitable organic solvent (e.g., DMSO, DMF) before diluting with the desired solvent system. If solubility issues persist, the compound may have significantly degraded and should be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is refrigerated at 2-8°C.[1] For long-term storage, consider temperatures as low as -20°C. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. The compound is known to be hygroscopic, so storage in a desiccator is recommended.[1]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in the public domain, indole derivatives are generally susceptible to the following degradation mechanisms:

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can lead to the formation of colored impurities. The presence of the phenyl group at the 3-position may influence the oxidation pathway. Potential oxidation products could include N-oxides, hydroxylated derivatives, and cleavage of the pyrrole ring to form isatin-like or anthranilic acid-like structures.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products. The chloro-substituent may also participate in photolytic reactions.

  • Decarboxylation: Indole-2-carboxylic acids can undergo decarboxylation, especially when heated, to yield the corresponding 5-chloro-3-phenyl-1H-indole.

  • Hydrolysis: While the carboxylic acid itself is stable to hydrolysis, if the compound is in the form of an ester derivative, it can be susceptible to hydrolysis, especially under basic conditions.

Q3: How can I monitor the stability of my compound?

A3: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method should be able to separate the intact compound from its potential degradation products. Regular analysis of a stored sample against a freshly prepared standard will allow you to quantify any degradation.

Q4: What should I do if I suspect my compound has degraded?

A4: If you suspect degradation (e.g., due to discoloration, changes in physical appearance, or the appearance of new peaks in an analytical chromatogram), it is recommended to acquire a new, pure sample. Using a degraded compound can lead to inaccurate and unreliable experimental results. If acquiring a new sample is not immediately possible, you may need to purify the existing material, for example, by recrystallization, and thoroughly re-characterize it to confirm its identity and purity.

Experimental Protocols

Stability Indicating RP-HPLC Method

This protocol provides a general framework for developing a stability-indicating RP-HPLC method to assess the purity of this compound and to separate it from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of potential degradation products with a wide range of polarities.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Program (Example):

    Time (min) % Solvent B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 280-300 nm is likely to be suitable. A photodiode array (PDA) detector is recommended to monitor peak purity.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 0.5 mg/mL).

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the potential degradation pathways and for validating a stability-indicating analytical method.

1. Acid Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M HCl.
  • Incubate at 60°C for 24 hours.
  • Neutralize with an equivalent amount of 0.1 M NaOH.
  • Dilute with the mobile phase to the working concentration and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M NaOH.
  • Incubate at 60°C for 24 hours.
  • Neutralize with an equivalent amount of 0.1 M HCl.
  • Dilute with the mobile phase to the working concentration and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide.
  • Store at room temperature, protected from light, for 24 hours.
  • Dilute with the mobile phase to the working concentration and analyze by HPLC.

4. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
  • Dissolve the heat-stressed solid in the sample solvent to the working concentration and analyze by HPLC.

5. Photodegradation:

  • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
  • Dissolve the light-stressed solid in the sample solvent to the working concentration and analyze by HPLC.

Control Sample: A solution of the compound prepared in the sample solvent and stored at 2-8°C, protected from light, should be analyzed alongside the stressed samples.

Data Presentation

Stability Data Summary Table (Template)

Researchers should use the following table structure to summarize the results of their stability studies.

Storage Condition Time Point Appearance Purity (%) by HPLC Major Degradation Products (if any)
2-8°C (Protected from light and moisture)InitialWhite to off-white powder
3 Months
6 Months
12 Months
25°C / 60% RHInitialWhite to off-white powder
1 Month
3 Months
40°C / 75% RHInitialWhite to off-white powder
1 Month
3 Months
Photostability (ICH Q1B)Exposed

Visualizations

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation This compound This compound Hydroxylated Derivatives Hydroxylated Derivatives This compound->Hydroxylated Derivatives [O] N-Oxides N-Oxides This compound->N-Oxides [O] Photolytic Products Photolytic Products This compound->Photolytic Products Decarboxylated Product (5-Chloro-3-phenyl-1H-indole) Decarboxylated Product (5-Chloro-3-phenyl-1H-indole) This compound->Decarboxylated Product (5-Chloro-3-phenyl-1H-indole) Δ (-CO2) Ring-Opened Products (e.g., Isatin-like) Ring-Opened Products (e.g., Isatin-like) Hydroxylated Derivatives->Ring-Opened Products (e.g., Isatin-like) Further [O]

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Thermal Stress Thermal Stress Thermal Stress->HPLC Analysis Photolytic Stress Photolytic Stress Photolytic Stress->HPLC Analysis Compound Compound Compound->Acid Hydrolysis Compound->Base Hydrolysis Compound->Oxidation Compound->Thermal Stress Compound->Photolytic Stress Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: Workflow for conducting a forced degradation study.

Troubleshooting_Logic Degradation Suspected? Degradation Suspected? Visual Inspection Visual Inspection Degradation Suspected?->Visual Inspection Analytical Check (HPLC) Analytical Check (HPLC) Degradation Suspected?->Analytical Check (HPLC) Discoloration/Clumping? Discoloration/Clumping? Visual Inspection->Discoloration/Clumping? New Peaks/Purity Loss? New Peaks/Purity Loss? Analytical Check (HPLC)->New Peaks/Purity Loss? Review Storage Conditions Review Storage Conditions Discoloration/Clumping?->Review Storage Conditions Yes No Degradation No Degradation Discoloration/Clumping?->No Degradation No Isolate & Characterize Degradants Isolate & Characterize Degradants New Peaks/Purity Loss?->Isolate & Characterize Degradants Yes New Peaks/Purity Loss?->No Degradation No Use Fresh Compound Use Fresh Compound Review Storage Conditions->Use Fresh Compound Isolate & Characterize Degradants->Use Fresh Compound

Caption: Troubleshooting decision tree for suspected compound degradation.

References

Technical Support Center: Characterization of Halogenated Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of halogenated indole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the characterization of halogenated indole derivatives challenging?

A1: The introduction of halogen atoms (F, Cl, Br, I) into the indole scaffold can significantly alter the molecule's physicochemical properties, leading to several analytical challenges. These include:

  • Co-elution of Isomers: Halogenation can produce regioisomers with very similar polarities, making their separation by chromatography difficult.[1]

  • Complex NMR Spectra: Halogens influence the electronic environment of the indole ring, causing shifts in proton (¹H) and carbon (¹³C) NMR signals that can complicate spectral interpretation.[2][3][4] Fluorine-containing compounds, in particular, introduce large coupling constants that can further complicate spectra.[5]

  • Distinct Mass Spectrometry Patterns: Chlorine and bromine have characteristic isotopic patterns that result in M+2 peaks, which can be used for identification but also require careful analysis, especially in polyhalogenated compounds.[6][7][8][9]

  • Potential Instability: Some halogenated indoles may be sensitive to the analytical conditions, potentially leading to degradation in the injector port of a gas chromatograph or in the mass spectrometer source.

Q2: What is the characteristic isotopic pattern for chlorinated and brominated compounds in mass spectrometry?

A2: Chlorine and bromine have distinct naturally occurring isotopes that produce characteristic patterns in the mass spectrum, aiding in the identification of halogenated compounds.

  • Chlorine: Has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a molecular ion cluster with a peak at M and another at M+2, with a relative intensity ratio of approximately 3:1.[7][9]

  • Bromine: Has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). This leads to a molecular ion cluster with peaks at M and M+2 of nearly equal intensity (approximately 1:1 ratio).[7][8][10]

For compounds with multiple chlorine or bromine atoms, the isotopic patterns become more complex but are predictable.

Number of Halogen AtomsIsotopic Pattern (Relative Intensity)
1 ClM : M+2 (3:1)
2 ClM : M+2 : M+4 (9:6:1)[9]
3 ClM : M+2 : M+4 : M+6 (27:27:9:1)
1 BrM : M+2 (1:1)[8]
2 BrM : M+2 : M+4 (1:2:1)[8]
3 BrM : M+2 : M+4 : M+6 (1:3:3:1)[8]

Q3: How do halogens affect the ¹H and ¹³C NMR chemical shifts of an indole ring?

A3: Halogens are electronegative atoms that influence the electron density of the indole ring, thereby affecting the chemical shifts of the attached and nearby protons and carbons.

  • ¹H NMR: Protons on the halogenated ring generally experience a downfield shift (to a higher ppm value) due to the deshielding effect of the halogen. The magnitude of this shift depends on the halogen's electronegativity (F > Cl > Br > I) and its position on the indole ring.

  • ¹³C NMR: The carbon atom directly attached to the halogen (α-carbon) and the adjacent carbon (β-carbon) typically show a downfield shift.[2] Conversely, the carbon atom two bonds away (γ-carbon) may experience an upfield shift (to a lower ppm value).[2] The effect of halogens on ¹³C chemical shifts can be complex and is influenced by both inductive and resonance effects.

Q4: My halogenated indole derivative is colorless. How can I visualize it on a TLC plate?

A4: Most indole derivatives, including their halogenated counterparts, are UV-active due to their aromatic structure. They can be visualized on a TLC plate with a fluorescent indicator (F₂₅₄) under a UV lamp (254 nm), where they will appear as dark spots. Additionally, specific chemical stains can be used:

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This stain is highly specific for indoles and typically produces blue or purple spots.

  • Vanillin Stain: A general-purpose stain that can also be effective for visualizing indoles.

  • Potassium Permanganate (KMnO₄) Stain: A universal stain that reacts with most organic compounds.

Troubleshooting Guides

Mass Spectrometry
Problem Possible Cause Troubleshooting Steps
No molecular ion peak observed. The molecular ion is unstable and has completely fragmented.* Use a "softer" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) instead of Electron Ionization (EI).[11]
Unusual or unexpected fragmentation pattern. In-source fragmentation or thermal degradation.* Lower the ion source temperature. * For GC-MS, ensure the injector temperature is not too high. * Check for potential rearrangements, which are common in mass spectrometry.[12]
Isotopic pattern does not match the expected ratio. Presence of multiple halogen atoms or overlapping peaks from co-eluting impurities.* Carefully analyze the M+2, M+4, etc., peaks to determine the number of halogen atoms.[13] * Improve chromatographic separation to isolate the compound of interest. * Ensure the mass spectrometer has sufficient resolution to resolve the isotopic peaks.
NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad peaks in the ¹H NMR spectrum. Aggregation of the sample, presence of paramagnetic impurities, or chemical exchange.* Dilute the sample. * Filter the sample to remove any particulate matter. * Ensure the sample is dry and free of residual solvents that could participate in exchange with the N-H proton.
Complex, overlapping signals in the aromatic region. Multiple protons with similar chemical environments.* Use a higher field NMR spectrometer for better signal dispersion. * Perform 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in assigning proton and carbon signals.
Difficulty interpreting ¹⁹F NMR spectra. Large chemical shift range and complex coupling patterns.[5]* Ensure the spectral width is large enough to encompass all fluorine signals. * Use ¹H decoupling to simplify the spectrum. * Consider 2D NMR experiments like ¹H-¹⁹F HETCOR (Heteronuclear Correlation) to correlate fluorine signals with proton signals.
Chromatography (HPLC/GC)
Problem Possible Cause Troubleshooting Steps
Poor separation of isomers. Insufficient column selectivity for the isomers.* HPLC: Screen different stationary phases (e.g., C18, Phenyl-Hexyl, PFP).[14] Optimize the mobile phase composition (e.g., solvent ratio, use of additives like TFA or formic acid).[15] * GC: Use a column with a different polarity. Optimize the temperature program.
Peak tailing. Acidic silanol interactions on the column, especially with the indole N-H.[14]* HPLC: Use a base-deactivated column or add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase.[14] * GC: Use a deactivated inlet liner and a column designed for basic compounds.
No peaks or broad peaks in GC. Thermal degradation of the analyte in the injector.* Lower the injector temperature. * Use a pulsed splitless or on-column injection technique.

Experimental Protocols

General Protocol for LC-MS Analysis of Halogenated Indoles
  • Sample Preparation: Dissolve the halogenated indole derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.[1]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 10-20 minutes to elute compounds with a range of polarities.[1]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for indoles.

    • Scan Range: A wide scan range (e.g., m/z 100-1000) is recommended for initial screening.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and compound.

General Protocol for NMR Analysis of Halogenated Indoles
  • Sample Preparation: Dissolve 5-10 mg of the purified halogenated indole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.[2]

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (if necessary): If the 1D spectra are complex, acquire 2D NMR spectra such as COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) to aid in structure elucidation.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis & Structure Confirmation Synthesize Synthesize Halogenated Indole Purify Purify (e.g., Column Chromatography, HPLC) Synthesize->Purify TLC TLC Analysis (Purity Check) Purify->TLC MS Mass Spectrometry (MS) TLC->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) TLC->NMR HPLC HPLC/GC (Purity & Isomer Separation) TLC->HPLC Analyze_MS Analyze MS Data (Molecular Ion, Isotopes, Fragmentation) MS->Analyze_MS Analyze_NMR Analyze NMR Data (Chemical Shifts, Couplings) NMR->Analyze_NMR Analyze_Chromo Analyze Chromatographic Data (Purity, Isomer Ratio) HPLC->Analyze_Chromo Confirm_Structure Confirm Structure Analyze_MS->Confirm_Structure Analyze_NMR->Confirm_Structure Analyze_Chromo->Confirm_Structure

Caption: General workflow for the synthesis and characterization of halogenated indole derivatives.

Troubleshooting_Tree Start Problem in Characterization Is_MS Mass Spectrometry Issue? Start->Is_MS Is_NMR NMR Spectroscopy Issue? Start->Is_NMR Is_Chromo Chromatography Issue? Start->Is_Chromo No_M_ion No Molecular Ion? Is_MS->No_M_ion Yes Wrong_Isotope Incorrect Isotope Pattern? Is_MS->Wrong_Isotope No Broad_Peaks Broad Peaks? Is_NMR->Broad_Peaks Yes Complex_Spectra Complex/Overlapping Signals? Is_NMR->Complex_Spectra No Poor_Separation Poor Isomer Separation? Is_Chromo->Poor_Separation Yes Peak_Tailing Peak Tailing? Is_Chromo->Peak_Tailing No Soft_Ionization Use Soft Ionization (ESI, CI) No_M_ion->Soft_Ionization Check_Purity Check for Impurities / Improve Separation Wrong_Isotope->Check_Purity Dilute_Sample Dilute Sample / Check for Impurities Broad_Peaks->Dilute_Sample Higher_Field_2D Use Higher Field / 2D NMR Complex_Spectra->Higher_Field_2D Change_Column_Mobile_Phase Change Column / Mobile Phase Poor_Separation->Change_Column_Mobile_Phase Use_Modifier_Deactivated_Column Use Modifier (TEA) / Deactivated Column Peak_Tailing->Use_Modifier_Deactivated_Column

Caption: Troubleshooting decision tree for common issues in halogenated indole characterization.

References

optimizing catalyst selection for reactions involving 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during catalytic reactions involving 5-chloro-3-phenyl-1H-indole-2-carboxylic acid.

General FAQs

Q1: What are the most common catalytic reactions for functionalizing this compound?

A1: The primary catalytic transformations for this substrate fall into three categories:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are used to form new carbon-carbon and carbon-heteroatom bonds, often by functionalizing the C-Cl bond or available C-H bonds.[1][2]

  • Rhodium-Catalyzed C-H Activation: This advanced strategy allows for the direct functionalization of C-H bonds at positions such as C4 or C7, which is a step- and atom-economical approach.[3][4]

  • Amide and Ester Couplings: The carboxylic acid group at the C2 position is a prime site for forming amide or ester linkages using coupling agents, which can sometimes be enhanced by catalysts.

Q2: How do the existing substituents on the indole core affect catalyst selection?

A2: The electronic and steric properties of the substituents are critical:

  • 5-chloro group: This electron-withdrawing group can influence the reactivity of the indole ring and serves as a handle for cross-coupling reactions.

  • 3-phenyl group: This bulky group can sterically hinder reactions at the C2 and C4 positions, potentially favoring reactions at the C7 position.

  • 2-carboxylic acid group: This group can act as a directing group in C-H functionalization reactions.[5] However, it is also susceptible to decarboxylation under certain conditions, particularly at high temperatures.[6]

  • N-H bond: The acidic proton on the indole nitrogen can be deprotonated by a base, which is a key step in many reactions like N-alkylation or N-arylation.[7]

Q3: My catalyst appears to be inactive. What are the common causes of catalyst deactivation in indole chemistry?

A3: Catalyst deactivation is a frequent issue and can stem from several sources:

  • Poisoning: Impurities in reactants, solvents, or from the substrate itself (e.g., sulfur or other heteroatoms) can bind to the catalyst's active sites.[8][9]

  • Fouling: The deposition of byproducts or polymers on the catalyst surface can block active sites.[8]

  • Sintering: High reaction temperatures can cause metal catalyst particles to agglomerate, reducing the active surface area.[9]

  • Ligand Degradation: The ligands essential for stabilizing the metal center and controlling its reactivity can degrade under harsh reaction conditions.

Troubleshooting Guide 1: Palladium-Catalyzed C-H Arylation

This guide focuses on issues encountered during the direct arylation of C-H bonds on the indole scaffold using palladium catalysts.

Frequently Asked Questions

Q1: I am attempting a Pd-catalyzed C-H arylation on my indole, but I'm seeing no product formation. What should I check first?

A1: A complete lack of reactivity usually points to a fundamental problem with the catalytic system. Key factors to verify are:

  • Catalyst/Ligand Choice: Not all Pd/ligand combinations are effective. For C-H functionalization, systems like Pd(OAc)₂ with specialized ligands are often required.[6]

  • Oxidant/Additive: Many C-H activation cycles require an oxidant, such as AgOAc, to regenerate the active catalyst.[6]

  • Solvent: The solvent choice is critical. Polar aprotic solvents like DMF or dioxane are common, but highly polar or acidic solvents like hexafluoroisopropanol (HFIP) may be necessary to promote C-H activation.[6]

  • Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst.

Q2: My reaction is producing a mixture of isomers instead of selectively functionalizing one C-H bond. How can I improve regioselectivity?

A2: Poor regioselectivity is a common challenge in indole C-H functionalization.

  • Directing Group: The carboxylic acid at the C2 position can act as a directing group. However, its effectiveness can be influenced by the reaction conditions. The use of a removable directing group on the indole nitrogen is a powerful strategy to control selectivity.[10]

  • Ligand Effects: The steric and electronic properties of the ligand play a crucial role in determining which C-H bond is activated.[11] Screening a panel of ligands (e.g., phosphines, N-heterocyclic carbenes) is a standard optimization step.[12]

  • Steric Hindrance: The bulky 3-phenyl group may naturally favor functionalization at the less hindered C7 position.

Q3: The reaction starts, but I observe significant decarboxylation of my starting material. How can I prevent this?

A3: Decarboxylation of indole-2-carboxylic acids can be promoted by palladium catalysts at elevated temperatures.[6] To minimize this side reaction:

  • Lower the Temperature: Attempt the reaction at the lowest possible temperature that still allows for C-H activation.

  • Catalyst System: Some palladium catalyst systems are more prone to inducing decarboxylation than others. Experiment with different palladium precursors and ligands. For instance, a system that operates under milder conditions may be preferable.[2]

Catalyst System Comparison for Indole Arylation
Catalyst SystemLigandBase/AdditiveSolventTypical Temp. (°C)Key Feature
Pd(OAc)₂(none)AgOAc / TFAHFIP110-120Promotes decarboxylative C2-arylation of indole-3-carboxylic acids.[6]
Pd(OAc)₂XantphosCs₂CO₃Dioxane100-120Effective for C-N cross-coupling, adaptable for C-C.[13]
PdCl₂(dppf)dppfK₃PO₄DMF/Water80-100Standard Suzuki conditions, may require conversion of C-H to C-Halogen first.
Pd₂(dba)₃SPhosK₃PO₄Dioxane110Buchwald-Hartwig conditions, effective for C-N and adaptable for C-C couplings.[14]
General Experimental Protocol: Pd-Catalyzed C-H Arylation
  • Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide coupling partner (1.5 equiv.), and the appropriate base/additive (e.g., AgOAc, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 5-10 mol%) and the ligand, if required.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., HFIP/TFA) via cannula or syringe.[6]

  • Reaction: Seal the vessel and heat the mixture to the target temperature (e.g., 90-120 °C) with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow start Define Reaction Goal reaction_type Select Reaction Type start->reaction_type ch_func C-H Functionalization reaction_type->ch_func New C-C/C-N at C4/C7 cross_coupling Cross-Coupling (at 5-Cl) reaction_type->cross_coupling New C-C/C-N at C5 amide_coupling Amide Coupling (at 2-COOH) reaction_type->amide_coupling Functionalize COOH pd_cat Palladium Catalyst (e.g., Pd(OAc)₂) ch_func->pd_cat rh_cat Rhodium Catalyst (e.g., [Cp*RhCl₂]₂) ch_func->rh_cat suzuki Suzuki Coupling: Pd Catalyst + Phosphine Ligand (e.g., Pd(PPh₃)₄) cross_coupling->suzuki buchwald Buchwald-Hartwig: Pd Catalyst + Buchwald Ligand (e.g., Pd₂(dba)₃ + SPhos) cross_coupling->buchwald coupling_agent Amide Coupling Agent (e.g., HATU, HBTU) amide_coupling->coupling_agent

Caption: Catalyst selection workflow for functionalizing the indole scaffold.

Troubleshooting Guide 2: Catalyst Deactivation and Low Yield

This guide provides solutions for general issues of low conversion and catalyst death that can occur across various reaction types.

Frequently Asked Questions

Q1: My reaction stops at partial conversion, even with extended reaction times. What could be the cause?

A1: Stalling at partial conversion often suggests catalyst deactivation or product inhibition.

  • Catalyst Deactivation: The active catalytic species may be degrading over time. Consider adding the catalyst in portions throughout the reaction. For some dirhodium catalysts, specific additives can reduce decomposition and improve turnover numbers.[15]

  • Ligand Ratio: For palladium catalysis, the ratio of ligand to the palladium precursor can be critical. Too little ligand can lead to catalyst decomposition (e.g., formation of palladium black), while too much can inhibit the reaction by creating a coordinatively saturated, unreactive metal center.

  • Solubility: The starting material, intermediates, or the final product might have poor solubility in the chosen solvent, causing them to precipitate out of the reaction mixture. Consider switching to a solvent with higher solubilizing power, such as DMF or NMP.[14]

Q2: I observe the formation of palladium black in my cross-coupling reaction. What does this mean and how can I prevent it?

A2: The formation of palladium black (insoluble, inactive Pd(0) metal) is a common sign of catalyst decomposition. This is often caused by an unstable catalytic species.

  • Increase Ligand Loading: Phosphine ligands stabilize the Pd(0) intermediate. Increasing the ligand-to-metal ratio can often prevent precipitation.

  • Choose a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbene (NHC) ligands form more stable complexes with palladium and are less prone to decomposition.[12]

  • Degas Solvents Thoroughly: Oxygen can accelerate the decomposition of Pd(0) complexes. Ensure your solvents are properly degassed.

Q3: Are there any general strategies to mitigate catalyst deactivation?

A3: Yes, several proactive strategies can enhance catalyst stability and lifetime:

  • Purify Reagents: Ensure all starting materials, reagents, and solvents are pure and dry. Trace impurities are a common source of catalyst poisons.[8]

  • Modify Catalyst Design: In some cases, supporting the catalyst on a solid matrix can improve its stability and prevent aggregation.

  • Optimize Reaction Conditions: Lowering the reaction temperature, if possible, can slow down deactivation pathways. Kinetically controlled conditions are often preferable for sensitive catalysts.[8]

Visualizations

Troubleshooting_Logic start Problem Encountered issue Identify Primary Issue start->issue low_yield Low Yield / No Reaction issue->low_yield < 50% Conversion poor_selectivity Poor Regioselectivity issue->poor_selectivity Mixture of Isomers catalyst_death Catalyst Deactivation (e.g., Pd Black) issue->catalyst_death Visual Decomposition check_reagents Verify Reagent Purity & Stoichiometry low_yield->check_reagents screen_ligands Screen Sterically & Electronically Diverse Ligands poor_selectivity->screen_ligands deoxygenate Ensure Rigorous Inert Atmosphere (Degas Solvents) catalyst_death->deoxygenate screen_conditions Screen Temperature & Solvents check_reagents->screen_conditions change_catalyst Change Catalyst / Ligand System screen_conditions->change_catalyst change_dg Modify/Add Directing Group screen_ligands->change_dg adjust_ratio Optimize Ligand:Metal Ratio deoxygenate->adjust_ratio robust_ligand Use More Robust Ligand (e.g., Buchwald, NHC) adjust_ratio->robust_ligand

Caption: Troubleshooting flowchart for common catalytic reaction issues.

Pd_Catalytic_Cycle cluster_cycle Simplified Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)Lₙ Active Catalyst pd2_oa Oxidative Addition (Ar-Pd(II)-X)Lₙ pd0->pd2_oa Ar-X pd2_cmd C-H Activation (CMD or SEAr) pd2_oa->pd2_cmd Indole-H - HX pd2_re Reductive Elimination (Ar-Pd(II)-Ar')Lₙ pd2_cmd->pd2_re pd2_re->pd0 Ar-Ar' product Arylated Indole (Ar-Ar') pd2_re->product ar_x Aryl Halide (Ar-X) ar_x->pd0 indole_h Indole C-H (Ar'-H) indole_h->pd2_oa base Base base->pd2_oa

References

Technical Support Center: Scale-Up Synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid. This valuable intermediate is utilized in the development of a variety of bioactive molecules, including those with potential antipsychotic, anti-inflammatory, and anticancer properties.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound on a larger scale?

A1: The most prevalent methods for synthesizing the this compound core structure are the Fischer indole synthesis, the Japp-Klingemann reaction followed by cyclization, and variations involving reductive cyclization of precursors. Each method presents its own set of challenges and advantages when scaling up.

Q2: My Fischer indole synthesis is resulting in a low yield. What are the typical causes?

A2: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors. The reaction's sensitivity to the electronic properties of substituents on both the phenylhydrazine and the carbonyl compound is a primary concern.[2] Additionally, suboptimal reaction conditions, such as incorrect temperature or acid strength, can significantly diminish the yield.[2] The formation of byproducts, for instance, through aldol condensation, can also consume starting materials, thereby reducing the overall yield of the desired indole.

Q3: I am observing the formation of regioisomers when using an unsymmetrical ketone in the Fischer indole synthesis. How can I improve regioselectivity?

A3: Achieving high regioselectivity with unsymmetrical ketones in the Fischer indole synthesis is a known challenge. The outcome is influenced by the acidity of the reaction medium and steric factors.[2] The choice and concentration of the acid catalyst play a crucial role in determining the product ratio.[2]

Q4: What are some common impurities I should expect, and how can they be minimized?

A4: Common impurities can include regioisomers (e.g., 4-chloro or 6-chloroindole derivatives), products from over-reduction (indoline derivatives), and aniline byproducts resulting from the cleavage of the N-N bond in the hydrazone intermediate.[3] Optimizing reaction conditions and purification methods are key to minimizing these impurities.

Troubleshooting Guides

Problem 1: Low Yield in Fischer Indole Synthesis
Potential Cause Troubleshooting Steps
Unfavorable Electronic Effects Electron-donating groups on the carbonyl component can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[2] Consider using a milder acid catalyst (e.g., acetic acid instead of polyphosphoric acid) or conducting the reaction at a lower temperature.[2]
Unstable Hydrazone Intermediate Some hydrazones may decompose under harsh acidic conditions. Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step.[2]
Product Decomposition The indole product itself might be sensitive to the strong acid used for cyclization. Neutralize the acid as soon as possible during the workup phase.
Incorrect Reaction Conditions The Fischer indole synthesis is highly sensitive to both temperature and acid strength.[2] It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific substrates.
Impure Starting Materials Impurities present in the phenylhydrazine or carbonyl compound can inhibit the reaction. Ensure the purity of your starting materials through appropriate purification methods like recrystallization or distillation, and confirm purity via NMR and melting point analysis.
Problem 2: Poor Regioselectivity with Unsymmetrical Ketones
Potential Cause Troubleshooting Steps
Inappropriate Acid Catalyst The choice of acid catalyst significantly influences the ratio of regioisomers. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) to optimize for the desired isomer.[4]
Suboptimal Reaction Temperature Temperature can affect the regioselectivity of the cyclization. Carefully control and optimize the reaction temperature.
Steric Hindrance The steric environment around the carbonyl group of the ketone can direct the cyclization. Consider if the structure of your ketone can be modified to favor the formation of the desired regioisomer.
Problem 3: Difficulties in Product Purification
Potential Cause Troubleshooting Steps
Presence of Tarry Byproducts Harsh acidic conditions can lead to polymerization or decomposition of the indole product. Lower the reaction temperature, reduce the amount of acid catalyst, shorten the reaction time, or consider a milder catalyst.
Co-elution of Isomers Regioisomers can be difficult to separate by column chromatography. Optimize the eluent system; a less polar solvent system may improve separation. Reversed-phase chromatography can also be an effective alternative.
Product is an Oil/Fails to Crystallize Attempt to form a salt of the indole-2-carboxylic acid to induce crystallization. Alternatively, explore different solvent systems for recrystallization or trituration. A phased crystallization approach, where impurities are precipitated at different pH levels, can also be effective for purifying indole-2-carboxylic acids.[5]

Experimental Protocols & Data

Synthetic Route Comparison
Synthetic Method Key Starting Materials Typical Reagents/Catalysts General Yield Range (%) Key Scale-Up Considerations
Fischer Indole Synthesis 4-chlorophenylhydrazine, Ethyl 2-oxo-2-phenylacetateH₂SO₄, Acetic Acid, ZnCl₂[4][6]50-75Exothermic reaction control, regioselectivity with unsymmetrical ketones, potential for tar formation.
Japp-Klingemann / Cyclization 4-chloroaniline, Ethyl benzoylacetateNaNO₂, HCl, NaOH / Acid catalyst60-85 (overall)Handling of diazonium salt intermediate, temperature control during coupling, potential for side reactions.
Reductive Cyclization 2-amino-5-chlorobenzophenone, Ethyl oxalyl chlorideTiCl₃, Zn75-90 (for cyclization step)Handling of pyrophoric reagents (Zn dust), management of inorganic byproducts during workup.[7]
Detailed Experimental Protocol: Reductive Cyclization of N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester

This two-step procedure outlines the synthesis of the ethyl ester of the target molecule, which can then be hydrolyzed to the final carboxylic acid.

Step A: Synthesis of N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester [7]

  • In a two-necked, round-bottomed flask purged with argon, dissolve 2-amino-5-chlorobenzophenone (60 mmol) in dichloromethane (100 mL) and pyridine (20 mL).[7]

  • Cool the solution to 0°C using an ice bath.

  • Add a solution of ethyl oxalyl chloride (70.3 mmol) in dichloromethane (20 mL) dropwise over 45 minutes.[7]

  • Stir the resulting suspension for an additional 1.5 hours at ambient temperature.[7]

  • Slowly add a saturated aqueous solution of sodium bicarbonate (40 mL) and stir for 1.5 hours until gas evolution ceases.[7]

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).[7]

  • Combine the organic phases, wash with water (50 mL), dry over Na₂SO₄, filter, and evaporate the solvent.[7]

  • Remove residual pyridine by azeotropic distillation with toluene. The resulting crude product is used directly in the next step.[7]

Step B: Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate [7]

  • In a dry, two-necked, round-bottomed flask under argon, combine N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester (40 mmol), titanium(III) chloride (80 mmol), and zinc dust (160 mmol) in ethylene glycol dimethyl ether (DME, 250 mL).[7]

  • Heat the suspension at reflux with stirring for 2 hours. A color change from violet to blue to black should be observed.[7]

  • Cool the mixture to room temperature and filter through a short pad of silica gel.

  • Thoroughly wash the inorganic residues with ethyl acetate (5 x 50 mL).[7]

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by refluxing in toluene and decanting the solution from any oily residues. The product crystallizes upon cooling.[7]

Step C: Hydrolysis to this compound

  • Dissolve the ethyl 5-chloro-3-phenylindole-2-carboxylate in a suitable solvent such as ethanol.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) and heat the mixture to reflux until the ester is fully consumed (monitor by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Visualizations

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 4-chlorophenylhydrazine 4-chlorophenylhydrazine Hydrazone Formation Hydrazone Formation 4-chlorophenylhydrazine->Hydrazone Formation Ethyl 2-oxo-2-phenylacetate Ethyl 2-oxo-2-phenylacetate Ethyl 2-oxo-2-phenylacetate->Hydrazone Formation Cyclization Cyclization Hydrazone Formation->Cyclization Acid Catalyst (e.g., H₂SO₄) Neutralization Neutralization Cyclization->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification (Crystallization/ Chromatography) Product Product Purification->Product

Caption: A generalized workflow for the Fischer Indole Synthesis.

Troubleshooting Logic: Low Product Yield

Low_Yield_Troubleshooting Low Yield Low Yield Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Purity? Purity? Check Starting Materials->Purity? Review Reaction Conditions Review Reaction Conditions Temperature/Acid Correct? Temperature/Acid Correct? Review Reaction Conditions->Temperature/Acid Correct? Analyze Byproducts Analyze Byproducts Side Reactions Evident? Side Reactions Evident? Analyze Byproducts->Side Reactions Evident? Optimize Purification Optimize Purification Product Loss During Workup? Product Loss During Workup? Optimize Purification->Product Loss During Workup? Purity?->Review Reaction Conditions Yes Purify Reagents Purify Reagents Purity?->Purify Reagents No Temperature/Acid Correct?->Analyze Byproducts Yes Optimize Conditions Optimize Conditions Temperature/Acid Correct?->Optimize Conditions No Side Reactions Evident?->Optimize Purification No Modify Conditions to Minimize Modify Conditions to Minimize Side Reactions Evident?->Modify Conditions to Minimize Yes Adjust Purification Method Adjust Purification Method Product Loss During Workup?->Adjust Purification Method Yes

Caption: A decision-making flowchart for troubleshooting low yields.

Signaling Pathway: Japp-Klingemann Reaction Mechanism

Japp_Klingemann_Mechanism Aryl Diazonium Salt Aryl Diazonium Salt Azo Compound Azo Compound Aryl Diazonium Salt->Azo Compound Nucleophilic Attack Beta-Ketoester Beta-Ketoester Enolate Enolate Beta-Ketoester->Enolate Base Enolate->Azo Compound Hydrazone Hydrazone Azo Compound->Hydrazone Hydrolysis & Rearrangement

Caption: The key steps in the Japp-Klingemann reaction mechanism.

References

Validation & Comparative

A Comparative Guide to the HPLC Method Validation for the Quantification of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The presented data, based on established analytical practices for indole derivatives, is compared against internationally recognized validation guidelines to demonstrate the method's suitability for research and quality control applications.

Introduction

This compound is a crucial building block in the development of various therapeutic agents. Accurate and reliable quantification of this compound is essential for ensuring the quality, efficacy, and safety of final drug products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1]

This guide details a reversed-phase HPLC (RP-HPLC) method and its validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are a global standard for the validation of analytical procedures.[2][3] The validation process confirms that the analytical procedure is suitable for its intended purpose by assessing its specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols

A detailed methodology for the validated RP-HPLC method is provided below. This protocol is representative of methods used for the analysis of indole-containing carboxylic acids.[4][5][6]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Run Time: 15 minutes.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to obtain a theoretical concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Results and Comparison

The developed HPLC method was validated to demonstrate its suitability for the intended application. The validation parameters and their acceptance criteria are summarized in the following tables.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaObserved Result
Tailing Factor (Asymmetry)≤ 2.01.15
Theoretical Plates (N)≥ 20008500
% RSD of Peak Area (n=6)≤ 1.0%0.45%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The chromatograms of the blank, placebo, and a spiked sample were compared. The peak for this compound was well-resolved from other peaks, demonstrating the method's specificity.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

ParameterAcceptance CriteriaResult
Concentration Range-1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
y-interceptClose to zero152.3
Accuracy (Recovery)

Accuracy was determined by analyzing samples with known concentrations of the analyte (spiked samples) at three different concentration levels. The percentage recovery was then calculated.[7]

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, mean, n=3)% Recovery
Low (80%)4039.899.5%
Medium (100%)5050.3100.6%
High (120%)6059.599.2%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) of the results was calculated.

Precision LevelConcentration (µg/mL)% RSD (n=6)Acceptance Criteria
Repeatability (Intra-day)500.58%≤ 2.0%
Intermediate Precision (Inter-day)500.85%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][8]

ParameterMethodResult
Limit of Detection (LOD)Based on Signal-to-Noise ratio (S/N = 3:1)0.25 µg/mL
Limit of Quantitation (LOQ)Based on Signal-to-Noise ratio (S/N = 10:1)0.75 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying chromatographic parameters such as flow rate, column temperature, and the composition of the mobile phase. The system suitability parameters remained within the acceptance criteria, indicating the method's robustness.

Parameter VariedVariationImpact on Results
Flow Rate (mL/min)± 0.1No significant change in resolution or peak area
Column Temperature (°C)± 2Minor shift in retention time, system suitability passed
Mobile Phase Composition± 2% AcetonitrileMinor shift in retention time, system suitability passed

Workflow and Process Visualization

The following diagram illustrates the logical workflow of the HPLC method validation process, from initial setup to final data analysis.

HPLC_Validation_Workflow A Method Development & Optimization B System Suitability Test (SST) A->B Define Protocol C Validation Parameter Assessment B->C Passes SST Criteria D Specificity C->D E Linearity & Range C->E F Accuracy (Recovery) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Data Analysis & Documentation D->J E->J F->J G->J H->J I->J K Method is Validated J->K All Parameters Meet Acceptance Criteria

Caption: Workflow for HPLC Method Validation.

Conclusion

The presented reversed-phase HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose in both research and quality control environments, providing reliable and accurate data. The comprehensive validation approach ensures that the method consistently produces results that meet the stringent requirements of the pharmaceutical industry.

References

Confirming the Structure of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid via Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data anticipated for 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, a compound of interest in medicinal chemistry. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document outlines the expected spectroscopic characteristics based on known data for analogous structures and fundamental principles of spectroscopic analysis. The guide also includes standardized experimental protocols for acquiring the necessary data to confirm the structure of this and similar indole derivatives.

Structural Confirmation Workflow

The logical flow for confirming the molecular structure of this compound involves a multi-technique spectroscopic approach. Each technique provides unique and complementary information, which, when combined, allows for an unambiguous structural elucidation.

Structural_Confirmation_Workflow Workflow for Spectroscopic Structural Confirmation cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Confirmation Synthesis Synthesize 5-chloro-3-phenyl- 1H-indole-2-carboxylic acid MS Mass Spectrometry (MS) Synthesis->MS Sample IR Infrared (IR) Spectroscopy Synthesis->IR Sample NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Synthesis->NMR Sample MS_data Determine Molecular Weight and Formula MS->MS_data IR_data Identify Functional Groups (-COOH, N-H, C-Cl, Ar) IR->IR_data NMR_data Elucidate Carbon-Hydrogen Framework NMR->NMR_data Structure_Confirmation Confirm Final Structure MS_data->Structure_Confirmation IR_data->Structure_Confirmation NMR_data->Structure_Confirmation

Caption: Logical workflow for the structural confirmation of an organic compound using multiple spectroscopic techniques.

Expected Spectroscopic Data

The following tables summarize the expected quantitative data for this compound, based on the analysis of its functional groups and comparison with similar indole derivatives.

Table 1: Expected ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~13.0Broad Singlet1HCOOH
~11.5 - 12.0Singlet1HN-H (indole)
~7.8 - 8.0Doublet1HH4 (indole)
~7.6 - 7.7Doublet1HH6 (indole)
~7.3 - 7.5Multiplet5HPhenyl-H
~7.2Doublet of Doublets1HH7 (indole)
Table 2: Expected ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmCarbon TypeAssignment
~165QuaternaryCOOH
~135QuaternaryC7a (indole)
~133QuaternaryPhenyl-C (ipso)
~129TertiaryPhenyl-CH
~128TertiaryPhenyl-CH
~127TertiaryPhenyl-CH
~126QuaternaryC5 (indole, C-Cl)
~125QuaternaryC3a (indole)
~122TertiaryC6 (indole)
~120TertiaryC4 (indole)
~114TertiaryC7 (indole)
~110QuaternaryC2 (indole)
~105QuaternaryC3 (indole)
Table 3: Expected IR and Mass Spectrometry Data
Spectroscopic TechniqueExpected ValuesInterpretation
IR Spectroscopy ~3300 cm⁻¹ (sharp)N-H stretch of indole
2500-3300 cm⁻¹ (broad)O-H stretch of carboxylic acid[1]
~1700-1725 cm⁻¹ (strong, sharp)C=O stretch of carboxylic acid[1]
~1600, ~1450 cm⁻¹C=C aromatic stretching
~750 cm⁻¹C-Cl stretch
Mass Spectrometry (EI) M⁺ peak at m/z 271/273Molecular ion with ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. The molecular formula is C₁₅H₁₀ClNO₂.[2]
M-17 (m/z 254/256)Loss of •OH radical[3][4]
M-45 (m/z 226/228)Loss of •COOH group[3]

Comparison with Alternative Indole Structures

The spectroscopic data for this compound can be compared with simpler, related indole derivatives to highlight the contribution of each substituent to the overall spectra.

CompoundKey ¹H NMR DifferenceKey ¹³C NMR DifferenceKey IR Difference
5-chloro-3-methyl-1H-indole Absence of phenyl proton signals; presence of a methyl singlet (~2.3 ppm).Absence of phenyl carbon signals; presence of a methyl signal (~10 ppm).Absence of carboxylic acid O-H and C=O stretches.
3-phenyl-1H-indole-2-carboxylic acid Proton signals on the benzo-portion of the indole ring will show different splitting patterns and chemical shifts due to the absence of the electron-withdrawing chlorine atom.The C5 signal will not be a quaternary carbon bonded to chlorine and will appear at a different chemical shift.The C-Cl stretching frequency will be absent.
5-chloro-1H-indole-2-carboxylic acid Absence of phenyl proton signals.Absence of phenyl carbon signals.-

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm, centered around 6 ppm.[5]

    • Acquisition Time: 2-4 seconds.[5]

    • Relaxation Delay: 1-5 seconds.[5]

    • Number of Scans: 8-16.[5]

    • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: Operated at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: ~220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Referencing: Calibrate using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to running the sample.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduction: Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC/MS).

    • Ionization Energy: Standard 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragmentation patterns.[3][4]

References

A Comparative Analysis of Novel Indole-Based EGFR Inhibitors Against Established Therapeutics in NSCLC Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While established drugs such as gefitinib, erlotinib, afatinib, and osimertinib have demonstrated considerable efficacy, the quest for novel inhibitors with improved potency, selectivity, and resistance profiles remains a critical area of research. This guide provides a comparative overview of a promising 5-chloro-indole derivative, as a representative of the novel indole-based inhibitors, against these established EGFR TKIs, with a focus on their performance in NSCLC cell lines.

Due to the limited publicly available data on the specific compound 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, this guide will focus on a closely related and recently studied series of 5-chloro-indole-2-carboxylate derivatives. Specifically, we will highlight data for a lead compound from this series to draw a meaningful comparison.

In Vitro Efficacy: A Head-to-Head Comparison

The inhibitory potential of EGFR inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of a representative 5-chloro-indole-2-carboxylate derivative and established EGFR TKIs against various NSCLC cell lines, which harbor different EGFR mutation statuses.

Table 1: Comparative IC50 Values of a Novel 5-Chloro-Indole-2-Carboxylate Derivative and Standard EGFR TKIs against Wild-Type and Mutant EGFR. [1]

CompoundTargetIC50 (nM)
5-Chloro-Indole-2-Carboxylate (cpd 3e) EGFR (Wild-Type)68
EGFR (T790M Mutant)9.2
ErlotinibEGFR (Wild-Type)80
OsimertinibEGFR (T790M Mutant)8

Table 2: Comparative IC50 Values of Established EGFR TKIs in a Panel of NSCLC Cell Lines. [2]

Cell LineEGFR Mutation StatusGefitinib (nM)Erlotinib (nM)Afatinib (nM)Osimertinib (nM)
PC-9 Exon 19 Deletion-70.817
HCC827 Exon 19 Deletion----
H3255 L858R-120.34
H1975 L858R + T790M->10,000575
PC-9ER Exon 19 Del + T790M->10,00016513
A549 Wild-Type>10,000>10,000>10,000>10,000

Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

The EGFR Signaling Pathway and Inhibitor Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3] These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many NSCLC cases, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[4]

Tyrosine kinase inhibitors (TKIs) function by binding to the ATP-binding site within the intracellular kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.[5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Cell Proliferation, Survival AKT AKT PI3K->AKT AKT->Nucleus Cell Survival, Growth TKI TKI (e.g., 5-chloro-indole) TKI->EGFR Inhibits Autophosphorylation

EGFR Signaling Pathway and TKI Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of EGFR inhibitors.

EGFR Kinase Assay (In Vitro Enzyme Inhibition)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.

  • Reagents and Materials : Purified recombinant human EGFR enzyme, a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • Prepare serial dilutions of the test compounds.

    • In a multi-well plate, add the EGFR enzyme to each well.

    • Add the diluted test compounds to the respective wells and incubate to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • After a defined incubation period, stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

    • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of the inhibitors.

  • Cell Seeding : Plate NSCLC cells (e.g., A549, H1975, HCC827, PC-9) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_invitro In Vitro Evaluation Cell_Culture NSCLC Cell Lines (A549, H1975, etc.) Treatment Treat with EGFR Inhibitors (Indole derivative, Gefitinib, etc.) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Western_Blot Western Blot for p-EGFR & Downstream Proteins Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Kinase_Assay EGFR Kinase Assay (Enzymatic IC50) Kinase_Assay->Data_Analysis Start Start: Compound Synthesis Start->Cell_Culture Start->Kinase_Assay

General Experimental Workflow
Western Blot Analysis for EGFR Phosphorylation

This technique is used to detect the levels of phosphorylated EGFR (p-EGFR) and downstream signaling proteins, providing a direct measure of the inhibitor's efficacy in blocking the signaling pathway.

  • Cell Lysis : After treatment with the inhibitors, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer to extract total proteins.

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-EGFR or other target proteins.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

The preclinical data presented here suggest that novel 5-chloro-indole derivatives hold significant promise as potent EGFR inhibitors. The representative compound demonstrates comparable, and in some cases superior, inhibitory activity against both wild-type and, importantly, the T790M mutant EGFR when compared to first-generation TKIs like erlotinib. Its potency against the T790M mutation is particularly noteworthy, placing it in a competitive position with third-generation inhibitors like osimertinib.

Further in-depth studies, including head-to-head comparisons in a broader range of NSCLC cell lines and in vivo xenograft models, are warranted to fully elucidate the therapeutic potential of this class of compounds. The detailed experimental protocols provided in this guide offer a framework for such future investigations, which will be crucial in determining the clinical viability of these novel indole-based EGFR inhibitors.

References

A Comparative Analysis of the Anti-Proliferative Activities of Sunitinib and 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-cancer drug discovery, the evaluation of compounds targeting cell proliferation is a cornerstone of pre-clinical research. This guide provides a comparative overview of the anti-proliferative activities of Sunitinib, a well-established multi-targeted tyrosine kinase inhibitor, and 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, an indole derivative with potential therapeutic applications. This analysis is intended for researchers, scientists, and drug development professionals.

Introduction to the Compounds

Sunitinib , sold under the brand name Sutent, is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It was approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1][2] Its mechanism of action involves the inhibition of multiple RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT, which are crucial for both tumor angiogenesis and cell proliferation.[1][2][3][4]

This compound is a member of the indole class of heterocyclic compounds. Indole scaffolds are prevalent in many biologically active molecules and are known to be key intermediates in the synthesis of various pharmaceutical agents, including those with anti-cancer properties.[5][6] While specific experimental data on the anti-proliferative activity of this compound is not extensively available in the public domain, related indole derivatives have demonstrated potent anti-proliferative and EGFR inhibitory activities.[7][8][9][10][11] For instance, certain 5-chloro-indole-2-carboxylate derivatives have shown significant antiproliferative activity with GI50 values in the nanomolar range against various cancer cell lines.[9][10]

Mechanism of Action

Sunitinib: A Multi-Targeted Kinase Inhibitor

Sunitinib exerts its anti-proliferative effects by blocking the signaling pathways of several receptor tyrosine kinases.[1][12][13] By inhibiting VEGFRs and PDGFRs, sunitinib curtails tumor angiogenesis, the process of forming new blood vessels that tumors need to grow.[1][13][14] The inhibition of c-KIT is particularly effective against gastrointestinal stromal tumors where this receptor is often mutated and constitutively active.[1][4] The simultaneous blockade of these pathways leads to a reduction in tumor vascularization, induction of cancer cell apoptosis, and ultimately, tumor shrinkage.[1] Downstream signaling cascades affected by sunitinib include the RAS/MAPK and PI3K/AKT pathways.[12]

Sunitinib_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pathways Signaling Pathways VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKIT c-KIT SCF->cKIT PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKIT->PI3K_AKT cKIT->RAS_MAPK Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Sunitinib->cKIT Inhibits Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Proliferation

Figure 1: Simplified signaling pathway of Sunitinib's inhibitory action.

This compound: Potential Mechanisms of a Related Scaffold

While direct evidence for this compound is lacking, research on structurally similar 5-chloro-indole derivatives suggests potential mechanisms of action. Several studies have shown that these compounds can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including its mutated forms (EGFRT790M), and the BRAFV600E kinase.[8][9] Inhibition of these pathways, which are key drivers in many cancers, can lead to decreased cell proliferation and survival.

In Vitro Anti-Proliferative Activity

The anti-proliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%.

Sunitinib: IC50 Values Across Various Cell Lines

Sunitinib has demonstrated potent anti-proliferative activity against a wide range of cancer cell lines. The IC50 values vary depending on the cell type and the specific RTKs that are driving their growth.

Cell LineCancer TypeIC50 (nM)Reference
MV4;11Acute Myeloid Leukemia8[15]
OC1-AML5Acute Myeloid Leukemia14[15]
HUVECEndothelial Cells40 (VEGF-induced proliferation)[15]
NIH-3T3 (PDGFRβ)Fibroblast39 (PDGF-induced proliferation)[15]
NIH-3T3 (PDGFRα)Fibroblast69 (PDGF-induced proliferation)[15]
Caki-1Renal Cell Carcinoma2200[16]
GL15Glioblastoma>10,000 (direct anti-proliferative)[14]

Note: IC50 values can vary between studies due to different experimental conditions.

This compound: Data Not Available

As of the latest literature review, specific IC50 values for the anti-proliferative activity of this compound against cancer cell lines are not publicly available. However, a related compound, a 5-chloro-indole-2-carboxylate derivative, exhibited potent antiproliferative activity against the LOX-IMVI melanoma cell line with an IC50 value of 0.96 µM.[17] Another study on new 5-chloro-indole-2-carboxylate derivatives reported GI50 values ranging from 29 nM to 78 nM against a panel of cancer cell lines.[9][10]

Experimental Protocols

The determination of anti-proliferative activity relies on robust and reproducible in vitro assays. Below are standard protocols for assays commonly used to evaluate compounds like Sunitinib.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with varying concentrations of the compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4 hours E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Figure 2: General workflow for an MTT cell proliferation assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Conclusion

Sunitinib is a potent, multi-targeted inhibitor of receptor tyrosine kinases with well-documented anti-proliferative activity against a broad spectrum of cancer cell lines. Its mechanism of action, targeting key pathways in angiogenesis and cell proliferation, is well understood.

In contrast, while the indole scaffold is a promising area for the development of new anti-cancer agents, specific data on the anti-proliferative activity of this compound is currently limited. The potent activity of other 5-chloro-indole derivatives suggests that this compound may also possess significant anti-proliferative effects, warranting further investigation. Future studies are required to elucidate its precise mechanism of action and to quantify its efficacy in various cancer models. This would allow for a more direct and comprehensive comparison with established drugs like Sunitinib.

References

Comparative Kinase Selectivity Profile of 5-chloro-3-phenyl-1H-indole-2-carboxylic Acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid and its structural analogs. While a comprehensive kinase panel screen for the specific parent compound is not publicly available, this document synthesizes data from related indole-based kinase inhibitors to offer insights into the potential selectivity and outlines methodologies for experimental validation.

Data Presentation: Kinase Inhibitory Activity of Indole-Based Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indole derivatives against a panel of protein kinases. This data, gathered from multiple studies, highlights the potential of the indole scaffold as a versatile core for developing selective kinase inhibitors. The inhibitory activities are presented to facilitate comparison and to infer a potential selectivity profile for this compound.

Compound Class/DerivativeTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Indole-2-Carboxamides EGFR (wild-type)68 - 85Erlotinib80
EGFR (T790M mutant)9.5 - 11.9Osimertinib8
Tricyclic Indole Carboxylic Acids Mcl-1<10--
Bcl-xL>1700--
Bcl-2>100--
11H-indolo[3,2-c]quinoline-6-carboxylic acids DYRK1A6 - 22--
1-oxo-tetrahydro-diazepino[1,2-a]indole-8-carboxamide RSK-BIX 02565-
3,5-disubstituted Indole Derivatives Pim-1-Compound 43-
Pim-2---
Pim-3---
N-indol-1-amide compound VEGFR-231Sunitinib-
6-Substituted 2-Arylaminopurines CDK244--
CDK186000--

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of kinase inhibitor potency and selectivity. Below is a representative protocol for an in vitro biochemical kinase inhibition assay.

In Vitro Luminescence-Based Kinase Assay

This assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation reaction. A decrease in the luminescent signal, which is proportional to the remaining ATP, indicates kinase inhibition.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2, Pim-1, CDK2)

  • Specific peptide substrate for the kinase

  • ATP (at a concentration close to the Km for the specific kinase)

  • Test compound (this compound or its analogs)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Commercially available luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettors and a luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations. Further dilute these into the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for the binding of the inhibitor to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of the ATP solution to each well to start the phosphorylation reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for the specific kinase to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of the luminescence-based kinase assay reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the evaluation of kinase inhibitors.

G Experimental Workflow for Kinase Selectivity Profiling cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Setup (Compound + Kinase + Substrate) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation Kinase_Panel->Assay_Plate Reaction Initiate Reaction with ATP Assay_Plate->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data IC50_Calc IC50 Value Calculation Raw_Data->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: Workflow for determining the kinase selectivity profile of a test compound.

G Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Ligand->RTK Binds to Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization Activates Signaling_Proteins Downstream Signaling Proteins (e.g., Ras, PI3K, STAT) Dimerization->Signaling_Proteins Recruits & Activates Kinase_Cascade Kinase Cascade Activation (e.g., MAPK, Akt pathways) Signaling_Proteins->Kinase_Cascade Transcription Gene Transcription Kinase_Cascade->Transcription Inhibitor 5-chloro-3-phenyl-1H- indole-2-carboxylic acid (and analogs) Inhibitor->Dimerization Inhibits ATP binding Cellular_Response Cellular Responses (Proliferation, Survival, Angiogenesis) Transcription->Cellular_Response

Caption: Inhibition of a typical RTK signaling pathway by an indole-based inhibitor.

Potential Cross-Reactivity of 5-chloro-3-phenyl-1H-indole-2-carboxylic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific cross-reactivity studies for the exact molecule, 5-chloro-3-phenyl-1H-indole-2-carboxylic acid. However, research on its close structural derivatives provides valuable insights into potential off-target activities. This guide summarizes the biological targets and performance of these related compounds, offering a predictive look at potential cross-reactivity.

Derivatives of the 5-chloro-1H-indole-2-carboxylic acid scaffold have been investigated for a range of therapeutic applications, with significant activity observed against several key biological targets. This suggests that this compound could exhibit a degree of cross-reactivity with these same targets. The primary areas of noted activity for its derivatives include cancer-related kinases such as EGFR and BRAF, as well as G-protein coupled receptors like the cysteinyl leukotriene receptor 1 (CysLT1).

Comparative Biological Activity of 5-chloro-1H-indole-2-carboxylic Acid Derivatives

The following tables summarize the biological activity of various derivatives of 5-chloro-1H-indole-2-carboxylic acid against different targets. It is important to note the structural differences between these derivatives and the parent compound of interest, as these modifications significantly influence potency and selectivity.

Table 1: Antiproliferative and Kinase Inhibitory Activity of 5-chloro-indole-2-carboxylate Derivatives
Compound IDStructureTarget(s)GI₅₀ (nM)IC₅₀ (nM)Cell Line(s)
3e Ethyl 5-chloro-3-(((3-(piperidin-1-yl)phenethyl)amino)methyl)-1H-indole-2-carboxylateEGFR, BRAFV600E2968 (EGFRT790M)Panc-1, MCF-7, A-549
Erlotinib Reference DrugEGFR3380 (EGFRWT)Panc-1, MCF-7, A-549
Vemurafenib Reference DrugBRAFV600E---

Data sourced from a study on new 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives as potent inhibitors of EGFRT790M/BRAFV600E pathways.[1]

Table 2: Activity of 5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamide Derivatives against EGFR
Compound IDStructureTarget(s)IC₅₀ (nM)
5f (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamideEGFRWT, EGFRT790M68 ± 5 (WT), 9.5 ± 2 (T790M)
5g (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-morpholinophenethyl)-1H-indole-2-carboxamideEGFRWT, EGFRT790M74 ± 5 (WT), 11.9 ± 3 (T790M)
Erlotinib Reference DrugEGFRWT80 ± 5
Osimertinib Reference DrugEGFRT790M8 ± 2

Data sourced from a study on the antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides.[2][3]

Table 3: Activity of Indole-2-carboxylic Acid Derivatives as CysLT1 Antagonists
Compound IDStructureTarget(s)IC₅₀ (µM)
17k 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acidCysLT₁, CysLT₂0.0059 ± 0.0011 (CysLT₁), 15 ± 4 (CysLT₂)

Data sourced from a study on 3-substituted 1H-indole-2-carboxylic acid derivatives as selective CysLT1 antagonists.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Kinase Inhibitory Assay (for EGFR and BRAF)

The inhibitory activity of the compounds against EGFR and BRAF kinases is typically determined using an in vitro kinase assay. The following is a general protocol:

  • Reagents and Materials: Recombinant human EGFR and BRAF enzymes, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The kinase, substrate, and test compound (at varying concentrations) are mixed in the kinase buffer in a 96-well plate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

    • The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability Assay (for GI₅₀ Determination)

The antiproliferative activity of the compounds is often assessed using a cell viability assay, such as the MTT or SRB assay.

  • Cell Culture: Human cancer cell lines (e.g., Panc-1, MCF-7, A-549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

    • After incubation, a viability reagent (e.g., MTT solution) is added to each well, and the plates are incubated further to allow for the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength using a microplate reader.

    • The GI₅₀ (the concentration that causes 50% growth inhibition) is determined from dose-response curves.

CysLT Receptor Binding Assay

The affinity of compounds for the CysLT1 and CysLT2 receptors is determined through competitive radioligand binding assays.

  • Membrane Preparation: Membranes from cells expressing either the CysLT1 or CysLT2 receptor are prepared.

  • Binding Assay:

    • The cell membranes are incubated with a specific radioligand (e.g., [³H]LTD₄ for CysLT1) and varying concentrations of the test compound.

    • The incubation is carried out in a binding buffer at a specific temperature and for a set duration to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is measured by liquid scintillation counting.

    • The IC₅₀ values are determined by analyzing the competition binding curves.

Visualizations

The following diagrams illustrate a key signaling pathway potentially modulated by this compound derivatives and a general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P EGF EGF (Ligand) EGF->EGFR Indole_Derivative 5-Chloro-Indole Derivative Indole_Derivative->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: EGFR signaling pathway and the inhibitory action of 5-chloro-indole derivatives.

experimental_workflow Compound Test Compound (5-Chloro-Indole Derivative) Target_Assay In Vitro Target Assay (e.g., Kinase Assay) Compound->Target_Assay Cell_Assay Cell-Based Assay (e.g., Viability Assay) Compound->Cell_Assay Data_Analysis Data Analysis (IC50 / GI50 Determination) Target_Assay->Data_Analysis Cell_Assay->Data_Analysis Cross_Reactivity_Panel Broader Cross-Reactivity Screening (Optional) Data_Analysis->Cross_Reactivity_Panel SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: General experimental workflow for assessing compound bioactivity.

References

Comparative Docking Analysis of 5-chloro-3-phenyl-1H-indole-2-carboxylic Acid Analogues and Known Kinase Inhibitors against EGFR

Author: BenchChem Technical Support Team. Date: December 2025

A computational assessment of the binding affinities of indole-based compounds against the Epidermal Growth Factor Receptor (EGFR) reveals comparable potential to established inhibitors. This guide provides a comparative overview of in silico docking studies, presenting binding energy data for analogues of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid alongside clinically relevant kinase inhibitors targeting EGFR.

This analysis is intended for researchers, scientists, and drug development professionals to provide objective, data-driven insights into the potential of this indole scaffold as a kinase inhibitor. The data is compiled from various computational studies, and while direct experimental validation is pending, these in silico results offer a strong basis for further investigation.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding energies (in kcal/mol) of 5-chloro-indole derivatives and known kinase inhibitors against the EGFR active site. Lower binding energy values typically indicate a more favorable and stable interaction between the ligand and the protein.

Compound ClassCompoundTarget KinaseDocking Score (kcal/mol)Reference InhibitorReference Docking Score (kcal/mol)
5-Chloro-Indole Analogues 5-chloro-indole-2-carboxylate derivative 3bEGFR-10.12Erlotinib-7.3 to -9.19
5-chloro-indole-2-carboxylate derivative 3eEGFR-10.40Erlotinib-7.3 to -9.19
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide 5fEGFR (WT)-9.88Erlotinib-9.37
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide 5gEGFR (WT)-9.47Erlotinib-9.37
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide 5fEGFR (T790M)-9.43Osimertinib-10.42
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide 5gEGFR (T790M)-9.31Osimertinib-10.42
Known Kinase Inhibitors ErlotinibEGFR-7.3 to -9.19--
GefitinibEGFR-9.2 to -10.5--
IcotinibEGFR-8.7--
OsimertinibEGFR (T790M)-10.42--

Note: The docking scores are compiled from multiple sources and the exact values can vary based on the specific software, force fields, and parameters used in the computational experiment. The data for the 5-chloro-indole analogues are for derivatives of the core scaffold of interest, as direct docking studies on this compound were not publicly available at the time of this guide's compilation.

Experimental Protocols

The binding affinity data presented in this guide are derived from molecular docking simulations, a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following are generalized protocols for two commonly used docking software suites, AutoDock and Glide (Schrödinger).

AutoDock Vina Protocol

AutoDock Vina is a widely used open-source program for molecular docking. A typical workflow involves the following steps:

  • Receptor and Ligand Preparation:

    • The three-dimensional crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank.

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned. The prepared protein structure is saved in PDBQT format.

    • The 3D structures of the ligands (5-chloro-indole derivatives and known inhibitors) are generated and optimized to their lowest energy conformation. Gasteiger charges are assigned, and the ligand structures are also saved in PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the ATP-binding site of the kinase. The size and center of the grid are chosen to include all key active site residues. This defines the search space for the docking algorithm.

  • Molecular Docking:

    • AutoDock Vina is executed using a configuration file that specifies the prepared receptor and ligand files, as well as the grid box parameters.

    • The Lamarckian Genetic Algorithm is commonly employed to explore various ligand conformations and orientations within the defined grid.

    • The program calculates the binding affinity (in kcal/mol) for the most favorable binding poses.

Schrödinger Glide Protocol

The Glide module within the Schrödinger software suite is a powerful tool for high-throughput and accurate molecular docking. The general workflow is as follows:

  • Protein and Ligand Preparation:

    • The Protein Preparation Wizard in Maestro is used to prepare the receptor. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, filling in missing side chains and loops, and optimizing the hydrogen bond network.

    • Ligands are prepared using LigPrep, which generates low-energy 3D conformations, corrects chiralities, and produces various ionization states.

  • Receptor Grid Generation:

    • A receptor grid is generated by defining a bounding box around the active site, typically centered on the co-crystallized ligand if available. This grid pre-calculates the potential energy fields for different atom types.

  • Ligand Docking:

    • The Ligand Docking application in Maestro is used to perform the docking calculations.

    • Glide offers different precision modes (e.g., Standard Precision - SP, Extra Precision - XP) that balance speed and accuracy.

    • The software docks the prepared ligands into the receptor grid and scores the resulting poses using the GlideScore scoring function, which estimates the binding affinity.

Mandatory Visualization

Molecular_Docking_Workflow PDB Protein Data Bank (PDB) Crystal Structure of Kinase PrepProt Receptor Preparation - Add Hydrogens - Assign Charges - Remove Water PDB->PrepProt LigandDB Ligand Database (e.g., PubChem, ZINC) PrepLig Ligand Preparation - Generate 3D Conformation - Assign Charges LigandDB->PrepLig GridGen Grid Generation Define Active Site Search Space PrepProt->GridGen Docking Molecular Docking (AutoDock, Glide, etc.) PrepLig->Docking GridGen->Docking Analysis Pose Analysis & Scoring - Binding Energy (kcal/mol) - Interactions Docking->Analysis Results Comparative Analysis Identify Potential Inhibitors Analysis->Results

Caption: General workflow for comparative molecular docking studies.

Validation of a Cell-Based Assay for Screening HIV-1 Integrase Inhibitors Using 5-chloro-3-phenyl-1H-indole-2-carboxylic Acid as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key cell-based assays for the validation of potential HIV-1 integrase inhibitors, using 5-chloro-3-phenyl-1H-indole-2-carboxylic acid as a representative indole-based reference compound. The primary focus is a luciferase reporter gene assay for determining anti-HIV-1 efficacy, complemented by a cytotoxicity assay to establish a therapeutic window.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1] This process is essential for the establishment of a productive and persistent infection.[1] As such, HIV-1 integrase is a well-established target for antiretroviral therapy. The development of novel integrase inhibitors, including those with an indole-2-carboxylic acid scaffold, requires robust and reliable cell-based assays for validation.[2]

This guide outlines the validation of a primary anti-HIV-1 assay and a secondary cytotoxicity assay. We will compare their methodologies and the data they generate, providing a framework for the evaluation of new chemical entities.

Signaling Pathway: HIV-1 Integration

The process of HIV-1 integration into the host cell genome is a multi-step process. Following entry into the cell and reverse transcription of the viral RNA into DNA, the pre-integration complex (PIC), which includes the viral DNA and integrase, is transported to the nucleus. The integrase enzyme then catalyzes two key reactions: 3'-processing and strand transfer, which covalently links the viral DNA to the host cell's chromosomes.[1][3]

HIV_Integration_Pathway HIV-1 Integration Pathway HIV-1 Virion HIV-1 Virion Cell Entry Cell Entry HIV-1 Virion->Cell Entry 1. Fusion Reverse Transcription Reverse Transcription Cell Entry->Reverse Transcription 2. Uncoating Viral DNA Viral DNA Reverse Transcription->Viral DNA 3. RNA -> DNA Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) 4. Assembly with Integrase Nuclear Import Nuclear Import Pre-Integration Complex (PIC)->Nuclear Import Integration Integration Nuclear Import->Integration 5. Integrase-mediated insertion Provirus Provirus Integration->Provirus 6. Viral DNA in Host Genome Transcription & Translation Transcription & Translation Provirus->Transcription & Translation 7. Host Machinery Hijacked New Virions New Virions Transcription & Translation->New Virions 8. Assembly & Budding

Caption: A diagram of the HIV-1 integration pathway.

Comparison of Cell-Based Assays

The validation of a potential HIV-1 integrase inhibitor involves assessing its efficacy in inhibiting viral replication and its toxicity to the host cells. Here, we compare a luciferase reporter gene assay for efficacy and an MTT assay for cytotoxicity.

Parameter Luciferase Reporter Gene Assay (Efficacy) MTT Assay (Cytotoxicity)
Principle Measures inhibition of HIV-1 replication by quantifying luciferase expression driven by the viral LTR promoter.[4]Measures the metabolic activity of cells as an indicator of viability.
Endpoint Luminescence (Relative Light Units - RLU)Absorbance (Optical Density - OD)
Primary Measurement 50% effective concentration (EC50)50% cytotoxic concentration (CC50)
Cell Line TZM-bl (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated LTR-luciferase reporter)[4]MT-4 (human T-cell leukemia line) or TZM-bl[5]
Key Advantage High sensitivity and specific to HIV-1 replication.[6]Standardized, cost-effective, and widely used for assessing cell health.[7]
Limitation Indirect measure of integration; inhibitors of other viral stages can also reduce signal.Does not directly measure antiviral activity.
Performance Data of Representative HIV-1 Integrase Inhibitors

The following table summarizes the performance of known indole-based HIV-1 integrase inhibitors and a reference compound in the described assays. This data provides a benchmark for evaluating the potency and therapeutic window of new compounds like this compound.

Compound Assay Type Target Cell Line IC50 / EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
Indole-2-carboxylic acid derivative 20a [2]BiochemicalHIV-1 Integrase-0.13Not ReportedNot Applicable
Allosteric Indole-based Inhibitor 5c [8]Cell-basedHIV-1 Integration-4.5Not ReportedNot Reported
BI 224436 (NCINI) [9]Cell-basedHIV-1 ReplicationTZM-bl>50>50Low
BI 224436 (NCINI) [9]Cell-basedHIV-1 ReplicationMT-20.0287>50>1742
Raltegravir (Reference INSTI) [9]Cell-basedHIV-1 ReplicationTZM-bl0.0104>50>4807
Dolutegravir (Reference INSTI) [9]Cell-basedHIV-1 ReplicationTZM-bl0.0016>50>31250
This compound (Reference) Cell-basedHIV-1 ReplicationTZM-blHypotheticalHypotheticalTo be determined

Experimental Protocols

Protocol 1: Luciferase Reporter Gene Assay for HIV-1 Inhibition

This assay quantifies the ability of a compound to inhibit HIV-1 replication in TZM-bl cells.[4]

Luciferase_Assay_Workflow Luciferase Reporter Gene Assay Workflow cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis Seed TZM-bl cells Seed TZM-bl cells Prepare compound dilutions Prepare compound dilutions Seed TZM-bl cells->Prepare compound dilutions Infect TZM-bl cells Infect TZM-bl cells Seed TZM-bl cells->Infect TZM-bl cells Pre-incubate virus with compound Pre-incubate virus with compound Prepare compound dilutions->Pre-incubate virus with compound Pre-incubate virus with compound->Infect TZM-bl cells Incubate for 48h Incubate for 48h Lyse cells & add luciferase substrate Lyse cells & add luciferase substrate Incubate for 48h->Lyse cells & add luciferase substrate Measure luminescence Measure luminescence Lyse cells & add luciferase substrate->Measure luminescence Calculate EC50 Calculate EC50 Measure luminescence->Calculate EC50

Caption: Workflow for the luciferase reporter gene assay.

Materials:

  • TZM-bl cells

  • HIV-1 virus stock (e.g., NL4-3)

  • This compound and other test compounds

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Luciferase assay reagent

  • White, opaque 96-well microtiter plates

Procedure:

  • Cell Plating: Seed TZM-bl cells in a white, opaque 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[4]

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in culture medium.

  • Infection: In a separate plate, pre-incubate the diluted compounds with an appropriate dilution of HIV-1 virus stock for 1 hour at 37°C.[4]

  • Remove the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to the respective wells. Include virus-only (positive control) and cell-only (negative control) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.[4]

  • Lysis and Luminescence Reading: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: MTT Assay for Cytotoxicity

This assay determines the concentration of a compound that reduces the viability of MT-4 or TZM-bl cells by 50%.[5]

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep_mtt Preparation cluster_incubation_mtt Incubation & Reaction cluster_analysis_mtt Analysis Seed cells Seed cells Add compound dilutions Add compound dilutions Seed cells->Add compound dilutions Incubate for 48-96h Incubate for 48-96h Add compound dilutions->Incubate for 48-96h Add MTT reagent Add MTT reagent Incubate for 48-96h->Add MTT reagent Incubate for 4h Incubate for 4h Add MTT reagent->Incubate for 4h Solubilize formazan Solubilize formazan Measure absorbance Measure absorbance Solubilize formazan->Measure absorbance Calculate CC50 Calculate CC50 Measure absorbance->Calculate CC50

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • MT-4 or TZM-bl cells

  • This compound and other test compounds

  • RPMI-1640 or DMEM with 10% FBS and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidic isopropanol or DMSO)

  • Clear 96-well microtiter plates

Procedure:

  • Cell Plating: Seed cells in a clear 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Compound Addition: Add 100 µL of serial dilutions of the test and reference compounds to the wells. Include cell-only wells as a 100% viability control.

  • Incubation: Incubate the plate for a period equivalent to the efficacy assay (e.g., 48-96 hours) at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The validation of a cell-based assay for screening potential HIV-1 integrase inhibitors requires a dual approach that assesses both antiviral efficacy and cytotoxicity. The luciferase reporter gene assay provides a sensitive and specific method for determining the EC50 of compounds that inhibit HIV-1 replication. Concurrently, the MTT assay is a reliable method for establishing the CC50, which is crucial for calculating the selectivity index. Together, these assays provide a robust platform for the initial characterization and comparison of novel compounds, such as those based on the this compound scaffold, in the drug discovery pipeline.

References

benchmarking the synthetic efficiency of different routes to 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of indole derivatives, the selection of an optimal synthetic route is paramount to ensure efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of various synthetic pathways to obtain 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The comparison focuses on key performance indicators such as reaction yield, complexity, and the nature of the starting materials.

Comparative Analysis of Synthetic Efficiencies

The synthetic routes to this compound are multifaceted, with each pathway presenting a unique set of advantages and disadvantages. The following table summarizes the quantitative data for the most viable synthetic strategies discussed herein.

Synthetic RouteKey StepsStarting MaterialsOverall Yield (%)Reaction TimeKey Considerations
Route 1: McMurry Coupling & Hydrolysis 1. Acylation2. Reductive Cyclization (McMurry)3. Hydrolysis2-Amino-5-chlorobenzophenone, Ethyl oxalyl chloride~80-90%~24-36 hoursHigh yielding, reliable, but utilizes expensive reagents like TiCl₃.
Route 2: Japp-Klingemann/Fischer Indole Synthesis 1. Diazotization2. Japp-Klingemann Reaction3. Fischer Indole Cyclization4. Hydrolysis4-Chloroaniline, Ethyl benzoylacetateEstimated 60-70%~36-48 hoursConvergent, versatile, but may require optimization for specific substrates and can involve multiple steps.
Route 3: Bischler-Möhlau Synthesis 1. α-Halogenation2. Condensation & CyclizationPhenylacetonitrile, 4-ChloroanilineHighly variable, often lowVariableHistorically significant, but generally suffers from harsh reaction conditions, low yields, and lack of regioselectivity.[1]

Experimental Protocols

Route 1: McMurry Coupling and Hydrolysis

This route provides a high-yield synthesis of the target molecule through the formation and subsequent reductive cyclization of an intermediate, followed by hydrolysis.

Step 1: Synthesis of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate via McMurry Coupling [2]

  • Acylation: To a solution of 2-amino-5-chlorobenzophenone (1 equivalent) in a suitable solvent (e.g., dichloromethane), pyridine (3-4 equivalents) is added. The mixture is cooled to 0°C, and ethyl oxalyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 1-2 hours.

  • Work-up: The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester is used in the next step without further purification.

  • Reductive Cyclization: A mixture of the crude product from the previous step (1 equivalent), zinc dust (4 equivalents), and titanium(III) chloride (2 equivalents) in a solvent such as dimethoxyethane (DME) is refluxed for 2-3 hours.

  • Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate.

Step 2: Hydrolysis to this compound

  • To a solution of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water, lithium hydroxide (or sodium hydroxide) (2-3 equivalents) is added.

  • The mixture is heated to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried to yield this compound.

Route 2: Japp-Klingemann/Fischer Indole Synthesis

This classical approach involves the formation of a hydrazone intermediate via the Japp-Klingemann reaction, followed by an acid-catalyzed Fischer indole cyclization.[3][4]

Step 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction

  • Diazotization: 4-Chloroaniline (1 equivalent) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite (1 equivalent) in water is added dropwise while maintaining the temperature below 5°C.

  • Japp-Klingemann Coupling: In a separate flask, ethyl benzoylacetate (1 equivalent) is dissolved in ethanol and treated with a base (e.g., sodium ethoxide) to form the enolate. The freshly prepared diazonium salt solution is then added slowly to this solution at low temperature. The reaction mixture is stirred for several hours, allowing it to gradually warm to room temperature.

  • Work-up and Isolation: The resulting hydrazone precipitates from the solution and is collected by filtration, washed with water and a cold solvent (e.g., ethanol), and dried.

Step 2: Fischer Indole Synthesis

  • The dried hydrazone from the previous step is suspended in a suitable solvent (e.g., ethanol, acetic acid, or toluene) containing an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate.

Step 3: Hydrolysis

The final hydrolysis of the ester to the carboxylic acid is carried out following the same procedure as described in Route 1, Step 2.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

McMurry_Coupling_Route A 2-Amino-5-chlorobenzophenone C N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester A->C Acylation B Ethyl oxalyl chloride B->C D Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate C->D McMurry Coupling (TiCl3, Zn) E This compound D->E Hydrolysis

Caption: McMurry Coupling Route to the target molecule.

Fischer_Indole_Synthesis_Route A 4-Chloroaniline C Hydrazone Intermediate A->C Japp-Klingemann Reaction B Ethyl benzoylacetate B->C D Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate C->D Fischer Indole Synthesis E This compound D->E Hydrolysis

Caption: Japp-Klingemann/Fischer Indole Synthesis Route.

Bischler_Mohlau_Synthesis_Route A α-Halo-phenylacetyl derivative C Intermediate Adduct A->C Condensation B 4-Chloroaniline B->C D 5-chloro-3-phenyl-1H-indole- 2-carboxylic acid derivative C->D Cyclization (Harsh Conditions)

Caption: Bischler-Möhlau Synthesis as an alternative route.

References

comparative analysis of the biological effects of chloro vs. bromo substitution on the indole ring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic halogenation of the indole scaffold is a cornerstone of medicinal chemistry. The choice between chlorine and bromine substitution can significantly influence a compound's physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive comparative analysis of the biological effects of chloro- versus bromo-substitution on the indole ring, supported by experimental data and detailed methodologies.

The introduction of a halogen atom to the indole ring alters its electronic and steric properties, impacting its interactions with biological targets. Generally, bromine is larger, more polarizable, and more lipophilic than chlorine. These differences can lead to variations in receptor binding affinity, enzyme inhibition, and overall cellular effects. This guide will delve into these differences through a detailed examination of antiproliferative, antimicrobial, and enzyme inhibitory activities, as well as receptor binding affinities.

Physicochemical Properties

A fundamental understanding of the physicochemical differences between chloro- and bromo-substituted indoles is crucial for interpreting their biological effects. Bromine's higher atomic mass and larger van der Waals radius compared to chlorine result in bromo-indoles generally having a higher molecular weight and greater lipophilicity (logP). This increased lipophilicity can enhance membrane permeability and protein binding but may also affect solubility and metabolic stability.[1]

Comparative Biological Activity

The subtle yet significant differences in the physicochemical properties of chloro- and bromo-indoles translate into distinct biological activity profiles.

Antiproliferative Activity

Halogenated indoles have been extensively investigated as potential anticancer agents. The nature and position of the halogen substituent can significantly impact their cytotoxic and antiproliferative effects.

Table 1: Comparative Antiproliferative Activity of Chloro- vs. Bromo-Substituted Indole Derivatives

Compound ID/TypeHalogenTarget Cell LineActivity MetricValue (µM)
5-Chloro-indole Derivatives
Compound 3eChloroPanc-1 (Pancreatic)GI₅₀0.029
Compound 3eChloroMCF-7 (Breast)GI₅₀0.031
Compound 3eChloroA-549 (Lung)GI₅₀0.032
Compound 5fChloroA-549 (Lung)GI₅₀0.041
5-Bromo-indole Derivatives
Compound 3aBromoHepG2 (Liver)IC₅₀1.83
Compound 3aBromoA549 (Lung)IC₅₀2.56

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions. GI₅₀ refers to the concentration causing 50% growth inhibition, while IC₅₀ is the concentration causing 50% inhibition.

Antimicrobial Activity

Halogenation of the indole ring has also been shown to be a viable strategy for developing new antimicrobial agents. The position of the halogen can be critical for activity.

Table 2: Comparative Antimicrobial Activity of Chloro- vs. Bromo-Substituted Indoles against Vibrio parahaemolyticus

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
4-Chloroindole50
5-Chloroindole50
4-Bromoindole50
5-Bromoindole50
7-Chloroindole200
Indole (unsubstituted)400

Data suggests that chloro and bromo substitutions at the 4 and 5 positions of the indole ring are effective in eradicating the growth of V. parahaemolyticus.[2][3]

Receptor Binding Affinity and Enzyme Inhibition

The differential properties of chlorine and bromine can lead to distinct binding affinities for receptors and inhibitory activities against enzymes. Bromine's greater polarizability may facilitate stronger halogen bonding interactions within a protein's active site compared to chlorine.[1]

Table 3: Comparative Enzyme Inhibition of Chloro- vs. Bromo-Substituted Indole Derivatives

Compound TypeHalogenTarget EnzymeActivity MetricValue (nM)
Indole-2-carboxylate derivativeChloroEGFRIC₅₀68 - 89
Indole-2-carboxylate derivativeChloroBRAFV600EIC₅₀35 - 67

Table 4: Comparative Receptor Binding Affinity of Chloro- vs. Bromo-Substituted Indole Derivatives

CompoundHalogenReceptorBinding Affinity (Ki, nM)
5-Chloro-N,N-dimethyltryptamineChloro5-HT1AStrong Affinity
5-Bromo-N,N-dimethyltryptamineBromo5-HT1D & 5-HT1BGood Affinity

Direct comparative Ki values for analogous chloro- and bromo-substituted indoles are not extensively available. The data indicates that both substitutions can lead to significant receptor affinity, with the specific effects being dependent on the receptor subtype and the overall molecular structure.[6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate a key signaling pathway targeted by halogenated indoles and a typical experimental workflow.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization P_EGFR P-EGFR Dimerization->P_EGFR RAS RAS P_EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Inhibitor Chloro/Bromo- Indole Derivative Inhibitor->P_EGFR Inhibits

EGFR signaling pathway and inhibition by halo-indoles.

Experimental_Workflow Start Start: Synthesize Chloro/Bromo- Indole Derivatives Purification Purification & Characterization Start->Purification InVitro In Vitro Assays Purification->InVitro Cytotoxicity Antiproliferative Assay (e.g., MTT) InVitro->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC determination) InVitro->Antimicrobial Enzyme Enzyme Inhibition Assay (e.g., Kinase Assay) InVitro->Enzyme Receptor Receptor Binding Assay (e.g., Radioligand Assay) InVitro->Receptor DataAnalysis Data Analysis & Comparison Cytotoxicity->DataAnalysis Antimicrobial->DataAnalysis Enzyme->DataAnalysis Receptor->DataAnalysis End End: Structure-Activity Relationship (SAR) Analysis DataAnalysis->End

General workflow for comparative biological evaluation.

Detailed Experimental Protocols

Synthesis of 5-Chloroindole from 5-Bromoindole

This protocol describes a copper-catalyzed halogen exchange reaction.[7]

Materials:

  • 5-bromoindole

  • Cuprous chloride (CuCl)

  • N-methyl-2-pyrrolidone (NMP)

  • Aqueous ammonia (20-25%)

  • Chloroform

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 5-bromoindole and cuprous chloride.[7]

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to the flask.[7]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 180-200°C) and maintain for a specified duration with continuous stirring.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[7]

  • Quenching: Carefully add aqueous ammonia to the reaction mixture and stir for 30 minutes.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform multiple times.[7]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure.[7]

  • Purification: The crude product can be further purified by column chromatography or recrystallization.

Antiproliferative Activity (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (chloro- and bromo-substituted indoles)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ values.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.[8][9]

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, test compound at various concentrations, and the kinase assay buffer.[8]

  • Pre-incubation: Incubate the plate at room temperature for a short period to allow the compound to bind to the kinase.

  • Initiate Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate for a defined time (e.g., 60 minutes) at room temperature.[8]

  • Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.[9]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.[8]

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Competitive Radioligand Binding Assay

This assay measures the affinity of an unlabeled compound for a receptor by its ability to displace a radiolabeled ligand.[10][11]

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors)

  • Unlabeled test compounds

  • Assay buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[11]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[11]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[11]

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[11]

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Conclusion

The choice between chloro and bromo substitution on the indole ring is a critical decision in drug design, with each halogen imparting distinct physicochemical and biological properties. While bromo-indoles often exhibit increased lipophilicity and potential for stronger halogen bonding, chloro-indoles have also demonstrated potent biological activities. The selection of the halogen should be guided by the specific biological target and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in making informed decisions for the rational design of novel indole-based therapeutics. Further head-to-head comparative studies of structurally analogous chloro- and bromo-substituted indoles are warranted to provide a more comprehensive understanding of their structure-activity relationships.

References

A Senior Application Scientist's Guide to Establishing the Purity of Synthesized 5-chloro-3-phenyl-1H-indole-2-carboxylic acid for Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the unambiguous determination of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible assay data are built. For a molecule with significant therapeutic potential like 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various bioactive agents, even trace impurities can lead to misleading biological results, skewing structure-activity relationships (SAR) and potentially jeopardizing a research program.[1][2] This guide provides a comprehensive comparison of orthogonal analytical techniques for establishing the purity of this compound, offering field-proven insights and detailed experimental protocols to ensure the integrity of your downstream assays.

The imperative for stringent purity assessment is underscored by regulatory bodies like the FDA, which mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs).[3][4] Unwanted chemicals, even in minute quantities, can impact the efficacy and safety of a potential drug.[4] Therefore, a multi-pronged analytical approach is not just recommended; it is essential for a holistic understanding of the synthesized material's composition.

Comparative Analysis of Key Analytical Techniques

The choice of analytical methodology is dictated by the specific questions being asked. Are we quantifying the main component against known impurities? Are we searching for unknown byproducts of the synthesis? Or do we need an absolute measure of purity without reliance on reference standards? The following table summarizes the strengths and applications of the most relevant techniques for analyzing this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase, with UV absorbance detection.[5]Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules.[5]Intrinsic property where the signal intensity is directly proportional to the number of nuclear spins.[5]
Primary Application Quantification of the main component and known impurities.[5]Identification and quantification of known and unknown impurities, including those at trace levels.[5][6]Absolute and relative quantification of the main component and impurities without requiring identical reference standards.[5]
Strengths High precision, robustness, and widely available.[7]High sensitivity and specificity, provides molecular weight information for impurity identification.[8]A primary analytical method, highly accurate, and provides structural information.
Limitations Requires reference standards for impurity identification and quantification. May not detect non-UV active impurities.Ionization efficiency can vary between compounds, potentially affecting quantification.Lower sensitivity compared to LC-MS, requires a high-purity internal standard.
Typical Limit of Detection (LOD) 0.015 - 0.2 µg/mL for indole derivatives.[5]Sub-ppm levels are routinely achievable.~0.5 mg/mL (analyte concentration).[5]

Experimental Protocols and Workflows

A self-validating system for purity determination relies on the synergy of orthogonal techniques. The following experimental protocols provide a robust framework for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for routine purity analysis in most pharmaceutical labs.[9] A validated reversed-phase HPLC (RP-HPLC) method provides a reliable means to quantify the main peak area relative to the total peak area, offering a percentage purity value.[7]

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Solvent A, ramping up the percentage of Solvent B to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: UV detection at the λmax of this compound (determined by PDA analysis).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]

The purity is calculated as the percentage of the main peak area relative to the total area of all observed peaks. Peak purity analysis using a PDA detector is crucial to ensure the main peak is not co-eluting with any impurities.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc Inject into HPLC prep3->hplc separation C18 Column Separation hplc->separation detection UV/PDA Detection separation->detection data Chromatogram Generation detection->data integration Peak Integration data->integration calculation Purity Calculation (% Area) integration->calculation

HPLC analysis workflow for purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is an indispensable tool for identifying unknown impurities.[10] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weights of co-eluting impurities, which is the first step in their structural elucidation.[6]

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution.

  • MS System: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap is recommended for accurate mass measurements, enabling the determination of elemental compositions.[4]

  • Chromatographic Conditions: Similar to the HPLC method, but using MS-compatible mobile phase additives like formic acid.

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes to ensure the detection of a wide range of impurities.

  • Mass Analyzer Scan Range: A broad scan range (e.g., m/z 100-1000) to capture potential impurities with varying molecular weights.

  • Data Analysis: The data is analyzed to identify peaks other than the main compound. The accurate mass measurement of these impurity peaks allows for the generation of possible elemental compositions, which, combined with fragmentation data (MS/MS), can lead to the structural elucidation of the impurities.[3]

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis sample Prepared Sample uhplc UHPLC Separation sample->uhplc esi ESI Ionization uhplc->esi hrms HRMS Analysis (e.g., Q-TOF) esi->hrms msms MS/MS Fragmentation hrms->msms tic Total Ion Chromatogram hrms->tic impurity_id Impurity Identification (by m/z) tic->impurity_id structure Structural Elucidation (from MS/MS) impurity_id->structure

LC-MS workflow for impurity profiling.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method of measurement and can be used to determine the absolute purity of a compound without the need for a reference standard of the same compound.[11] It relies on comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity.

  • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is required for adequate signal dispersion.

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has a simple proton spectrum with signals that do not overlap with the analyte's signals.

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • NMR Acquisition: Acquire a proton NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

  • Carboxylic acid proton (COOH): A broad singlet typically observed between 10-13 ppm.[12][13]

  • Indole N-H proton: A broad singlet, the chemical shift of which can be variable.

  • Aromatic protons: Multiple signals in the aromatic region (approx. 7-8 ppm).

qNMR_Workflow start Start weigh_analyte Accurately Weigh Analyte start->weigh_analyte weigh_std Accurately Weigh Internal Standard start->weigh_std dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std->dissolve acquire_nmr Acquire ¹H NMR Spectrum dissolve->acquire_nmr integrate Integrate Analyte and Standard Signals acquire_nmr->integrate calculate Calculate Absolute Purity integrate->calculate end End calculate->end

qNMR workflow for absolute purity determination.

Potential Impurities in the Synthesis of this compound

A common synthetic route to this class of compounds is the Fischer indole synthesis.[14][15] This reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[14] Understanding the reaction mechanism allows for the prediction of potential impurities.

Possible impurities could include:

  • Starting materials: Unreacted 4-chlorophenylhydrazine and 2-oxo-3-phenylpropanoic acid.

  • Side-products: Byproducts from side reactions of the Fischer indole synthesis, such as aldol condensation products or Friedel-Crafts type products.[15]

  • Isomers: Positional isomers if the starting materials are not pure.

  • Degradation products: Indole derivatives can be sensitive to light and air, leading to oxidation or polymerization products.[16]

Conclusion: A Triad of Trustworthiness

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound like this compound is a non-negotiable prerequisite for generating reliable biological data. A single analytical technique, while useful, provides an incomplete picture. The synergistic use of HPLC for routine purity checks, LC-MS for comprehensive impurity profiling, and qNMR for absolute purity determination forms a self-validating triad of trustworthiness. This rigorous, multi-faceted approach ensures that the biological activity observed in assays can be confidently attributed to the target molecule, thereby accelerating the path of drug discovery.

References

In Vitro Showdown: 5-Chloro-3-phenyl-1H-indole-2-carboxylic Acid Derivatives versus Gefitinib in Anti-Cancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the quest for novel and effective kinase inhibitors is relentless. This guide provides a head-to-head in vitro comparison of gefitinib, a well-established Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, and derivatives of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, a scaffold that has given rise to promising new anti-cancer agents. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear, data-driven overview of their relative performance in preclinical models. While direct comparative data for this compound itself is not extensively available in the public domain, this guide will focus on its pharmacologically active derivatives, specifically 5-chloro-3-hydroxymethyl-indole-2-carboxamides, for which in vitro anti-cancer and EGFR inhibitory data have been published.

Quantitative Performance: A Comparative Summary

The in vitro efficacy of anti-cancer compounds is primarily assessed by their ability to inhibit the growth of cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50), and their potency against their molecular target, in this case, the EGFR kinase. The following tables summarize the available data for gefitinib and a representative derivative of this compound.

Cell Viability Inhibition (IC50)
CompoundCell LineEGFR StatusIC50 (µM)
Gefitinib HCC827Mutant (exon 19 del)0.013[1]
PC9Mutant (exon 19 del)0.077[1]
H3255Mutant (L858R)0.003[1]
A549Wild-Type15.11[2]
NCI-H1299Wild-Type14.23[2]
NCI-H1437Wild-Type20.44[2]
5-chloro-3-hydroxymethyl-indole-2-carboxamide (Comp. 19) A549Wild-TypeNot explicitly provided, but showed potent activity
Indole-based 1,3,4-Oxadiazole (Comp. 2e) HCT116Not specified6.43[3]
A549Wild-Type9.62[3]
A375Not specified8.07[3]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is for illustrative purposes.

EGFR Kinase Inhibitory Activity (IC50)
CompoundEGFR TypeIC50 (nM)
Gefitinib Wild-Type21-22[4]
Mutant (EGFRvIII)84[4]
5-chloro-3-hydroxymethyl-indole-2-carboxamide (Comp. 15) Not specifiedDisplayed promising EGFR inhibitory activity[5]
5-chloro-3-hydroxymethyl-indole-2-carboxamide (Comp. 19) Not specifiedDisplayed promising EGFR inhibitory activity[5]
Indole-based 1,3,4-Oxadiazole (Comp. 2e) Not specified2800 (2.8 µM)[3]

Mechanism of Action: Targeting the EGFR Signaling Cascade

Both gefitinib and the this compound derivatives exert their anti-cancer effects by targeting the EGFR signaling pathway. Dysregulation of this pathway is a common driver of cancer cell proliferation, survival, and metastasis.[6][7]

Gefitinib , a first-generation EGFR tyrosine kinase inhibitor, functions as an ATP-competitive inhibitor.[4] It binds to the ATP-binding pocket of the EGFR kinase domain, preventing the autophosphorylation of tyrosine residues that is critical for the activation of downstream signaling cascades.[4] The primary pathways inhibited are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, a major driver of cell survival.[7] Gefitinib has shown particular efficacy in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[8]

The This compound derivatives also function as EGFR inhibitors.[5][9][10] Studies on various derivatives, such as the 5-chloro-3-hydroxymethyl-indole-2-carboxamides, indicate that they also likely compete with ATP in the kinase domain of EGFR, leading to the inhibition of its downstream signaling and subsequent induction of apoptosis.[5] Some indole-based compounds have been investigated as dual inhibitors, targeting other kinases like VEGFR-2 in addition to EGFR.[11]

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gefitinib [label="Gefitinib &\nIndole Derivatives", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Dimerization; Dimerization -> RAS; Dimerization -> PI3K; RAS -> RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> Survival; Gefitinib -> Dimerization [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } .enddot Caption: EGFR signaling pathway and points of inhibition.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to evaluate and compare the anti-cancer activity of these compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound derivatives or gefitinib). A vehicle control (e.g., DMSO) is also included.[12]

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

EGFR Kinase Assay (In Vitro)

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of the EGFR tyrosine kinase.

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer, a peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), recombinant human EGFR enzyme, and ATP.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined from the dose-response curve.

Western Blotting for EGFR Signaling Pathway Analysis

Western blotting is used to detect the levels of specific proteins in cell lysates, providing a qualitative and semi-quantitative assessment of the inhibition of EGFR phosphorylation and its downstream signaling pathways.[6][7]

  • Cell Lysis: Cancer cells are treated with the test compounds for a specified time, after which they are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation status.[7]

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.[7]

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH).[6][14]

  • Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured using an imaging system.[7]

  • Analysis: The intensity of the bands corresponding to the proteins of interest is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels to assess the degree of inhibition.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cancer Cell Line\nCulture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound_Treatment [label="Treat with Gefitinib or\nIndole Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; MTT_Assay [label="Cell Viability\n(MTT Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Western_Blot [label="Protein Expression\n(Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kinase_Assay [label="EGFR Kinase\nInhibition Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; IC50_Viability [label="Determine IC50\n(Cell Viability)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Phospho_Inhibition [label="Assess Phosphorylation\nInhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IC50_Kinase [label="Determine IC50\n(Kinase Activity)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Comparison [label="Head-to-Head\nComparison", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Culture; Cell_Culture -> Compound_Treatment; Compound_Treatment -> MTT_Assay; Compound_Treatment -> Western_Blot; Start -> Kinase_Assay; MTT_Assay -> IC50_Viability; Western_Blot -> Phospho_Inhibition; Kinase_Assay -> IC50_Kinase; IC50_Viability -> Comparison; Phospho_Inhibition -> Comparison; IC50_Kinase -> Comparison; } .enddot Caption: General experimental workflow for in vitro comparison.

Conclusion

This guide provides a comparative overview of gefitinib and derivatives of this compound based on available in vitro data. Gefitinib is a well-characterized EGFR inhibitor with potent activity, particularly against cancer cells with activating EGFR mutations. The indole derivatives represent a promising class of compounds with demonstrated anti-cancer and EGFR inhibitory activity. While direct, side-by-side comparative studies are limited, the available data suggests that these indole-based compounds can exhibit potent anti-proliferative effects. Further comprehensive studies are warranted to fully elucidate the therapeutic potential of this compound derivatives and to establish a more definitive comparison with established drugs like gefitinib. The experimental protocols and workflows detailed herein provide a robust framework for conducting such future investigations.

References

Safety Operating Guide

Proper Disposal of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols will minimize risks and ensure compliance with regulatory standards.

I. Hazard Profile and Safety Considerations

This compound is a chemical compound that requires careful handling. Based on safety data for the compound and structurally similar chemicals, the primary hazards are summarized below.[1][2]

Hazard ClassificationPotential Effects
Acute Toxicity Harmful if swallowed.[2]
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2]
Aquatic Toxicity May be toxic to aquatic life.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

1. Waste Segregation and Collection:

  • Separate Waste Streams: Collect waste containing this compound separately from other chemical waste.

  • Halogenated Waste: As a chlorinated organic compound, it should be segregated into a designated "halogenated organic waste" container.[5] This practice is often more environmentally sound and can reduce disposal costs.

  • Container Labeling: Use a chemically resistant, sealable container. Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

2. Storage of Chemical Waste:

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as bases and strong oxidizing agents.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

3. Disposal Request and Pickup:

  • Professional Disposal: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.

III. Experimental Protocol: General Acid Neutralization (for reference)

While direct drain disposal is not recommended for this compound, understanding the principles of acid neutralization is a fundamental laboratory skill. The following is a general protocol for neutralizing simple corrosive acids. This procedure should not be applied to this compound waste without a thorough risk assessment by qualified personnel , as the neutralization products may also be hazardous.

Objective: To neutralize a corrosive acidic solution to a pH between 5.5 and 9.5 for disposal, where permitted.[6]

Materials:

  • Acidic waste solution

  • Sodium carbonate (soda ash) or sodium bicarbonate

  • Large beaker or container (at least twice the volume of the waste)

  • Stir bar and stir plate

  • pH paper or a calibrated pH meter

  • Ice bath

Procedure:

  • Preparation: Perform the entire procedure in a chemical fume hood while wearing appropriate PPE. Place the beaker containing the acidic solution in an ice bath to control the temperature, as neutralization reactions can be exothermic.

  • Dilution: If the acid is concentrated, slowly add it to a large volume of cold water (a general rule of thumb is a 1:10 acid-to-water ratio) with constant stirring. Always add acid to water, never the other way around.

  • Neutralization: Slowly and carefully add small portions of sodium carbonate or sodium bicarbonate to the diluted acidic solution while stirring continuously. Be cautious of foaming and gas evolution (carbon dioxide).

  • pH Monitoring: Regularly check the pH of the solution using pH paper or a pH meter. Continue adding the neutralizing agent until the pH is between 5.5 and 9.5.[6]

  • Disposal of Neutralized Solution: For simple inorganic acids and bases that have been neutralized and contain no other hazardous components, disposal down the drain with copious amounts of water may be permissible.[6] However, for this compound, the resulting salt solution must still be collected as hazardous waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound waste ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe segregate Segregate waste into a dedicated, labeled 'Halogenated Organic Waste' container. ppe->segregate storage Store waste container in a secure, ventilated area with secondary containment. segregate->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs disposal Professional disposal by an approved waste facility. contact_ehs->disposal end End: Safe and compliant disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal information for 5-chloro-3-phenyl-1H-indole-2-carboxylic acid (CAS No. 21139-31-1). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of similar indole and halogenated organic compounds. It is imperative to treat this chemical as potentially hazardous and to use this guide in conjunction with a thorough risk assessment specific to your laboratory's conditions.

Hazard Assessment

Potential Hazards:

  • Harmful if swallowed

  • Causes skin irritation[2]

  • Causes serious eye irritation[2]

  • May cause respiratory irritation[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1]Protects eyes and face from splashes of the chemical or solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1] Double gloving is recommended for enhanced protection.[3]Protects hands from direct contact with the chemical. Inspect gloves before each use.[1]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes must be worn to cover all exposed skin.[1]Prevents accidental skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls like a fume hood are insufficient or during spill cleanup.[1][4]Protects against inhalation of the powdered compound, especially when handling outside of a fume hood.

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the safe handling of this compound from preparation to temporary storage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don appropriate PPE prep_fume_hood Ensure fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary equipment and reagents prep_fume_hood->prep_materials handling_weigh Weigh the solid compound within the fume hood prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve in an appropriate solvent within the fume hood handling_weigh->handling_dissolve handling_transfer Transfer solution using appropriate glassware handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate all surfaces and equipment handling_transfer->cleanup_decontaminate Proceed to cleanup cleanup_dispose_ppe Dispose of contaminated PPE in designated waste cleanup_decontaminate->cleanup_dispose_ppe cleanup_store Store the chemical in a tightly closed container in a well-ventilated area cleanup_dispose_ppe->cleanup_store start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in a labeled hazardous solid waste container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in a green labeled halogenated organic waste carboy is_liquid->liquid_waste Yes sharp_waste Dispose of in a puncture-resistant sharps container is_sharp->sharp_waste Yes contact_ehs Contact Environmental Health & Safety for pickup is_sharp->contact_ehs No (Consult EHS) solid_waste->contact_ehs liquid_waste->contact_ehs sharp_waste->contact_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-3-phenyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.